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Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Data of 3-Methoxyisoxazole-5-carbaldehyde

The following technical guide details the spectroscopic characterization of 3-Methoxyisoxazole-5-carbaldehyde , a critical heterocyclic intermediate used in the synthesis of bio-active isoxazoles such as Muscimol and Ibo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 3-Methoxyisoxazole-5-carbaldehyde , a critical heterocyclic intermediate used in the synthesis of bio-active isoxazoles such as Muscimol and Ibotenic acid derivatives.

Part 1: Executive Summary & Structural Logic

3-Methoxyisoxazole-5-carbaldehyde (CAS: 16446-36-9) is a functionalized isoxazole derivative characterized by an electron-rich methoxy group at the C3 position and an electron-withdrawing formyl (aldehyde) group at the C5 position. This "push-pull" electronic structure significantly influences its spectroscopic signature, making it a distinct marker in synthetic pathways targeting GABAergic ligands.

Structural Analysis

The molecule consists of a heteroaromatic isoxazole ring. The C3-Methoxy group acts as a strong


-donor, shielding the C3 carbon and the adjacent ring nitrogen. Conversely, the C5-Aldehyde  exerts a strong mesomeric withdrawing effect, deshielding the C5 position and the aldehyde proton.
  • Formula:

    
    
    
  • Molecular Weight: 127.10 g/mol

  • Key Features: Labile aldehyde (oxidation-prone), distinct methoxy singlet.

Part 2: Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides the most definitive structural proof. The lack of coupling between the aldehyde proton and the ring proton (due to the quaternary C5) simplifies the splitting pattern to singlets.


H NMR Data (400 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
9.86 Singlet (s)1H-CHO (Aldehyde)Highly deshielded by the carbonyl anisotropy and

hybridization.
6.68 Singlet (s)1HH-4 (Isoxazole Ring)The sole aromatic proton. Upfield relative to unsubstituted isoxazole (H-4

8.4) due to the C3-OMe shielding effect.
4.08 Singlet (s)3H-OCH

(Methoxy)
Characteristic region for heteroaromatic methoxy groups; slightly deshielded by the ring current.

C NMR Data (100 MHz, CDCl

)
Shift (

, ppm)
Carbon TypeAssignmentElectronic Environment
178.5 C=O-CHO Carbonyl carbon; most deshielded.
172.4 C

C-3 Attached to the electronegative Oxygen (OMe) and Nitrogen; highly deshielded.
162.1 C

C-5 Attached to the withdrawing aldehyde group.
96.8 CHC-4 Significant shielding from the C3-OMe resonance contribution (ortho-like effect).
57.2 CH

-OCH

Typical methoxy carbon shift.

Analyst Note: The chemical shift of C-4 is a critical purity indicator. If the aldehyde oxidizes to the carboxylic acid (3-methoxyisoxazole-5-carboxylic acid), the H-4 proton signal will shift slightly downfield, and the carbonyl carbon signal will move to


 160-165 ppm.
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the conjugated system. The key diagnostic is the separation between the aldehyde carbonyl stretch and the isoxazole ring breathing modes.

  • Carbonyl Stretch (

    
    ):  1695–1705 cm
    
    
    
    (Strong). Lower than typical aliphatic aldehydes (1725 cm
    
    
    ) due to conjugation with the isoxazole ring.
  • Isoxazole Ring (

    
    ):  1610–1620 cm
    
    
    
    (Medium).[1]
  • C-H Stretch (Aldehyde): 2850 & 2750 cm

    
     (Fermi doublet, weak).
    
  • C-O Stretch (Methoxy): 1240–1260 cm

    
     (Strong).
    
Mass Spectrometry (MS)

The fragmentation pattern follows a logical degradation of the isoxazole core.

  • Ionization Mode: EI (70 eV) or ESI (+).

  • Molecular Ion (

    
    ):  m/z 127 (Base peak or high intensity).
    

Fragmentation Pathway (EI):

  • 
     (127) 
    
    
    
    Loss of CO (28)
    
    
    m/z 99 (Ring contraction/rearrangement).
  • 
     (127) 
    
    
    
    Loss of CH
    
    
    (15)
    
    
    m/z 112 (Loss of methoxy methyl).
  • m/z 99

    
     Loss of HCN  (27) 
    
    
    
    m/z 72 .
MS Fragmentation Logic Diagram

MS_Fragmentation M_ion Molecular Ion [M]+ m/z 127 Frag_1 [M - CO]+ m/z 99 M_ion->Frag_1 - CO (28) Frag_2 [M - CH3]+ m/z 112 M_ion->Frag_2 - CH3 (15) Frag_3 [M - CO - HCN]+ m/z 72 Frag_1->Frag_3 - HCN (27)

Caption: Electron Impact (EI) fragmentation pathway showing the primary loss of Carbon Monoxide characteristic of isoxazole aldehydes.

Part 3: Experimental Protocols

Synthesis & Handling

The aldehyde is typically synthesized via the reduction of Methyl 3-methoxyisoxazole-5-carboxylate or the oxidation of 3-Methoxyisoxazole-5-methanol .

Protocol: Controlled Reduction (from Ester)
  • Dissolution: Dissolve methyl 3-methoxyisoxazole-5-carboxylate (1.0 eq) in anhydrous THF under

    
    .
    
  • Reduction: Cool to -78°C. Add DIBAL-H (1.1 eq) dropwise over 30 mins.

  • Quench: Quench with Methanol at -78°C, followed by saturated Rochelle’s salt solution.

  • Extraction: Extract with DCM. The aldehyde is unstable on silica; use neutral alumina or rapid filtration if purification is necessary.

Stability Warning

The C5-aldehyde is prone to auto-oxidation to the carboxylic acid upon exposure to air.

  • Storage: Store under Argon at -20°C.

  • Solvent: Use CDCl

    
     filtered through basic alumina for NMR to remove acidic impurities that catalyze decomposition.
    

References

  • Bowden, K., Crank, G., & Ross, W. J. (1968). The synthesis of pantherine and related compounds.[2] Journal of the Chemical Society C: Organic, 172-185. Link

    • Foundational text describing the synthesis of 3-methoxyisoxazole derivatives as precursors to Muscimol (Pantherine).
  • Melikian, G., et al. (1992). Synthesis of isoxazole derivatives. Synthetic Communications.
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5324205, 3-Methoxyisoxazole-5-carbaldehyde. Link

    • Verifies the CAS number (16446-36-9) and chemical identity.
  • SpectraBase. 3-Methoxyisoxazole-5-carbaldehyde NMR Data. Link

    • Repository for the specific 1D NMR spectrum of the title compound.

Sources

Exploratory

Synthesis of 3-Methoxyisoxazole-5-carbaldehyde starting materials

This guide details the synthesis of 3-Methoxyisoxazole-5-carbaldehyde , a critical heterocyclic building block. The methodology prioritizes a Linear Functionalization Strategy starting from the commercially available met...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 3-Methoxyisoxazole-5-carbaldehyde , a critical heterocyclic building block. The methodology prioritizes a Linear Functionalization Strategy starting from the commercially available methyl 3-hydroxyisoxazole-5-carboxylate. This route is selected for its scalability, operational simplicity, and high regiocontrol.

Executive Summary & Retrosynthetic Analysis

The isoxazole scaffold is ubiquitous in medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in fragment-based drug design. The 3-methoxy-5-formyl substitution pattern offers unique electronic properties: the 3-methoxy group acts as a resonance donor, modulating the electrophilicity of the 5-formyl group.

Retrosynthetic Logic

The most robust approach avoids the harsh conditions of direct ring synthesis (which often yields regioisomeric mixtures) by utilizing a pre-formed isoxazole core.

  • Target: 3-Methoxyisoxazole-5-carbaldehyde (1 )

  • Precursor: (3-Methoxyisoxazol-5-yl)methanol (2 )

  • Intermediate: Methyl 3-methoxyisoxazole-5-carboxylate (3 )

  • Starting Material: Methyl 3-hydroxyisoxazole-5-carboxylate (4 )[1][2]

Strategic Choice: We utilize a Reduction-Oxidation sequence (Step 2 & 3) rather than a direct reduction of the ester to the aldehyde (e.g., via DIBAL-H). While direct reduction is shorter, it is prone to over-reduction and tetrahedral intermediate stability issues on electron-deficient heterocycles. The stepwise alcohol route ensures higher purity and reproducibility.

Retrosynthesis Target Target Aldehyde (1) [5-CHO, 3-OMe] Alcohol Alcohol Intermediate (2) [5-CH2OH, 3-OMe] Alcohol->Target Oxidation (MnO2 or DMP) Ester Methoxy Ester (3) [5-COOMe, 3-OMe] Ester->Alcohol Reduction (NaBH4/LiAlH4) Start Starting Material (4) [5-COOMe, 3-OH] Start->Ester Regioselective O-Methylation

Figure 1: Retrosynthetic pathway prioritizing regiocontrol and intermediate stability.

Step-by-Step Synthetic Protocols

Step 1: Regioselective O-Methylation

Objective: Convert the 3-hydroxy group to a 3-methoxy group without N-alkylation. Challenge: 3-Hydroxyisoxazoles exist in tautomeric equilibrium with isoxazol-3(2H)-ones. Under basic conditions, the ambient anion can react at Oxygen or Nitrogen. Solution: Use of "hard" electrophiles (MeI) and carbonate bases in polar aprotic solvents favors O-alkylation (Hard-Soft Acid-Base theory).

Protocol:

  • Setup: Charge a round-bottom flask with Methyl 3-hydroxyisoxazole-5-carboxylate (1.0 equiv) and anhydrous DMF (5 mL/mmol).

  • Base Addition: Cool to 0 °C. Add K₂CO₃ (1.5 equiv) in one portion.

  • Alkylation: Add Iodomethane (MeI) (1.5 equiv) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 14 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).

  • Workup: Pour the reaction mixture into ice-cold 0.5 M HCl (excess). Extract with Et₂O (3x).[3]

  • Purification: Wash combined organics with saturated Na₂CO₃ (to remove unreacted starting material) and brine. Dry over MgSO₄ and concentrate.

  • Yield: Expect ~65-70%. The product is a colorless crystalline solid.[3]

Critical Insight: The aqueous Na₂CO₃ wash is a self-validating purification step. The starting material (pKa ~6) is soluble in carbonate base, while the O-methylated product is not. This eliminates the need for chromatography in many cases [1].

Step 2: Reduction to Alcohol

Objective: Reduce the methyl ester to the primary alcohol. Reagent Choice: NaBH₄ in Methanol is preferred over LiAlH4 for safety and ease of handling, though LiAlH4 provides faster kinetics.

Protocol:

  • Setup: Dissolve Methyl 3-methoxyisoxazole-5-carboxylate (1.0 equiv) in MeOH (10 mL/mmol). Cool to 0 °C.

  • Addition: Add NaBH₄ (2.0 equiv) portion-wise over 15 minutes. (Caution: Gas evolution).

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with EtOAc (3x).[3][4]

  • Purification: Dry (Na₂SO₄) and concentrate. The alcohol is typically pure enough for the next step.

Step 3: Oxidation to Aldehyde

Objective: Selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Reagent Choice: Activated MnO₂ is the standard for benzylic/heterocyclic alcohols due to its mild nature and chemoselectivity. Alternatively, Dess-Martin Periodinane (DMP) offers homogeneous conditions and rapid conversion.

Protocol (MnO₂ Method):

  • Setup: Dissolve the alcohol (1.0 equiv) in DCM or CHCl₃ (10 mL/mmol).

  • Addition: Add Activated MnO₂ (10.0 equiv). Note: Large excess is required due to surface area dependence.

  • Reaction: Stir vigorously at RT for 12–24 hours.

  • Workup: Filter through a pad of Celite. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate to obtain 3-Methoxyisoxazole-5-carbaldehyde .

  • Storage: Store under inert atmosphere at -20 °C. Aldehydes on electron-deficient rings can be prone to hydration or air oxidation.

Data Summary & Process Parameters

ParameterStep 1: MethylationStep 2: ReductionStep 3: Oxidation
Reagents MeI, K₂CO₃NaBH₄MnO₂ (Activated)
Solvent DMFMeOHDCM
Temperature 0 °C to RT0 °C to RTRT
Key Risk N-alkylation (impurity)Over-reduction (rare with NaBH4)Hydrate formation
Purification Acid/Base WashExtractionFiltration (Celite)
Typical Yield 66% [1]85-90%80-90%

Mechanistic Pathway & Logic[6]

The following diagram illustrates the molecular transformation logic, highlighting the critical regioselectivity decision point in Step 1.

Mechanism SM 3-Hydroxyisoxazole (Tautomeric Eq.) Anion Ambident Anion (Delocalized) SM->Anion Base (K2CO3) N_Prod N-Methyl Product (Undesired Byproduct) Anion->N_Prod Soft Electrophile / Solvent Control (Avoided) O_Prod O-Methyl Product (Target Intermediate) Anion->O_Prod Hard Electrophile (MeI) / DMF (favors O-alkylation) Aldehyde Final Aldehyde (3-Methoxyisoxazole-5-CHO) O_Prod->Aldehyde 1. Reduction 2. Oxidation

Figure 2: Mechanistic bifurcation showing the control of O- vs N-alkylation.

References

  • Melikian, G., et al. (1992).[3] Synthesis of methyl 3-methoxyisoxazole-5-carboxylate. Validated in PMC context for isoxazole derivatives. (Referenced within context of methyl 4-amino-3-methoxyisoxazole-5-carboxylate synthesis).

  • Sigma-Aldrich. Methyl 3-hydroxy-5-isoxazolecarboxylate Product Data. Link

  • PubChem. Methyl 3-hydroxyisoxazole-5-carboxylate Compound Summary. Link

  • GuideChem. General Oxidation Protocols for Isoxazole Methanols. Link

Sources

Foundational

An In-Depth Technical Guide to the Discovery and History of Isoxazole Aldehydes

For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous bioact...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous bioactive compounds and approved pharmaceuticals.[1] Within this class, isoxazole aldehydes represent a particularly vital subclass, serving not only as targets with intrinsic biological activity but more importantly, as exceptionally versatile synthetic intermediates. The aldehyde functional group offers a reactive handle for a vast array of chemical transformations, enabling the construction of complex molecular architectures and facilitating the generation of compound libraries for drug discovery. This guide provides a comprehensive exploration of the isoxazole aldehyde, from the foundational discovery of the isoxazole ring to the evolution of sophisticated and robust synthetic methodologies. We will detail seminal synthetic strategies, including the historic Claisen synthesis,[2][3] classical [3+2] cycloaddition reactions, and modern advancements such as microwave-assisted protocols.[1][4] By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a technical resource for professionals engaged in heterocyclic chemistry and pharmaceutical development.

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic profile, characterized by a dipole moment and the ability to participate in hydrogen bonding as both an acceptor and a weak donor. These physicochemical properties are crucial for molecular recognition processes at biological targets, explaining the isoxazole's prevalence in pharmacologically active agents.[5][6]

While the isoxazole core itself is fundamental, the introduction of an aldehyde (formyl) group onto the ring dramatically enhances its synthetic value. An isoxazole aldehyde is a powerful building block for several reasons:

  • Electrophilic Carbon Center: The aldehyde's carbonyl carbon is highly electrophilic, making it a prime target for nucleophilic attack.

  • Versatile Reactivity: It can be readily transformed into a wide range of other functional groups, including carboxylic acids (via oxidation), alcohols (via reduction), amines (via reductive amination), and alkenes (via Wittig-type reactions).

  • Scaffold for Complexity: It serves as a key anchor point for appending additional molecular fragments, enabling the systematic exploration of chemical space around the isoxazole core—a critical activity in structure-activity relationship (SAR) studies.

This guide traces the historical and chemical lineage of these vital compounds, providing the foundational knowledge and practical methodologies required for their synthesis and application.

Foundational Discoveries: The Dawn of Isoxazole Chemistry

The journey into isoxazole chemistry begins with a landmark synthesis that directly involves an aldehyde precursor. In 1903, Ludwig Claisen reported the first-ever synthesis of the parent isoxazole ring.[2] His method involved the oximation of propargylaldehyde acetal, which, upon treatment with acid, cyclized to form the isoxazole.

This pioneering work was not just a chemical curiosity; it established the fundamental principle of constructing the N-O bond of the isoxazole ring via the reaction of a hydroxylamine derivative with a three-carbon unit containing carbonyl or equivalent functionality. This concept remains a central theme in many contemporary synthetic strategies.

Evolution of Synthetic Methodologies for Isoxazole Aldehydes

The synthesis of isoxazoles, including their aldehyde derivatives, has evolved from classical condensation reactions to highly regioselective and efficient modern protocols. The aldehyde group can either be part of the starting materials used to construct the ring or be introduced onto a pre-formed isoxazole ring.

The [3+2] Cycloaddition Approach

The 1,3-dipolar cycloaddition is arguably the most powerful and widely used method for constructing the isoxazole ring.[5][7] This reaction involves the [3+2] cycloaddition of a nitrile oxide (a 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene.

Causality and Mechanistic Insight: The power of this method lies in its convergence and high regioselectivity. Nitrile oxides are typically generated in situ to avoid their dimerization. Common methods for their generation include the oxidation of aldoximes or the base-induced dehydrohalogenation of hydroximoyl chlorides.[8] When an alkyne bearing a protected aldehyde equivalent (like an acetal) is used as the dipolarophile, this method provides a direct route to isoxazole aldehydes after deprotection.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via [3+2] Cycloaddition

This protocol describes a typical one-pot procedure starting from an aldehyde to generate the nitrile oxide in situ.

  • Aldoxime Formation: To a solution of benzaldehyde (1.0 equiv) in ethanol, add hydroxylamine hydrochloride (1.1 equiv) and sodium acetate (1.2 equiv). Stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.

  • Nitrile Oxide Generation and Cycloaddition: To the crude aldoxime mixture, add phenylacetylene (1.0 equiv). Then, add a solution of aqueous sodium hypochlorite (bleach, 5-10% solution, 1.5 equiv) dropwise over 30 minutes while maintaining the temperature below 30°C.

  • Reaction Monitoring and Workup: Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by TLC.[9] Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 3,5-diphenylisoxazole.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldehyde Ar-CHO (Aldehyde) Aldoxime Ar-CH=NOH (Aldoxime) Aldehyde->Aldoxime NH₂OH·HCl NitrileOxide Ar-C≡N⁺-O⁻ (Nitrile Oxide) Aldoxime->NitrileOxide [Oxidant] e.g., NaOCl Isoxazole 3-Ar, 5-R-Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne R-C≡CH (Alkyne) Alkyne->Isoxazole

Synthesis via Chalcone Intermediates

A robust and historically significant two-step method involves the Claisen-Schmidt condensation of an aromatic aldehyde with a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[6][10] This intermediate is then cyclized with hydroxylamine to yield the isoxazole (or more precisely, an isoxazoline which often oxidizes to the isoxazole).

Causality and Mechanistic Insight: This method is highly valuable due to the vast commercial availability of aldehydes and ketones, allowing for the creation of diverse isoxazole libraries. The initial aldol condensation is base-catalyzed, forming an enolate which attacks the aldehyde. The subsequent cyclization involves the nucleophilic attack of hydroxylamine onto the chalcone, followed by intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of Isoxazole from a Chalcone

  • Chalcone Synthesis (Claisen-Schmidt): Dissolve 4-methoxybenzaldehyde (1.0 equiv) and acetophenone (1.0 equiv) in ethanol. To this stirring solution, add an aqueous solution of sodium hydroxide (2.0 equiv) dropwise. Stir at room temperature for 6-8 hours. A precipitate (the chalcone) will typically form.

  • Isolation of Chalcone: Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the chalcone product.

  • Isoxazole Formation: Reflux a mixture of the purified chalcone (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in ethanol in the presence of a base (e.g., potassium hydroxide or sodium acetate, 2.0 equiv) for 8-12 hours.[10]

  • Workup and Purification: After cooling, pour the reaction mixture into ice-cold water. The solid isoxazole derivative precipitates out. Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

G start Aromatic Aldehyde (Ar-CHO) chalcone Chalcone Intermediate (Ar-CH=CH-CO-Ar') start->chalcone Claisen-Schmidt Condensation (NaOH, EtOH) ketone Aromatic Ketone (Ar'-COCH₃) ketone->chalcone isoxazole 3,5-Disubstituted Isoxazole chalcone->isoxazole Cyclization (Base, Reflux) hydroxylamine Hydroxylamine (NH₂OH·HCl) hydroxylamine->isoxazole

Direct Formylation of Isoxazoles: The Vilsmeier-Haack Reaction

For introducing an aldehyde group onto a pre-existing isoxazole ring, the Vilsmeier-Haack reaction is a key transformation.[11][12] This reaction formylates electron-rich aromatic and heteroaromatic rings.

Causality and Mechanistic Insight: The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[13][14] The isoxazole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final isoxazole aldehyde. The regioselectivity of the formylation (e.g., at the C4 position) is governed by the electronic properties and steric hindrance of the substituents already present on the isoxazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 3,5-Dimethylisoxazole

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3.0 equiv) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise with stirring, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Formylation: Add 3,5-dimethylisoxazole (1.0 equiv) dropwise to the prepared Vilsmeier reagent. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours.

  • Hydrolysis and Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography to yield 3,5-dimethylisoxazole-4-carboxaldehyde.

Summary of Key Synthetic Approaches
MethodStarting MaterialsKey ReagentsAdvantagesLimitations
[3+2] Cycloaddition Aldehyde/Aldoxime, AlkyneNaOCl, NCS, BaseHigh regioselectivity, convergent, mild conditions.Nitrile oxide can dimerize; requires alkyne synthesis.
Chalcone Pathway Aldehyde, KetoneNaOH, NH₂OH·HClUtilizes readily available starting materials, robust.Two-step process, sometimes produces mixtures.
Vilsmeier-Haack Pre-formed IsoxazoleDMF, POCl₃Direct formylation of the ring, good for C4-aldehydes.Requires an electron-rich isoxazole; regioselectivity issues.
Nitro Compound Route Aldehyde, Primary Nitro Cmpd.Base (e.g., DABCO)Access to unique substitution patterns.Can require careful control of conditions to avoid side reactions.
Microwave-Assisted Various(As above)Drastically reduced reaction times, often higher yields.[1][4]Requires specialized equipment; scalability can be a concern.

Isoxazole Aldehydes as Key Intermediates in Drug Discovery

The true power of isoxazole aldehydes in a drug discovery context is their role as versatile synthetic hubs. The aldehyde group is a gateway to a multitude of other functionalities, allowing for the rapid diversification of a lead compound. This is essential for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The isoxazole core is found in numerous FDA-approved drugs, including the COX-2 inhibitor Valdecoxib , the antibiotic Sulfamethoxazole , and the antirheumatic agent Leflunomide .[1] While these final drugs may not contain an aldehyde, their syntheses often rely on intermediates where an isoxazole aldehyde or a precursor functional group plays a pivotal role in constructing the final molecular architecture.

G Aldehyde Isoxazole-4-carboxaldehyde Acid Isoxazole-4-carboxylic Acid Aldehyde->Acid Oxidation (e.g., Jones, PCC) Alcohol Isoxazole-4-methanol Aldehyde->Alcohol Reduction (e.g., NaBH₄) Amine Isoxazole-4-methanamine Aldehyde->Amine Reductive Amination (R₂NH, NaBH(OAc)₃) Alkene 4-Vinylisoxazole Derivative Aldehyde->Alkene Wittig Reaction (Ph₃P=CHR')

Conclusion and Future Outlook

The journey of the isoxazole aldehyde from Claisen's foundational synthesis to its current role as a linchpin in medicinal chemistry highlights a remarkable evolution in synthetic organic chemistry. Early methods, while groundbreaking, have been augmented by modern techniques that offer greater control, efficiency, and environmental compatibility. The development of regioselective cycloadditions, powerful formylation reactions, and green chemistry approaches like microwave-assisted synthesis has solidified the importance of this heterocyclic scaffold.

Looking ahead, the field will continue to advance. The development of novel catalytic systems for even more precise C-H functionalization and formylation will allow for the synthesis of complex isoxazole aldehydes with unprecedented control. Furthermore, the integration of these synthetic routes into automated flow chemistry platforms promises to accelerate the discovery and optimization of new isoxazole-based therapeutics, ensuring that this "privileged scaffold" remains at the forefront of drug development for years to come.

References

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  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Indian Academy of Sciences. Available at: [Link]

  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 2-isoxazolines. Organic Chemistry Portal. Available at: [Link]

  • Isoxazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Archives. Available at: [Link]

  • SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOX. Heterocycles. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents.
  • Vilsmeier-Haack Reaction. YouTube. Available at: [Link]

  • Claisen isoxazole synthesis | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Propargyl Claisen rearrangement: allene synthesis and beyond. SciSpace. Available at: [Link]

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Exploratory

An In-depth Technical Guide to 3-Methoxyisoxazole-5-carbaldehyde: A Key Heterocyclic Building Block

This guide provides a comprehensive overview of the physical, chemical, and functional characteristics of 3-Methoxyisoxazole-5-carbaldehyde, a versatile heterocyclic compound. Intended for researchers, medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical, chemical, and functional characteristics of 3-Methoxyisoxazole-5-carbaldehyde, a versatile heterocyclic compound. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes key technical data with practical insights into its synthesis, reactivity, and applications.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceutical agents and biologically active compounds.[1] The isoxazole core's unique electronic properties and its ability to act as a bioisosteric replacement for other functional groups make it a valuable scaffold in the design of novel therapeutics.[1] 3-Methoxyisoxazole-5-carbaldehyde, in particular, serves as a crucial synthetic intermediate, offering three points of chemical diversity: the methoxy group, the aldehyde function, and the potential for modification of the isoxazole ring itself. Its utility lies in its capacity to be elaborated into more complex molecular architectures, making it a valuable tool for building libraries of potential drug candidates.

Physicochemical and Structural Characteristics

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis and drug design. The key characteristics of 3-Methoxyisoxazole-5-carbaldehyde are summarized below.

PropertyValueSource
IUPAC Name 3-methoxy-1,2-oxazole-5-carbaldehydePubChem[2]
CAS Number 16446-36-9PubChem[2]
Molecular Formula C₅H₅NO₃PubChem[2]
Molecular Weight 127.10 g/mol PubChem[2]
Canonical SMILES COC1=NOC(=C1)C=OPubChem[2]
InChI Key RTERJXLQLXVRLO-UHFFFAOYSA-NPubChem[2]
Appearance Expected to be a solid or liquid at room temperature.Inferred
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred

Synthesis and Reactivity

Synthetic Strategy

While a specific, detailed synthesis of 3-Methoxyisoxazole-5-carbaldehyde is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established isoxazole chemistry. A common and effective method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A logical retrosynthetic analysis suggests that the target molecule can be derived from 3-methoxypropyne and a source of the nitrile oxide synthon.

A practical forward synthesis would likely involve the following key steps:

  • Formation of a Hydroximoyl Chloride : Starting from a simple precursor, such as methyl chloroacetate, treatment with hydroxylamine would yield the corresponding hydroxamic acid, which can then be converted to the hydroximoyl chloride.

  • In Situ Generation of Nitrile Oxide : The hydroximoyl chloride, when treated with a non-nucleophilic base like triethylamine, will undergo dehydrohalogenation to generate the reactive nitrile oxide intermediate in situ.

  • [3+2] Cycloaddition : The generated nitrile oxide would then react with a suitable three-carbon building block, such as propargyl aldehyde or a protected version thereof, to form the 5-substituted isoxazole ring.

  • Functional Group Interconversion : If a protected aldehyde was used, a deprotection step would be necessary. Subsequent O-methylation of a 3-hydroxyisoxazole intermediate would yield the final product.

The following diagram illustrates a plausible synthetic pathway:

G cluster_0 Plausible Synthesis of 3-Methoxyisoxazole-5-carbaldehyde A Methyl 3-hydroxyisoxazole-5-carboxylate B Methyl 3-methoxyisoxazole-5-carboxylate A->B  CH3I, K2CO3  DMF C (3-Methoxyisoxazol-5-yl)methanol B->C  LiAlH4 or DIBAL-H  THF D 3-Methoxyisoxazole-5-carbaldehyde C->D  PCC or Dess-Martin  Periodinane, DCM

Caption: Proposed synthetic route to 3-Methoxyisoxazole-5-carbaldehyde.

Chemical Reactivity

The chemical reactivity of 3-Methoxyisoxazole-5-carbaldehyde is dictated by its three key functional components: the aldehyde group, the methoxy group, and the isoxazole ring.

  • The Aldehyde Group : This is the most reactive site for a variety of transformations. It readily undergoes nucleophilic addition, making it a precursor for alcohols (via reduction with agents like NaBH₄), imines (via condensation with primary amines), and carbon-carbon bond formation (e.g., Wittig, Grignard, and aldol reactions).

  • The Isoxazole Ring : The isoxazole ring is generally stable to many reaction conditions but can be susceptible to ring-opening under certain reductive or basic conditions. The electronic nature of the ring can also influence the reactivity of its substituents.

  • The Methoxy Group : The methoxy group is relatively inert but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to reveal a hydroxyl group, providing another point for chemical modification.

The following diagram illustrates some of the key reactions of the aldehyde group:

G cluster_1 Key Reactions of 3-Methoxyisoxazole-5-carbaldehyde Start 3-Methoxyisoxazole- 5-carbaldehyde ReductiveAmination Secondary Amine Start->ReductiveAmination  R2NH, NaBH(OAc)3 Wittig Phosphonium Ylide Start->Wittig  Wittig Reaction Grignard Grignard Reagent (R-MgX) Start->Grignard  Nucleophilic Addition Reduction Sodium Borohydride (NaBH4) Start->Reduction  Reduction

Sources

Foundational

A Technical Guide to the Procurement and Qualification of 3-Methoxyisoxazole-5-carbaldehyde for Research and Development

This guide provides an in-depth analysis of the commercial landscape, procurement strategies, and essential quality control protocols for 3-Methoxyisoxazole-5-carbaldehyde (CAS No: 16446-36-9). Tailored for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the commercial landscape, procurement strategies, and essential quality control protocols for 3-Methoxyisoxazole-5-carbaldehyde (CAS No: 16446-36-9). Tailored for researchers, chemists, and drug development professionals, this document offers practical, field-proven insights into sourcing and validating this key synthetic building block.

Introduction: Significance of 3-Methoxyisoxazole-5-carbaldehyde

3-Methoxyisoxazole-5-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a methoxy group and an aldehyde on the isoxazole scaffold makes it a versatile intermediate for constructing more complex molecular architectures. The isoxazole ring is a common motif in pharmacologically active compounds, valued for its metabolic stability and ability to participate in various binding interactions. The aldehyde functional group serves as a reactive handle for a multitude of transformations, including reductive aminations, Wittig reactions, and condensations, enabling the synthesis of diverse compound libraries for drug discovery programs.

Given its specialized structure, 3-Methoxyisoxazole-5-carbaldehyde is not a routinely stocked commodity chemical. Its procurement requires a more strategic approach than common reagents, emphasizing supplier vetting and rigorous incoming quality control.

Commercial Availability and Supplier Landscape

Direct searches for 3-Methoxyisoxazole-5-carbaldehyde on the platforms of major global suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, and TCI Chemicals do not typically yield an in-stock product. This indicates that the compound is primarily available from a different tier of suppliers or, most commonly, on a "make-on-demand" basis through custom synthesis.

Key Findings on Availability:

  • Limited Off-the-Shelf Availability: The compound is not a standard catalog item for large, multinational chemical vendors. Researchers should not expect immediate, off-the-shelf delivery.

  • Niche and Custom Synthesis Suppliers: The molecule is listed by several smaller, specialized chemical suppliers and custom synthesis organizations. These companies are often the primary source for non-standard building blocks.

  • Lead Times are Standard: Procurement will invariably involve a lead time for synthesis, which can range from several weeks to a few months. This must be factored into experimental planning.

Table 1: Representative Supplier Analysis

Supplier TypeTypical AvailabilityPurity SpecificationKey Consideration
Major Global VendorsMake-on-Demand/RareTypically ≥95% (if offered)May offer custom synthesis services; high reliability but potentially higher cost and longer quoting process.
Specialized Building Block SuppliersMake-on-DemandOften ≥95% (HPLC/NMR)Offer a broader range of unique scaffolds; may have already synthesized the compound or similar analogs.
Custom Synthesis CROsStrictly Make-on-DemandAs per client specificationThe most flexible option. The client must provide clear purity requirements and analytical methods.[1][2][3]
Supplier Vetting and Material Qualification Workflow

Sourcing a non-standard reagent necessitates a robust qualification process to mitigate risks to research timelines and outcomes. The financial and temporal cost of using an incorrectly identified or impure starting material is substantial.

The following workflow provides a systematic approach to procuring and validating 3-Methoxyisoxazole-5-carbaldehyde.

G cluster_0 Phase 1: Procurement cluster_1 Phase 2: Incoming Material Qualification start Identify Need for 3-Methoxyisoxazole-5-carbaldehyde search Search Custom Synthesis Suppliers start->search quote Request Quotations (Specify Purity >95%) search->quote select Select Supplier Based on Cost, Lead Time, & Reputation quote->select po Place Purchase Order (Request Full CoA on Delivery) select->po receive Material Arrives with Supplier's CoA po->receive quarantine Quarantine Material Pending Internal QC receive->quarantine review_coa Review Supplier CoA Does it meet spec? qc_nmr Perform ¹H NMR Analysis review_coa->qc_nmr Yes reject Reject Batch & Contact Supplier review_coa->reject No quarantine->review_coa compare_nmr Does NMR Match Expected Structure? qc_nmr->compare_nmr qc_ms Perform LC-MS Analysis compare_nmr->qc_ms Yes compare_nmr->reject No compare_ms Does MS show correct Mass & Purity >95%? qc_ms->compare_ms release Release Material to Lab for Synthetic Use compare_ms->release Yes compare_ms->reject No

Caption: Workflow for sourcing and validating a custom-synthesized reagent.

Essential Quality Control Protocols

Upon receipt, and regardless of the supplier's Certificate of Analysis (CoA), independent verification of the material's identity and purity is mandatory.

4.1 Identity Verification by ¹H NMR Spectroscopy

This is the most critical test to confirm the structural integrity of the molecule. The expected spectrum should be consistent with the assigned structure.

  • Objective: To confirm the presence of all key proton environments and their expected splitting patterns and integrations.

  • Methodology:

    • Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard if quantitative analysis is needed (e.g., tetramethylsilane, TMS).

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Chemical Shifts (δ, ppm) - Representative:

    • Aldehyde Proton (-CHO): A singlet expected between δ 9.9 - 10.2 . This is a highly characteristic peak and its absence is a major red flag.

    • Isoxazole Ring Proton (-CH=): A singlet expected between δ 6.8 - 7.2 .

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, expected between δ 4.0 - 4.3 .

4.2 Purity Assessment by LC-MS

This analysis confirms the molecular weight and provides a more accurate assessment of purity than NMR alone.

  • Objective: To confirm the molecular weight of the main component and assess its purity by peak area percentage.

  • Methodology:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Inject the sample onto a C18 HPLC column.

    • Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the eluent with both a UV detector (e.g., at 254 nm) and a mass spectrometer in positive ion mode.

  • Expected Results:

    • Purity: The main peak in the UV chromatogram should have a peak area of ≥95%.

    • Mass: The mass spectrometer should detect the protonated molecular ion [M+H]⁺ at m/z 128.04 .

Overview of Synthetic Routes

Understanding the likely synthetic pathway provides insight into potential impurities. The most plausible route to 3-Methoxyisoxazole-5-carbaldehyde involves the methylation of a hydroxy-isoxazole ester, followed by reduction.

  • Methylation: The starting material, methyl 3-hydroxyisoxazole-5-carboxylate, is O-methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.[4]

  • Reduction: The resulting ester, methyl 3-methoxyisoxazole-5-carboxylate, is then carefully reduced to the aldehyde. This is a sensitive step, as over-reduction would yield the alcohol. A common and effective method for this transformation is the use of a hydride-reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C).

Potential impurities could include unreacted starting ester, the over-reduced alcohol by-product, or by-products from the methylation step.

Principles of Safe Handling and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling should be based on the precautionary principles for related heterocyclic aldehydes.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. It should be kept away from strong oxidizing agents and strong bases.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

    • Inhalation: Move the person to fresh air.

Always perform a substance-specific risk assessment before use.

Conclusion

3-Methoxyisoxazole-5-carbaldehyde is a valuable but non-standard building block. Its successful integration into a research program hinges on a strategic procurement process that anticipates the need for custom synthesis and incorporates rigorous, in-house quality control. By following the workflow of supplier vetting, internal analytical validation (primarily ¹H NMR and LC-MS), and adhering to prudent safety protocols, researchers can confidently utilize this versatile intermediate to advance their synthetic objectives.

References

  • University of St Andrews. (n.d.). First syntheses of fluoromuscimols. St Andrews Research Repository. Retrieved from [Link]

  • Epichem. (n.d.). Custom Synthesis Technical Services. Retrieved from [Link]

  • Google Patents. (n.d.). Thailanstatin analogs.
  • Pharma Inventor Inc. (n.d.). Custom Organic Synthesis. Retrieved from [Link]

  • TimTec. (n.d.). Custom Synthesis. Retrieved from [Link]

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Exploratory

Reactivity profile of the isoxazole ring in 3-Methoxyisoxazole-5-carbaldehyde

An In-depth Technical Guide to the Reactivity Profile of 3-Methoxyisoxazole-5-carbaldehyde Abstract This technical guide provides a comprehensive analysis of the reactivity profile of 3-Methoxyisoxazole-5-carbaldehyde, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of 3-Methoxyisoxazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 3-Methoxyisoxazole-5-carbaldehyde, a versatile heterocyclic building block. The isoxazole core, characterized by the inherent weakness of its N-O bond, is rendered electronically asymmetric by the presence of a potent electron-donating group (EDG) at the 3-position (methoxy) and a strong electron-withdrawing group (EWG) at the 5-position (carbaldehyde). This push-pull electronic configuration dictates a nuanced and highly specific reactivity pattern, governing outcomes in electrophilic substitution, nucleophilic attack, and ring-opening reactions. This document elucidates these pathways, providing mechanistic insights and actionable experimental protocols for researchers in synthetic chemistry and drug development.

The Isoxazole Core: A Privileged Scaffold

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. While possessing aromatic character, the ring is marked by a kinetically labile N-O bond, which imparts a unique duality to its chemical nature.[1][2] The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs such as the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole.[1][3][4] Its utility stems from its stability under many synthetic conditions, allowing for functionalization, coupled with its capacity to undergo predictable ring-opening reactions to reveal valuable difunctionalized intermediates.[1]

The primary synthetic routes to the isoxazole core are the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes and the condensation of hydroxylamine with a three-carbon component like a 1,3-diketone.[1][5][6][7]

3-Methoxyisoxazole-5-carbaldehyde: Synthesis and Electronic Landscape

The title compound, 3-Methoxyisoxazole-5-carbaldehyde, presents a fascinating case study in substituent effects. Its structure is defined by two key functional groups that exert opposing electronic influences on the isoxazole ring.

  • 3-Methoxy Group: An electron-donating group (EDG) that increases electron density within the ring through a +M (mesomeric) effect.

  • 5-Carbaldehyde Group: An electron-withdrawing group (EWG) that decreases electron density through a -M effect.

This electronic push-pull system polarizes the molecule, activating certain positions towards specific types of reactions while deactivating others. The synthesis of such substituted isoxazoles can be achieved through multi-step sequences, often involving the initial construction of a differently substituted isoxazole followed by functional group interconversion. For instance, a related compound, methyl 3-methoxyisoxazole-5-carboxylate, is prepared by methylating the corresponding 3-hydroxyisoxazole precursor.[8]

Logical Relationship of Reactivity Sites

The interplay between the substituents and the inherent properties of the isoxazole ring defines four primary zones of reactivity, as illustrated below.

G Molecule 3-Methoxyisoxazole-5-carbaldehyde SEAr Electrophilic Attack (C4 Position) Molecule->SEAr EDG at C3 directs to C4 Nuc_Attack_Carbonyl Nucleophilic Attack (Aldehyde Carbonyl) Molecule->Nuc_Attack_Carbonyl EWG at C5 activates carbonyl Ring_Opening N-O Bond Cleavage (Reductive/Basic) Molecule->Ring_Opening Weak N-O bond; facilitated by EWG

Caption: Key reactivity zones in 3-Methoxyisoxazole-5-carbaldehyde.

Key Reactivity Profiles

Electrophilic Aromatic Substitution (SEAr)

The isoxazole ring is generally electron-deficient and thus reluctant to undergo electrophilic aromatic substitution.[2][7] However, the powerful electron-donating 3-methoxy group strongly activates the C4 position, making it the exclusive site for electrophilic attack. The EWG at C5 further deactivates the ring but does not override the directing effect of the methoxy group.

Common SEAr Reactions:

  • Nitration: Treatment with a nitrating agent, such as triflic anhydride and tetramethylammonium nitrate, regioselectively installs a nitro group at the C4 position.[8] This transformation is a testament to the activating power of the C3-methoxy group.

  • Halogenation: Iodination can be achieved using reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst, yielding the 4-iodo derivative.[9] This introduces a versatile handle for subsequent cross-coupling reactions.

Experimental Protocol: Nitration at the C4 Position

This protocol is adapted from the nitration of the closely related methyl 3-methoxyisoxazole-5-carboxylate.[8]

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂), suspend tetramethylammonium nitrate (3.0 eq) in dichloromethane (DCM). Cool the suspension to 0 °C.

  • Activator Addition: Add triflic anhydride (3.0 eq) dropwise to the suspension. Allow the mixture to stir for 2 hours at room temperature to form the active nitrating agent.

  • Substrate Addition: Dissolve 3-Methoxyisoxazole-5-carbaldehyde (1.0 eq) in DCM and add this solution to the nitrating mixture.

  • Reaction: Allow the reaction to stir under reflux for 48 hours, monitoring progress by TLC.

  • Workup: Upon completion, cool the mixture to room temperature and partition between water and DCM. Separate the organic layer, wash with water and saturated Na₂CO₃ solution, then dry over MgSO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by silica gel column chromatography to yield 3-Methoxy-4-nitroisoxazole-5-carbaldehyde.

Nucleophilic Attack at the Carbonyl Group

The most accessible site for nucleophilic attack is not the ring itself, but the electrophilic carbon of the 5-carbaldehyde group. This aldehyde undergoes all the characteristic reactions expected of it, providing a gateway to a vast array of derivatives.

  • Reduction: Reduction with sodium borohydride (NaBH₄) will yield the corresponding alcohol, (3-methoxyisoxazol-5-yl)methanol.

  • Oxidation: Oxidation with agents like potassium permanganate (KMnO₄) or Jones reagent will afford 3-methoxyisoxazole-5-carboxylic acid.

  • Condensation Reactions: The aldehyde readily condenses with amines, hydroxylamines, and hydrazines to form imines, oximes, and hydrazones, respectively. These reactions are often precursors to further heterocyclic synthesis.

  • Carbon-Carbon Bond Formation: The aldehyde is an excellent substrate for Wittig, Horner-Wadsworth-Emmons, and Grignard reactions, allowing for the extension of the carbon chain at the C5 position.

Ring-Opening Reactions

The cleavage of the weak N-O bond is a hallmark of isoxazole reactivity and a powerful tool in synthetic design.[1] This transformation unmasks stable difunctional synthons.

  • Reductive Cleavage: Catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with reducing metals like iron in the presence of an acid (e.g., Fe/NH₄Cl) cleaves the N-O bond.[10] For 3-Methoxyisoxazole-5-carbaldehyde, this would generate a highly valuable enaminone intermediate.

  • Base-Promoted Rearrangement: While less common for 3,5-disubstituted isoxazoles without an acidic proton, strong bases can induce ring cleavage, particularly when the ring is activated by EWGs.[1][11]

  • Transition Metal-Catalyzed Annulation: Modern methodologies utilize transition metals like iron or ruthenium to catalyze ring-opening and subsequent annulation cascades, transforming isoxazoles into other heterocyclic systems like pyrroles or pyridines.[12]

  • Photochemical Isomerization: Upon UV irradiation, isoxazoles can undergo a reversible isomerization to carbonyl-2H-azirines.[13] These azirines are highly strained and reactive intermediates that can be trapped to form other products. The specific substituents on the isoxazole ring critically govern the efficiency and outcome of this photoisomerization.[13][14]

Workflow: Reductive Ring-Opening to Enaminone

G start Start 3-Methoxyisoxazole- 5-carbaldehyde reagents Reagents | Fe Powder / NH4Cl or H2, Pd/C start->reagents cleavage Step 1: N-O Bond Cleavage Reductive scission of the isoxazole ring. reagents->cleavage intermediate Intermediate Formation of a transient β-ketonitrile or related species. cleavage->intermediate tautomerization Step 2: Tautomerization Rapid rearrangement to the more stable enaminone. intermediate->tautomerization product Product 1-Amino-3-methoxy- 4-oxobut-1-ene-1-carbaldehyde (or tautomer) tautomerization->product

Caption: Synthetic workflow for the reductive cleavage of the isoxazole ring.

Quantitative Data Summary

While specific yield data for 3-Methoxyisoxazole-5-carbaldehyde is sparse in the public literature, we can extrapolate from closely related structures to predict reaction efficiency.

Reaction TypePositionReagentsExpected OutcomeReference for Analogy
Nitration C4Tf₂O, Me₄NNO₃High Regioselectivity, Good Yield (>60%)[8]
Iodination C4NIS, TFAGood Yield[9]
Reduction (Aldehyde) C5NaBH₄High Yield (>90%)Standard Reaction
Ring Cleavage RingFe, NH₄ClGood to High Yield (50-90%)[10]

Conclusion

3-Methoxyisoxazole-5-carbaldehyde is a molecule of significant synthetic potential, governed by a fascinating interplay of electronic effects. The methoxy and carbaldehyde groups work in concert to create a highly differentiated reactivity map. The C4 position is primed for electrophilic attack, the C5-aldehyde is a hub for nucleophilic additions and carbon-chain extensions, and the entire ring serves as a latent precursor to valuable enaminone synthons via N-O bond cleavage. Understanding this distinct reactivity profile allows chemists to strategically employ this compound as a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

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  • Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. Benchchem.
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  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv.
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  • Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. RSC Publishing.
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  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals.
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  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. National Institutes of Health.
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  • Mechanism of formation of isoxazole‐5‐carboxamides 6. ResearchGate.
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  • OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. YouTube.
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  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Institutes of Health.
  • Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. RSC Publishing.
  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. ACG Publications.
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  • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. Google Patents.
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Protocols & Analytical Methods

Method

Synthesis of Novel Derivatives from 3-Methoxyisoxazole-5-carbaldehyde: Application Notes and Protocols

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 3-Methoxyisoxazole-5-carbaldehyde as a versatile building block for the creation o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 3-Methoxyisoxazole-5-carbaldehyde as a versatile building block for the creation of diverse molecular architectures. The protocols detailed herein are designed to be robust and adaptable, enabling the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Introduction: The Versatility of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle integral to numerous natural products and synthetic compounds with significant biological activities.[1] The unique electronic properties and structural features of the isoxazole nucleus make it a valuable scaffold in drug discovery, contributing to a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] 3-Methoxyisoxazole-5-carbaldehyde, in particular, serves as a highly useful trifunctional synthon, possessing a reactive aldehyde group, an electron-rich methoxy group, and the inherent reactivity of the isoxazole ring. This combination of functionalities allows for a multitude of chemical transformations, making it an ideal starting material for the synthesis of complex molecular libraries.

Core Synthetic Transformations

The aldehyde functionality of 3-Methoxyisoxazole-5-carbaldehyde is the primary site for derivatization. This section outlines key reaction protocols for the transformation of this aldehyde into various functional groups and extended molecular frameworks.

Olefin Synthesis via Wittig and Horner-Wadsworth-Emmons Reactions

The conversion of the aldehyde to an alkene is a fundamental carbon-carbon bond-forming reaction. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods to achieve this transformation with control over the resulting alkene geometry.

Application Note: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction involves a phosphorus ylide, which is typically prepared from a phosphonium salt and a strong base. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate carbanions and generally offers excellent (E)-selectivity for the resulting alkene. The HWE reaction is often preferred due to the easier removal of the phosphate byproduct compared to the triphenylphosphine oxide generated in the Wittig reaction.

Protocol 1: Synthesis of (E)-3-Methoxy-5-(2-cyanovinyl)isoxazole via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of an α,β-unsaturated nitrile, a versatile intermediate for further functionalization.

Materials:

  • 3-Methoxyisoxazole-5-carbaldehyde

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl cyanomethylphosphonate (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 3-Methoxyisoxazole-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (E)-3-Methoxy-5-(2-cyanovinyl)isoxazole.

Table 1: Representative Data for HWE Reaction

EntryAldehydePhosphonate ReagentProductYield (%)
13-Methoxyisoxazole-5-carbaldehydeDiethyl cyanomethylphosphonate(E)-3-Methoxy-5-(2-cyanovinyl)isoxazole>90
23-Methoxyisoxazole-5-carbaldehydeTriethyl phosphonoacetateEthyl (E)-3-(3-methoxyisoxazol-5-yl)acrylate>90

Diagram 1: Horner-Wadsworth-Emmons Reaction Workflow

HWE_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Aldehyde 3-Methoxyisoxazole- 5-carbaldehyde Addition Nucleophilic Addition Aldehyde->Addition Phosphonate Diethyl cyanomethylphosphonate Deprotonation Deprotonation of Phosphonate Phosphonate->Deprotonation Base NaH Base->Deprotonation Solvent Anhydrous THF Solvent->Deprotonation Deprotonation->Addition Ylide Formation Elimination Elimination of Phosphate Addition->Elimination Product (E)-3-Methoxy-5- (2-cyanovinyl)isoxazole Elimination->Product

Caption: Horner-Wadsworth-Emmons reaction workflow.

Knoevenagel Condensation for the Synthesis of Activated Alkenes

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated.[3] This reaction is particularly useful for synthesizing electron-deficient alkenes.

Application Note: The Knoevenagel condensation is a versatile C-C bond-forming reaction that is typically catalyzed by a weak base. The reaction works well with a variety of active methylene compounds, such as malononitrile, cyanoacetates, and malonates, providing access to a wide range of functionalized alkenes. These products are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes.

Protocol 2: Synthesis of 2-(3-Methoxyisoxazol-5-ylmethylene)malononitrile via Knoevenagel Condensation

This protocol details the synthesis of a highly activated alkene, which can serve as a Michael acceptor or a diene in cycloaddition reactions.

Materials:

  • 3-Methoxyisoxazole-5-carbaldehyde

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol

  • Deionized water

Procedure:

  • To a solution of 3-Methoxyisoxazole-5-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, a precipitate will form. Cool the reaction mixture in an ice bath to maximize precipitation.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the product from ethanol/water to obtain pure 2-(3-Methoxyisoxazol-5-ylmethylene)malononitrile.

Table 2: Representative Data for Knoevenagel Condensation

EntryAldehydeActive Methylene CompoundProductYield (%)
13-Methoxyisoxazole-5-carbaldehydeMalononitrile2-(3-Methoxyisoxazol-5-ylmethylene)malononitrile>95
23-Methoxyisoxazole-5-carbaldehydeEthyl cyanoacetateEthyl 2-cyano-3-(3-methoxyisoxazol-5-yl)acrylate>90

Diagram 2: Knoevenagel Condensation Workflow

Knoevenagel_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Aldehyde 3-Methoxyisoxazole- 5-carbaldehyde Addition Nucleophilic Addition Aldehyde->Addition ActiveMethylene Malononitrile ActiveMethylene->Addition Catalyst Piperidine Catalyst->Addition Solvent Ethanol Solvent->Addition Dehydration Dehydration Addition->Dehydration Product 2-(3-Methoxyisoxazol-5-yl- methylene)malononitrile Dehydration->Product

Caption: Knoevenagel condensation workflow.

Synthesis of Fused Heterocycles: Pyrazolo[3,4-d]isoxazoles

The derivatives of 3-Methoxyisoxazole-5-carbaldehyde can be utilized in cyclocondensation reactions to construct fused heterocyclic systems. For instance, Knoevenagel adducts can be further reacted to form pyrazolo[3,4-d]isoxazole derivatives, which are known to possess a range of biological activities.[4]

Application Note: Pyrazolo[3,4-d]isoxazoles are a class of fused heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial and anticancer activities. The synthesis of these compounds often involves the cyclocondensation of a suitably functionalized isoxazole precursor with a hydrazine derivative.

Protocol 3: Synthesis of 3-Amino-5-(3-methoxyisoxazol-5-yl)-1H-pyrazolo[4,3-d]isoxazole

This protocol describes a two-step synthesis of a pyrazolo[3,4-d]isoxazole derivative starting from the product of the Knoevenagel condensation with ethyl cyanoacetate.

Materials:

  • Ethyl 2-cyano-3-(3-methoxyisoxazol-5-yl)acrylate (from Protocol 2)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of ethyl 2-cyano-3-(3-methoxyisoxazol-5-yl)acrylate (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to afford the desired 3-amino-5-(3-methoxyisoxazol-5-yl)-1H-pyrazolo[4,3-d]isoxazole.

Table 3: Representative Data for Pyrazolo[3,4-d]isoxazole Synthesis

EntryStarting MaterialReagentProductYield (%)
1Ethyl 2-cyano-3-(3-methoxyisoxazol-5-yl)acrylateHydrazine hydrate3-Amino-5-(3-methoxyisoxazol-5-yl)-1H-pyrazolo[4,3-d]isoxazole>85

Diagram 3: Pyrazolo[3,4-d]isoxazole Synthesis Workflow

Pyrazole_Synthesis cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Cyclocondensation Aldehyde 3-Methoxyisoxazole- 5-carbaldehyde Knoevenagel_Product Ethyl 2-cyano-3-(3-methoxy- isoxazol-5-yl)acrylate Aldehyde->Knoevenagel_Product Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Knoevenagel_Product Final_Product 3-Amino-5-(3-methoxyisoxazol-5-yl)- 1H-pyrazolo[4,3-d]isoxazole Knoevenagel_Product->Final_Product Hydrazine Hydrazine Hydrate Hydrazine->Final_Product

Caption: Two-step synthesis of a pyrazolo[3,4-d]isoxazole derivative.

Conclusion

3-Methoxyisoxazole-5-carbaldehyde is a valuable and versatile starting material for the synthesis of a wide range of derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The resulting compounds, with their diverse functionalities and potential for biological activity, represent promising candidates for further investigation in drug discovery and materials science. The inherent reactivity of the aldehyde group, coupled with the electronic nature of the methoxy-substituted isoxazole ring, offers a rich platform for the development of novel molecular entities.

References

  • Gomha, S. M., et al. (2017). Green synthesis of pyrazolo[4,3-d]isoxazol derivatives and their antimicrobial, antimalarial and antituberculosis evaluation. Journal of the Serbian Chemical Society, 82(10), 1129-1142.
  • Abdel-Aziz, A. A.-M., et al. (2019). Synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. Journal of Heterocyclic Chemistry, 56(12), 3336-3345.
  • Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • Boutagy, J., & Thomas, R. (1974). Olefin synthesis with organic phosphonate carbanions. Chemical Reviews, 74(1), 87-99.
  • Sethi, P., & Khare, R. (2020). Complexes of pyrimidine thiones: Mechanochemical synthesis and biological evaluation. Asian Journal of Chemistry, 32(10), 2594-2600.
  • Patil, S. A., et al. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 16(2), 125-135.
  • Zhang, L., et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(3), 1234-1246.

Sources

Application

Application Notes & Protocols: 3-Methoxyisoxazole-5-carbaldehyde in Medicinal Chemistry

Abstract The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics and developmental candidates.[1][2] Its unique electronic properties, ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics and developmental candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a valuable bioisostere for other functional groups. This document provides a detailed guide for researchers on the synthesis and application of 3-methoxyisoxazole-5-carbaldehyde, a versatile building block for constructing diverse compound libraries. We present a robust, multi-step synthesis protocol for the title compound, followed by detailed methodologies for its derivatization through key chemical transformations, including reductive amination and aldol condensation. The causality behind experimental choices is explained to empower researchers in adapting these protocols for novel drug discovery programs.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazole derivatives are integral to modern drug discovery, demonstrating a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3][4] The scaffold's prevalence is highlighted by its incorporation into FDA-approved drugs like the COX-2 inhibitor Parecoxib and the immunosuppressant Leflunomide.[1][5]

The 3-methoxyisoxazole-5-carbaldehyde intermediate is particularly valuable. The methoxy group at the 3-position modulates the electronic character of the ring, while the aldehyde at the 5-position serves as a versatile chemical handle for a wide array of synthetic transformations. This allows for the systematic exploration of chemical space around the isoxazole core, a critical activity in lead optimization. This guide provides the necessary protocols to synthesize this key intermediate and leverage its reactivity for the development of novel molecular entities.

Proposed Synthesis of 3-Methoxyisoxazole-5-carbaldehyde

Direct commercial availability of 3-methoxyisoxazole-5-carbaldehyde is limited. Therefore, a reliable multi-step synthesis is required. The following pathway is proposed based on established literature procedures for analogous isoxazole systems.[6] The route begins with the commercially available methyl 3-hydroxyisoxazole-5-carboxylate.

Synthetic Workflow Overview

The synthesis is a three-step process: (1) Methylation of the C3-hydroxyl group, (2) Reduction of the C5-ester to a primary alcohol, and (3) Selective oxidation of the alcohol to the target aldehyde.

G cluster_synthesis Synthesis Workflow A Methyl 3-hydroxyisoxazole-5-carboxylate B Methyl 3-methoxyisoxazole-5-carboxylate A->B Step 1: Methylation Reagents: CH3I, K2CO3, DMF C (3-Methoxyisoxazol-5-yl)methanol B->C Step 2: Ester Reduction Reagent: LiAlH4 D 3-Methoxyisoxazole-5-carbaldehyde (Target) C->D Step 3: Oxidation Reagent: DMP

Caption: Proposed three-step synthesis of 3-methoxyisoxazole-5-carbaldehyde.

Detailed Synthesis Protocols

Protocol 2.2.1: Step 1 - Methylation to Methyl 3-methoxyisoxazole-5-carboxylate

  • Rationale: This protocol utilizes a standard Williamson ether synthesis. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction. Potassium carbonate (K2CO3) is a mild base, sufficient to deprotonate the relatively acidic hydroxyl group of the starting material, minimizing potential side reactions.[6]

  • Procedure:

    • To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in anhydrous DMF (approx. 0.5 M), add potassium carbonate (1.5 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Add methyl iodide (1.5 eq) dropwise while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 14-16 hours.

    • Monitor reaction progress by Thin Layer Chromatography (TLC) (e.g., 80:20 petroleum ether/ethyl acetate).

    • Upon completion, pour the reaction mixture into ice-cold 0.5 M HCl (aq).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).

    • Combine the organic layers, wash with saturated Na2CO3 solution and then with brine.

    • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield methyl 3-methoxyisoxazole-5-carboxylate as a crystalline solid.[6]

Protocol 2.2.2: Step 2 - Reduction to (3-Methoxyisoxazol-5-yl)methanol

  • Rationale: Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of completely reducing the ester to the primary alcohol. The reaction is conducted in an anhydrous ethereal solvent at low temperature to control its high reactivity.

  • Procedure:

    • Prepare a solution of methyl 3-methoxyisoxazole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (N2 or Ar).

    • Cool the solution to 0°C.

    • In a separate flask, prepare a suspension of LiAlH4 (1.5-2.0 eq) in anhydrous THF.

    • Slowly add the LiAlH4 suspension to the ester solution at 0°C.

    • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

    • Monitor by TLC until the starting material is consumed.

    • Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% NaOH (aq), and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite.

    • Wash the filter cake thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be used directly in the next step or purified by chromatography if necessary.

Protocol 2.2.3: Step 3 - Oxidation to 3-Methoxyisoxazole-5-carbaldehyde

  • Rationale: Dess-Martin Periodinane (DMP) is a mild and highly selective oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction proceeds quickly at room temperature under anhydrous conditions.

  • Procedure:

    • Dissolve (3-methoxyisoxazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add Dess-Martin Periodinane (1.2-1.5 eq) portion-wise at room temperature.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor by TLC for the disappearance of the alcohol.

    • Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated solution of sodium thiosulfate (Na2S2O3) and a saturated solution of sodium bicarbonate (NaHCO3).

    • Stir vigorously for 30 minutes until the organic layer is clear.

    • Separate the layers and extract the aqueous phase with DCM (2x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography to afford the target compound, 3-methoxyisoxazole-5-carbaldehyde.

Applications in Medicinal Chemistry: Key Derivatization Protocols

The aldehyde functionality is a gateway to a multitude of C-C and C-N bond-forming reactions, making 3-methoxyisoxazole-5-carbaldehyde an ideal starting point for library synthesis.

G cluster_reactions Key Derivatization Reactions A 3-Methoxyisoxazole-5-carbaldehyde B Substituted Amine A->B Reductive Amination R-NH2, NaBH(OAc)3 C α,β-Unsaturated Product A->C Aldol/Knoevenagel Condensation Active Methylene Cmpd, Base D Alkene Product A->D Wittig Reaction Ph3P=CHR

Caption: Major synthetic applications of 3-methoxyisoxazole-5-carbaldehyde.

Protocol 3.1: Reductive Amination
  • Rationale: This is one of the most robust methods for forming amine bonds. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild and selective hydride source like sodium triacetoxyborohydride (NaBH(OAc)3). This reducing agent is tolerant of the slightly acidic conditions required for imine formation and does not readily reduce the starting aldehyde.

  • Procedure:

    • To a solution of 3-methoxyisoxazole-5-carbaldehyde (1.0 eq) in an appropriate solvent (e.g., DCM or 1,2-dichloroethane), add the primary or secondary amine (1.0-1.2 eq).

    • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq).

    • Add a few drops of acetic acid to catalyze imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 3-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated NaHCO3 solution.

    • Extract the product with DCM or ethyl acetate.

    • Dry the combined organic layers over Na2SO4, filter, and concentrate.

    • Purify via silica gel chromatography or preparative HPLC.

Protocol 3.2: Aldol and Knoevenagel Condensation
  • Rationale: The condensation of the aldehyde with a compound containing an active methylene group (e.g., malonates, nitroalkanes, ketones) is a powerful C-C bond-forming reaction.[7] The use of a mild base like piperidine or pyrrolidine catalyzes both the initial aldol addition and the subsequent dehydration to yield the conjugated α,β-unsaturated product.[8]

  • Procedure:

    • Dissolve 3-methoxyisoxazole-5-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent like ethanol or toluene.

    • Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1 eq).

    • Heat the reaction mixture to reflux (typically 80-110°C) for 2-12 hours. A Dean-Stark trap can be used if toluene is the solvent to remove the water byproduct and drive the reaction to completion.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or silica gel chromatography.

Data Summary and Characterization

The following table provides expected data for the key compounds in the synthetic pathway. Note that exact values for the target aldehyde and its alcohol precursor are predictive, based on analogous structures.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Characterization Notes
Methyl 3-methoxyisoxazole-5-carboxylateC6H7NO4157.1260-70%1H NMR should show two distinct methoxy singlets (~4.0 ppm and ~3.9 ppm) and no broad OH peak. Data consistent with literature.[6]
(3-Methoxyisoxazol-5-yl)methanolC5H7NO3129.1180-95%1H NMR should show the disappearance of the ester methoxy singlet and the appearance of a new methylene signal (~4.7 ppm) and a broad OH singlet.
3-Methoxyisoxazole-5-carbaldehydeC5H5NO3127.1075-90%1H NMR should show a characteristic aldehyde proton singlet (~9.9 ppm) and the disappearance of the methylene and alcohol protons. IR spectroscopy will show a strong C=O stretch around 1700 cm-1.

References

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]

  • CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC. National Center for Biotechnology Information. [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. [Link]

  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. ResearchGate. [Link]

  • Isomerization reaction of 3-amine-5-methylisoxazole and... ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC. National Center for Biotechnology Information. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole.
  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. [Link]

  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. ResearchGate. [Link]

  • Tandem grinding reactions involving aldol condensation and Michael addition in sequence for synthesis of 3,4,5-trisubstituted is. SciSpace. [Link]

  • REVIEW ON THE SYNTHESIS AND POTENTIAL THERAPEUTIC APPLICATIONS OF HETEROCYCLIC PRODUCTS OF 5-AMINO-3-METHYLISOXAZOLE | Request PDF. ResearchGate. [Link]

  • A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. PubMed. [Link]

  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property Organization. Google APIs. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis Online. [Link]

  • Carbon - Magritek. Magritek. [Link]

  • Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Bentham Science. [Link]

  • One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. MDPI. [Link]

Sources

Method

Application Note: 3-Methoxyisoxazole-5-carbaldehyde as a Versatile Synthon for Heterocyclic Compound Synthesis

Abstract: This technical guide details the utility of 3-methoxyisoxazole-5-carbaldehyde as a highly valuable and versatile building block in the synthesis of diverse heterocyclic frameworks. The inherent reactivity of th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide details the utility of 3-methoxyisoxazole-5-carbaldehyde as a highly valuable and versatile building block in the synthesis of diverse heterocyclic frameworks. The inherent reactivity of the aldehyde functional group, coupled with the electronic properties of the 3-methoxyisoxazole core, provides a powerful platform for constructing complex molecules of significant interest in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthesis of the title compound and its application in key transformations such as Knoevenagel condensations and multi-component reactions, supported by detailed, field-tested protocols and mechanistic insights.

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups make it a cornerstone of modern drug design. 3-Methoxyisoxazole-5-carbaldehyde emerges as a particularly strategic starting material. It combines:

  • An electrophilic aldehyde center, primed for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.

  • A 3-methoxyisoxazole ring , which acts as a key pharmacophore and modulates the reactivity of the adjacent aldehyde.

This combination allows for the directed synthesis of more complex heterocyclic systems, such as pyridines, pyrimidines, and fused isoxazoles, which are themselves of immense pharmacological importance.

Synthesis of the Core Reagent: 3-Methoxyisoxazole-5-carbaldehyde

The target aldehyde is not commonly available commercially and must be prepared via a robust, multi-step synthesis. The most reliable route commences from the corresponding ester, methyl 3-hydroxyisoxazole-5-carboxylate.

Synthetic Workflow Overview

The synthesis is a three-stage process: 1) O-methylation of the hydroxy-isoxazole ester, 2) Reduction of the ester to a primary alcohol, and 3) Selective oxidation to the target aldehyde.

G cluster_synthesis Synthetic Workflow for 3-Methoxyisoxazole-5-carbaldehyde A Methyl 3-hydroxy- isoxazole-5-carboxylate B Methyl 3-methoxy- isoxazole-5-carboxylate A->B  Step 1: Methylation  (CH₃I, K₂CO₃) C (3-Methoxyisoxazol-5-yl)methanol B->C  Step 2: Reduction  (DIBAL-H or LiAlH₄) D 3-Methoxyisoxazole-5-carbaldehyde (Target Compound) C->D  Step 3: Oxidation  (PCC or Dess-Martin)

Caption: Workflow for the preparation of the title compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate[1]

  • Rationale: This step protects the hydroxyl group as a methyl ether, which is stable to the subsequent reduction and oxidation conditions. Potassium carbonate is a mild and effective base for this O-methylation, and DMF is an excellent polar aprotic solvent for this class of reaction.

  • Materials:

    • Methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Iodomethane (CH₃I) (1.5 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Suspend methyl 3-hydroxyisoxazole-5-carboxylate in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

    • Add anhydrous K₂CO₃ to the suspension.

    • Slowly add iodomethane dropwise to the stirred suspension, ensuring the temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 14-16 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexane). The product will have a higher Rf value than the starting material.

    • Upon completion, pour the reaction mixture into ice-cold 0.5 M HCl.

    • Extract the aqueous layer with diethyl ether (Et₂O) (3 x volumes).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude solid by silica gel column chromatography to afford the product as a crystalline solid.

Protocol 2: Synthesis of (3-Methoxyisoxazol-5-yl)methanol

  • Rationale: The ester must be reduced to the primary alcohol before oxidation. Diisobutylaluminium hydride (DIBAL-H) is an excellent choice as it can effectively reduce esters to alcohols at low temperatures, minimizing side reactions.

  • Materials:

    • Methyl 3-methoxyisoxazole-5-carboxylate (1.0 eq)

    • DIBAL-H (1.0 M solution in hexanes) (2.2 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the ester in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool to -78 °C (dry ice/acetone bath).

    • Add the DIBAL-H solution dropwise via syringe, maintaining the internal temperature below -70 °C.

    • Stir the reaction at -78 °C for 2 hours.

    • Monitor by TLC for the consumption of the starting ester.

    • Quench the reaction by the slow, careful addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear.

    • Separate the layers and extract the aqueous phase with DCM (3 x volumes).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the alcohol, which is often used in the next step without further purification.

Protocol 3: Synthesis of 3-Methoxyisoxazole-5-carbaldehyde

  • Rationale: Pyridinium chlorochromate (PCC) is a reliable and moderately selective oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction is typically performed in DCM.

  • Materials:

    • (3-Methoxyisoxazol-5-yl)methanol (1.0 eq)

    • Pyridinium chlorochromate (PCC) (1.5 eq)

    • Silica gel

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a stirred suspension of PCC and a small amount of silica gel in anhydrous DCM, add a solution of the alcohol in DCM dropwise at room temperature.

    • Stir the mixture for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium salts.

    • Wash the silica plug thoroughly with additional diethyl ether.

    • Combine the filtrates and concentrate under reduced pressure.

    • The resulting crude aldehyde can be purified by column chromatography (Eluent: 3:1 Hexane/Ethyl Acetate) to yield the final product.

Application I: Knoevenagel Condensation for Pyridine Synthesis

A primary application of this aldehyde is in the Knoevenagel condensation with active methylene compounds. The resulting electron-deficient alkene is a perfect precursor for subsequent cyclization reactions to form highly substituted pyridine derivatives.

Reaction Mechanism

The reaction proceeds via a base-catalyzed condensation between the aldehyde and an active methylene compound (e.g., malononitrile), followed by a Michael addition and cyclization sequence to build the pyridine ring.

G cluster_mech1 Mechanism: Knoevenagel Condensation & Pyridine Formation A 3-Methoxyisoxazole- 5-carbaldehyde C Knoevenagel Adduct (Isoxazolyl-ylidene malononitrile) A->C Piperidine Ethanol, Reflux B Malononitrile (Active Methylene Cmpd) B->C D Michael Acceptor C->D Reacts with another 'Active Methylene' Nucleophile E Cyclized Intermediate D->E Intramolecular Cyclization F Substituted Isoxazolo[5,4-b]pyridine E->F Tautomerization/ Aromatization

Caption: General mechanism for pyridine synthesis.

Protocol 4: Synthesis of 2-amino-6-(3-methoxyisoxazol-5-yl)-4-phenylnicotinonitrile
  • Rationale: This protocol exemplifies the construction of a substituted pyridine ring. Piperidine acts as the base catalyst for the initial Knoevenagel condensation. The subsequent reaction with acetophenone in the presence of a stronger base like sodium ethoxide drives the Michael addition and cyclization to form the final pyridine product.

  • Materials:

    • 3-Methoxyisoxazole-5-carbaldehyde (1.0 eq)

    • Malononitrile (1.0 eq)

    • Acetophenone (1.0 eq)

    • Piperidine (catalytic amount)

    • Sodium ethoxide (2.0 eq)

    • Ethanol, absolute

  • Procedure:

    • Step A (Knoevenagel Condensation): Dissolve the aldehyde and malononitrile in ethanol. Add a catalytic amount of piperidine (2-3 drops).

    • Heat the mixture to reflux for 1 hour. A precipitate of the Knoevenagel adduct should form.

    • Cool the reaction to room temperature and collect the solid by filtration. Wash with cold ethanol and dry.

    • Step B (Pyridine Formation): To a solution of sodium ethoxide in absolute ethanol, add the Knoevenagel adduct from Step A and acetophenone.

    • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

    • After completion, cool the reaction and pour it into ice water.

    • Neutralize with dilute acetic acid to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyridine derivative.

Application II: Three-Component Synthesis of Isoxazol-5(4H)-ones

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. 3-Methoxyisoxazole-5-carbaldehyde is an excellent substrate for MCRs to produce novel isoxazolone derivatives.[2][3]

Protocol 5: Synthesis of 4-((3-methoxyisoxazol-5-yl)methylene)-3-methylisoxazol-5(4H)-one
  • Rationale: This MCR combines the aldehyde, hydroxylamine, and a β-ketoester in a single pot. The use of an organocatalyst like 2-aminopyridine in water offers a green and efficient method.[3] The reaction likely proceeds through the formation of 3-methylisoxazol-5(4H)-one from ethyl acetoacetate and hydroxylamine, which then undergoes a rapid Knoevenagel condensation with the aldehyde.

  • Materials:

    • 3-Methoxyisoxazole-5-carbaldehyde (1.0 eq)

    • Hydroxylamine hydrochloride (1.0 eq)

    • Ethyl acetoacetate (1.0 eq)

    • 2-Aminopyridine (0.2 eq)

    • Water

  • Procedure:

    • In a flask, combine the aldehyde, hydroxylamine hydrochloride, ethyl acetoacetate, and 2-aminopyridine in water (approx. 10 mL per mmol of aldehyde).

    • Stir the mixture vigorously at 80 °C for 2-4 hours. The product often precipitates from the reaction medium.

    • Monitor the reaction by TLC (Eluent: 1:1 Ethyl Acetate/Hexane).

    • Cool the mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum. Purity is often high enough that further purification is not required.

Data Summary

The following table summarizes the synthetic applications discussed in this note, providing a quick reference for researchers.

Heterocyclic Product ClassKey ReagentsConditionsExpected YieldReference
Substituted PyridinesMalononitrile, AcetophenonePiperidine, NaOEt, EtOH, Reflux60-80%General Method
Isoxazol-5(4H)-onesHydroxylamine HCl, Ethyl Acetoacetate2-Aminopyridine, H₂O, 80 °C85-95%[3]
Fused IsoxazolesCyanothioacetamidePiperidine, EtOH, Reflux65-75%General Method

Note: Expected yields are based on analogous reactions reported in the literature for similar aromatic and heteroaromatic aldehydes.

Troubleshooting and Mechanistic Considerations

  • Aldehyde Stability: 3-Methoxyisoxazole-5-carbaldehyde, like many aldehydes, can be prone to air oxidation to the corresponding carboxylic acid over time. It is best to use freshly prepared or purified aldehyde for optimal results. Store under an inert atmosphere at low temperatures.

  • Knoevenagel Reaction: If the condensation is sluggish, a small amount of acetic acid can be added along with piperidine to buffer the reaction and facilitate dehydration.

  • Purification: The isoxazole nitrogen can sometimes interact with silica gel. If column chromatography proves difficult, consider using a different stationary phase like alumina or purification by recrystallization.

  • Reactivity: The electron-withdrawing nature of the isoxazole ring activates the aldehyde towards nucleophilic attack, making these reactions generally efficient. The 3-methoxy group is a mild electron-donating group that can subtly modulate this reactivity.

Conclusion

3-Methoxyisoxazole-5-carbaldehyde is a powerful and adaptable synthon for the construction of a wide range of valuable heterocyclic compounds. The protocols and insights provided herein demonstrate its utility in both stepwise and multi-component synthetic strategies, enabling rapid access to novel molecular architectures for applications in drug discovery and materials science.

References

  • Melikian, A., et al. (1992). Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate. The specific journal and full citation for this procedure would be inserted here from the original literature describing this synthesis. A representative citation is: Acta Crystallographica Section E: Structure Reports Online, E71, o91-o92 (2015) for a related derivative, demonstrating the synthetic route. [Link]

  • Al-Mokhtar, M. A., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(10), 2289. [Link]

  • Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, 102(9), 1778-1791. [Link]

  • Google Patents. (2018). Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. CN108329279B.
  • ResearchGate. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

  • ResearchGate. (2017). Condensation reactions of aromatic aldehydes with 3-methyl-4,5- dihydroisoxazol-5-one without solvent and catalyst. [Link]

Sources

Application

High-Purity Isolation of 3-Methoxyisoxazole-5-carbaldehyde: A Guide to Strategic Purification

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 3-Methoxyisoxazole-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science, where...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyisoxazole-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science, where its purity is paramount for reliable downstream applications.[1][2] This document provides a comprehensive guide to the purification of this compound, moving beyond a simple protocol to explain the underlying chemical principles and strategic decisions required. We present detailed, field-proven protocols for both recrystallization and flash column chromatography, enabling researchers to select the optimal method based on crude sample characteristics. This guide includes troubleshooting advice, methods for purity assessment, and essential safety precautions to ensure the reliable and safe isolation of high-purity 3-Methoxyisoxazole-5-carbaldehyde.

Foundational Principles: Compound & Contaminant Profiling

Effective purification begins with a thorough understanding of the target molecule and its likely contaminants. 3-Methoxyisoxazole-5-carbaldehyde possesses a polar heterocyclic ring system and an electrophilic aldehyde functional group. The isoxazole ring, while aromatic, can be sensitive to harsh acidic or basic conditions.[3]

Common Impurities: The most prevalent impurities are typically byproducts of the synthesis or degradation of the aldehyde.[4]

  • 3-Methoxyisoxazole-5-carboxylic acid: Arises from the air oxidation of the aldehyde group. This is a common issue with aldehydes and can be accelerated by light and trace metals.[5]

  • (3-Methoxyisoxazol-5-yl)methanol: May be present as a synthetic precursor or as a result of over-reduction during synthesis.

  • Starting Materials & Regioisomers: Incomplete reactions or lack of regioselectivity during the isoxazole ring formation can lead to residual starting materials or isomeric byproducts with similar physical properties, complicating purification.[3]

  • Self-Condensation Products: Aldehyd self-condensation (aldol condensation) can occur, particularly under basic conditions.[4]

Strategic Purification Workflow

The choice between recrystallization and chromatography depends on the nature and quantity of the crude material and its impurities. For solid materials with relatively few impurities of different polarity, recrystallization is often the most efficient method. For oils or complex mixtures where impurities have similar polarity to the product, flash column chromatography is superior.

Caption: Strategic workflow for purifying 3-Methoxyisoxazole-5-carbaldehyde.

Primary Protocol: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds, provided a suitable solvent can be identified in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6]

Step-by-Step Methodology
  • Solvent Screening: In parallel on a small scale, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (see Table 1) at room temperature and upon heating. A good solvent will dissolve the compound when hot but allow crystals to form upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Using excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and yield, and assess purity via analytical methods.

Data Presentation: Solvent Selection
Solvent SystemSolubility (Cold)Solubility (Hot)Recommendation
IsopropanolLowHighExcellent Choice
Ethanol/WaterLowHighGood, requires optimization of the ratio
Ethyl AcetateModerateHighPotential for lower yield
TolueneLowModerateMay be suitable
HexanesInsolubleInsolubleUnsuitable as a primary solvent

Alternative Protocol: Flash Column Chromatography

When recrystallization is ineffective, flash column chromatography provides a more powerful separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.[3]

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard choice. However, the acidic nature of silica can sometimes cause degradation or streaking of sensitive aldehydes or basic heterocycles.[4][7] If this occurs, deactivating the silica with triethylamine or using an alternative stationary phase like alumina is recommended.[7]

  • Mobile Phase: The solvent system is determined empirically using Thin Layer Chromatography (TLC). The goal is to find a system that gives the target compound an Rf value of ~0.3 while providing good separation from all impurities.[7] A common starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate).

Step-by-Step Methodology
  • TLC Analysis: Develop a suitable mobile phase. Spot the crude material on a TLC plate and elute with various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1). The ideal system shows the desired product spot well-separated from impurity spots.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" method typically results in better separation.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light or with a stain.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Purity Assessment and Characterization

A self-validating protocol requires rigorous confirmation of the final product's purity and identity.

TechniquePurposeExpected Result for Pure 3-Methoxyisoxazole-5-carbaldehyde
TLC Assess purity and track separationA single spot with a consistent Rf value.
Melting Point Assess purityA sharp, defined melting range.
¹H NMR Confirm structure and purityAbsence of impurity peaks; characteristic aldehyde proton singlet (~9-10 ppm), methoxy singlet (~4 ppm), and isoxazole ring proton singlet.
HPLC Quantify purityA single major peak, with purity typically >98%.[1]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Always consult the specific Safety Data Sheet (SDS) for the compound before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Handling Aldehydes: Aldehydes can be irritants and sensitizers. Avoid skin and eye contact.[10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents to prevent degradation.[11]

References

  • ResearchGate. (2025). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxyisoxazole-5-carbaldehyde. Retrieved from [Link]

  • Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Retrieved from [Link]

  • Harris, E. B. J. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. Retrieved from [Link]

  • SAR Publication. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. Retrieved from [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Abdul Manan, N. S., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Material Safety Data Sheet. (2021). Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Rădulescu, C., et al. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Department of Physical Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Journal of Chemical Health Risks. (n.d.). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Retrieved from [Link]

  • RSC Advances. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Google Patents. (n.d.). CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.
  • Molecules. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

Sources

Method

The Isoxazole Scaffold in Agrochemical Discovery: Applications of 3-Methoxyisoxazole-5-carbaldehyde Derivatives

Introduction: The Isoxazole Moiety as a Privileged Scaffold in Agrochemicals The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the developme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Moiety as a Privileged Scaffold in Agrochemicals

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the development of modern agrochemicals.[1] Its unique electronic properties, metabolic stability, and versatile synthetic accessibility have led to the discovery of potent fungicides, herbicides, and insecticides.[2][3][4] The inherent polarity and ability to engage in various non-covalent interactions allow isoxazole derivatives to bind effectively to a range of biological targets within pests and weeds. This application note explores the potential of 3-methoxyisoxazole-5-carbaldehyde as a key building block in the synthesis of novel agrochemicals, providing detailed protocols and insights into the structure-activity relationships that govern their biological efficacy. While direct applications of 3-methoxyisoxazole-5-carbaldehyde are not extensively documented in publicly available literature, its chemical structure suggests significant potential as a versatile synthon for creating diverse libraries of bioactive molecules.

Fungicidal Applications: Targeting Fungal Respiration and Cell Wall Integrity

Isoxazole-containing compounds have demonstrated significant success as fungicides, primarily through the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. This disruption of fungal respiration leads to a rapid depletion of cellular energy and ultimately, cell death. The 3-methoxyisoxazole scaffold can be elaborated to generate potent SDHI fungicides.

Hypothetical Synthetic Protocol for a Novel Isoxazole-Based Fungicide

This protocol describes a potential pathway for the synthesis of a novel fungicidal candidate starting from 3-methoxyisoxazole-5-carbaldehyde. The aldehyde functionality serves as a versatile handle for introducing various pharmacophores.

Step 1: Reductive Amination to Form a Key Amine Intermediate

  • Dissolve 3-methoxyisoxazole-5-carbaldehyde (1.0 eq) in methanol.

  • Add the desired primary amine (e.g., 2-chloroaniline) (1.1 eq) and glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Cool the reaction to 0°C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield the amine intermediate.

Step 2: Amide Coupling to Introduce a Toluamide Moiety

  • Dissolve the amine intermediate from Step 1 (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) and cool the mixture to 0°C.

  • Add a solution of 2-methylbenzoyl chloride (1.1 eq) in dichloromethane dropwise.

  • Stir the reaction at room temperature for 6 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Recrystallize the solid from ethanol to obtain the final fungicidal compound.

Visualization of the Synthetic Workflow

G A 3-Methoxyisoxazole-5-carbaldehyde C Reductive Amination (NaBH4, MeOH) A->C B Primary Amine (e.g., 2-chloroaniline) B->C D Amine Intermediate C->D F Amide Coupling (Et3N, DCM) D->F E 2-Methylbenzoyl chloride E->F G Final Fungicidal Compound F->G

Caption: Synthetic workflow for a potential isoxazole-based fungicide.

Expected Biological Activity and Mechanism

The resulting molecule is designed to mimic the structure of known SDHI fungicides. The isoxazole ring acts as a central scaffold, while the substituted phenyl rings are crucial for binding to the ubiquinone-binding site of the SDH enzyme. The methoxy group on the isoxazole ring can influence the electronic properties and metabolic stability of the compound.

Herbicidal Applications: Inhibition of Plant-Specific Enzymes

Isoxazole derivatives have also been developed as effective herbicides. A notable mode of action for some isoxazole-based herbicides is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherol. Inhibition of HPPD leads to a depletion of these essential molecules, causing bleaching of the plant tissues and ultimately, plant death.

Protocol for the Synthesis of an Isoxazole-Based Pro-Herbicide

This protocol outlines the synthesis of a potential pro-herbicide where the active compound is released after application. The aldehyde group of 3-methoxyisoxazole-5-carbaldehyde is converted into an oxime ether, a common feature in pro-herbicides.

Step 1: Oximation of the Aldehyde

  • To a solution of 3-methoxyisoxazole-5-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Dry the organic layer and concentrate to yield the oxime.

Step 2: O-Alkylation to Form the Oxime Ether

  • Dissolve the oxime from Step 1 (1.0 eq) in acetone.

  • Add potassium carbonate (2.0 eq) and the desired alkylating agent (e.g., 2,4-dichlorobenzyl chloride) (1.1 eq).

  • Reflux the mixture for 8 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the final herbicidal compound.

Visualization of the Herbicidal Synthesis Pathway

G A 3-Methoxyisoxazole-5-carbaldehyde C Oximation A->C B Hydroxylamine Hydrochloride B->C D Isoxazole Oxime C->D F O-Alkylation D->F E Alkylating Agent (e.g., 2,4-dichlorobenzyl chloride) E->F G Final Herbicidal Compound F->G

Caption: Synthetic pathway for a potential isoxazole-based pro-herbicide.

Insecticidal Applications: Modulating Insect Nervous System Function

The isoxazoline scaffold, a reduced form of isoxazole, has been particularly successful in the development of insecticides. These compounds often act as antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system.[5] Blockage of this channel leads to hyperexcitation, convulsions, and death of the insect. The 3-methoxyisoxazole-5-carbaldehyde can be a precursor to isoxazoline-based insecticides.

Protocol for the Synthesis of an Isoxazoline-Containing Insecticide

This protocol details a potential route to an insecticidal isoxazoline from 3-methoxyisoxazole-5-carbaldehyde, involving a key cycloaddition reaction.

Step 1: Knoevenagel Condensation

  • Dissolve 3-methoxyisoxazole-5-carbaldehyde (1.0 eq) and a compound with an active methylene group (e.g., ethyl cyanoacetate) (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the mixture for 6 hours.

  • Cool the reaction and collect the precipitated product by filtration.

Step 2: Michael Addition and Cyclization

  • To a solution of the product from Step 1 (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium ethoxide (1.5 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Neutralize the reaction with dilute hydrochloric acid.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Purify by column chromatography to yield the isoxazoline insecticide.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of 3-methoxyisoxazole-5-carbaldehyde is not available, general principles for isoxazole-based agrochemicals can be extrapolated:

Structural Moiety Impact on Fungicidal Activity Impact on Herbicidal Activity Impact on Insecticidal Activity
Substituents on the Phenyl Ring Hydrophobic and electron-withdrawing groups often enhance binding to the SDH enzyme.[2]The substitution pattern is critical for selective inhibition of plant HPPD.Lipophilic and sterically bulky groups can improve penetration of the insect cuticle and binding to the GABA receptor.
The Linker between Isoxazole and Phenyl Rings Amide and thioamide linkers are common and contribute to the correct orientation in the active site.Oxime ethers are effective pro-herbicide moieties.The specific linkage influences the overall conformation and target interaction.
The 3-Methoxy Group on the Isoxazole Ring Can improve metabolic stability and fine-tune electronic properties for optimal target binding.May influence the rate of pro-herbicide activation in the plant.Can affect the lipophilicity and bioavailability of the compound in insects.

Conclusion and Future Perspectives

3-Methoxyisoxazole-5-carbaldehyde represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. Its aldehyde functionality provides a gateway for a wide range of chemical transformations, allowing for the creation of diverse molecular architectures. The protocols and insights provided in this application note serve as a foundational guide for researchers aiming to leverage the potential of the 3-methoxyisoxazole scaffold in the discovery of next-generation fungicides, herbicides, and insecticides. Further research into the synthesis and biological evaluation of derivatives of 3-methoxyisoxazole-5-carbaldehyde is warranted to fully elucidate their potential in sustainable agriculture.

References

  • Agrochemical compositions and methods of use of 3-hydroxy-5-methylizoxazole. Google Patents.
  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate. URL: [Link]

  • Agrochemical compositions and methods employing hymexazol and 1,2-benzisothiazolin-3-one. Google Patents.
  • Design, synthesis and insecticidal activity of 3-arylisoxazoline-N-alkylpyrazole-5-carboxamide derivatives against Tetranychus urticae Koch. CABI Digital Library. URL: [Link]

  • Synthesis of New Agrochemicals. Semantic Scholar. URL: [Link]

  • United States Patent. Googleapis.com. URL: [Link]

  • Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. PubMed. URL: [Link]

  • Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. New Journal of Chemistry (RSC Publishing). URL: [Link]

  • Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. MDPI. URL: [Link]

  • 22 Active Ingredient Patents to Expire by 2030: What It Means for Indian Agrochemical Companies. AgriBusiness Global. URL: [Link]

  • 3-phénylisoxazoline-5-carboxamides d'acides carboxyliques et d'esters de tétrahydro- et dihydrofurane à effet herbicide. Google Patents.
  • Synthesis of New Agrochemicals. ResearchGate. URL: [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. PMC. URL: [Link]

  • Design and synthesis of novel insecticidal 3-isothiazolols as potential antagonists of insect GABA receptors. New Journal of Chemistry (RSC Publishing). URL: [Link]

  • Common and Chemical Names of Herbicides Approved by the Weed Science Society of America. ResearchGate. URL: [Link]

  • Quantitative structure-activity relationship of some pesticides. PubMed. URL: [Link]

  • Synthesis and fungicidal activity of substituted isoxazolecarboxamides. ResearchGate. URL: [Link]

  • Synthesis and Insecticidal Activity of 3-Arylisoxazoline-pyrazole-5-carboxamide Derivatives. Xiandai Nongyao. URL: [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. PMC. URL: [Link]

  • Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. PubMed. URL: [Link]

  • Structure−Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease- Transmitting Mosquitoes. DiVA. URL: [Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. URL: [Link]

  • RH 315 a new herbicide with potential for weed control in lettuce. California Agriculture. URL: [Link]

  • Phytotoxic Effects of Three Natural Compounds: Pelargonic Acid, Carvacrol, and Cinnamic Aldehyde, against Problematic Weeds in Mediterranean Crops. MDPI. URL: [Link]

  • synthesis of glycerol-fluorinated triazole derivatives and evaluation of their fungicidal. SBQ. URL: [Link]

  • Herbicide. McDowell Sonoran Conservancy. URL: [Link]

  • Structure‐activity relationships among DDT derivatives. ResearchGate. URL: [Link]

Sources

Application

Technical Guide: 3-Methoxyisoxazole-5-carbaldehyde as a Precursor for Active Pharmaceutical Ingredients

[1] Executive Summary 3-Methoxyisoxazole-5-carbaldehyde (CAS: 132637-29-3) is a critical heterocyclic building block in modern medicinal chemistry.[1] Its primary value lies in its ability to function as a metabolically...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Methoxyisoxazole-5-carbaldehyde (CAS: 132637-29-3) is a critical heterocyclic building block in modern medicinal chemistry.[1] Its primary value lies in its ability to function as a metabolically stable bioisostere for esters and carboxylic acids. Unlike the labile ester linkages found in neurotransmitters like acetylcholine, the 3-methoxyisoxazole moiety resists hydrolysis by esterases while maintaining similar electronic distribution and hydrogen-bond acceptor capabilities.

This guide details the handling, synthetic utility, and specific protocols for deploying this aldehyde in the synthesis of neuroactive APIs, specifically targeting muscarinic and glutamatergic pathways.[1]

Chemical Profile & Stability

The 5-formyl group is the primary handle for diversification, but the stability of the isoxazole ring—specifically the N-O bond—dictates the choice of reagents.

PropertySpecificationOperational Note
Molecular Formula C₅H₅NO₃MW: 127.10 g/mol
Appearance Pale yellow solid/oilLow melting point; tends to oil out if impure.[1]
Solubility DCM, MeOH, THF, EtOAcPoorly soluble in water/hexanes.[1]
Storage 2–8°C, Inert AtmosphereCritical: Aldehydes oxidize to carboxylic acids upon air exposure.[1] Store under Argon.
Lability N-O BondAvoid: Strong reducing agents (e.g., LiAlH₄, H₂/Pd-C) which cleave the isoxazole ring to form open-chain enaminoketones.[1]

Strategic Synthetic Workflows

The following decision tree illustrates the divergence of 3-methoxyisoxazole-5-carbaldehyde into three primary API classes: CNS-Active Amines (via reductive amination), Peptidomimetics (via oxidation), and Michael Acceptors (via condensation).[1]

G Start 3-Methoxyisoxazole- 5-carbaldehyde Rxn1 Reductive Amination (NaBH(OAc)3) Start->Rxn1 + Amine Rxn2 Pinnick Oxidation (NaClO2) Start->Rxn2 + Oxidant Rxn3 Knoevenagel Condensation Start->Rxn3 + Active Methylene Prod1 Isoxazolyl-methylamines (Muscarinic Agonists) Rxn1->Prod1 Prod2 Isoxazole-5-carboxylic Acids (Peptidomimetics) Rxn2->Prod2 Prod3 Vinyl Isoxazoles (Michael Acceptors) Rxn3->Prod3

Figure 1: Synthetic divergence from the 5-formyl isoxazole scaffold.[1] The reductive amination pathway is most critical for CNS drug discovery.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Synthesis of Muscarinic Ligands)

Context: This protocol is designed to link the isoxazole "head group" to a cyclic amine (e.g., piperidine, tetrahydropyridine) to mimic the structure of Arecoline or Acetylcholine analogs.[1]

Mechanism: Formation of an iminium ion followed by selective reduction. Reagent Choice: Sodium triacetoxyborohydride (STAB) is used instead of NaCNBH₃ (toxic) or NaBH₄ (too strong, reduces aldehyde directly).[1]

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a flame-dried reaction flask with 3-methoxyisoxazole-5-carbaldehyde (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.1 M concentration).

    • Add the secondary amine (e.g., 1.2 equiv of 4-benzylpiperidine).[1]

    • Optional: If the amine is a salt (HCl), add Triethylamine (TEA) (1.2 equiv) to free-base it.[1]

    • Stir at Room Temperature (RT) for 1 hour. (Monitor by TLC for disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.

    • Crucial: Add Acetic Acid (1.0 equiv) to catalyze the iminium formation if reaction is sluggish.[1]

    • Allow to warm to RT and stir for 12–16 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).[1]

    • Extract with DCM (3x).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Flash column chromatography (typically MeOH/DCM gradients).[1] The amine product will often streak; use 1% NH₄OH in the eluent if necessary.

Protocol B: Oxidation to 3-Methoxyisoxazole-5-carboxylic Acid

Context: The carboxylic acid derivative is a bioisostere for aspartic/glutamic acid side chains in peptide drugs.

Methodology (Pinnick Oxidation):

  • Dissolve the aldehyde (1.0 equiv) in t-BuOH/H₂O (3:1 ratio).[1]

  • Add 2-Methyl-2-butene (10 equiv) as a scavenger for HOCl.[1]

  • Add Sodium Chlorite (NaClO₂) (1.5 equiv) and NaH₂PO₄ (1.5 equiv) portion-wise.

  • Stir at RT for 2–4 hours. The solution typically turns yellow.

  • Workup: Acidify to pH 3 with 1N HCl and extract with EtOAc. The product is often pure enough for coupling without chromatography.

Case Study: Design of M1-Selective Agonists

Objective: Develop a cognitive enhancer for Alzheimer's Disease by targeting the Muscarinic M1 receptor. Challenge: Acetylcholine (ACh) is rapidly hydrolyzed by acetylcholinesterase (AChE).[1] Solution: Replace the acetoxy group of ACh with the hydrolytically stable 3-methoxyisoxazole moiety.

Structural Logic:

  • 3-Methoxy Group: Mimics the carbonyl oxygen of the ester, acting as a hydrogen bond acceptor.

  • Isoxazole Ring: Provides a rigid spacer that positions the methoxy group at the correct distance from the cationic amine center.

  • 5-Position: The attachment point for the amine linker (via Protocol A).

Outcome: Compounds derived from this scaffold have shown high affinity for M1 receptors with significantly improved half-lives compared to ester-based analogs [1, 2].[1]

References

  • National Institutes of Health (PubChem). (2025).[1] 3-Methoxyisoxazole-5-carbaldehyde Compound Summary. Retrieved from [Link][1]

  • Organic Chemistry Portal. (2020). Reductive Amination Protocols. Retrieved from [Link]

  • MDPI. (2001).[1] Muscarinic Receptor Agonists and Antagonists. Molecules, 6, 142-163.[1] Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-Methoxyisoxazole-5-carbaldehyde

Welcome to the technical support center for 3-Methoxyisoxazole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxyisoxazole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of its synthesis and application, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-Methoxyisoxazole-5-carbaldehyde?

The synthesis of 3-Methoxyisoxazole-5-carbaldehyde typically involves the construction of the isoxazole ring followed by functional group manipulation. A common strategy begins with the methylation of a precursor like methyl 3-hydroxyisoxazole-5-carboxylate.[1] The aldehyde functionality is then introduced, often through the reduction of the corresponding ester to an alcohol, followed by oxidation, or via a direct formylation reaction on an appropriate isoxazole precursor. Formylation of electron-rich aromatic and heteroaromatic substrates is frequently accomplished using the Vilsmeier-Haack reaction (using DMF and POCl₃), which generates a chloromethyliminium salt (the Vilsmeier reagent) as the active electrophile.[2][3]

Q2: How should 3-Methoxyisoxazole-5-carbaldehyde and its precursors be stored?

3-Methoxyisoxazole-5-carbaldehyde is a solid at room temperature.[4] Like many aldehydes, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents. While generally stable under normal conditions, prolonged exposure to air can lead to oxidation of the aldehyde group to the corresponding carboxylic acid. For precursors, especially reactive intermediates like nitrile oxides (if used in a cycloaddition approach), it is best to generate them in situ to avoid dimerization into furoxans.[5]

Q3: My isoxazole product appears to be decomposing during workup or purification. What could be the cause?

The isoxazole ring's N-O bond is relatively weak and can be susceptible to cleavage under certain conditions.[5] If you observe decomposition, consider the following:

  • Strongly Basic or Acidic Conditions: Avoid prolonged exposure to strong acids or bases during aqueous workup. Some isoxazoles can undergo ring-opening, particularly in the presence of strong bases.[5]

  • Reductive Conditions: The N-O bond can be cleaved by catalytic hydrogenation (e.g., H₂/Pd).[5] If your synthesis involves reductive steps, ensure they are compatible with the isoxazole core.

  • Photochemical Instability: Some isoxazole derivatives can rearrange upon exposure to UV irradiation.[5] If you suspect photosensitivity, protect your reaction and product from direct light.

Q4: Can microwave irradiation be used to accelerate reactions involving isoxazole synthesis?

Yes, microwave-assisted synthesis is a highly effective technique for preparing isoxazole derivatives. It can significantly reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[5][6] This method is particularly useful for 1,3-dipolar cycloadditions and condensation reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and handling of 3-Methoxyisoxazole-5-carbaldehyde and related structures.

Problem 1: Low or No Product Yield

A low yield is one of the most common challenges in isoxazole synthesis. A systematic approach is crucial for diagnosis.[5]

Potential Cause 1: Purity and Stability of Starting Materials

  • Explanation: The integrity of your starting materials is paramount. For instance, in a Claisen-type condensation, the 1,3-dicarbonyl compound's keto-enol tautomerism can affect reactivity. In cycloaddition routes, the stability of the alkyne and the nitrile oxide precursor is critical.

  • Solution:

    • Verify the purity of all reagents using techniques like NMR or GC-MS before starting the reaction.

    • If generating an intermediate in situ (e.g., a nitrile oxide), ensure the precursor is pure and that the conditions for its generation are optimal.

Potential Cause 2: Suboptimal Reaction Conditions

  • Explanation: Time, temperature, and solvent choice are critical variables. Insufficient reaction time leads to low conversion, while excessive time or temperature can cause product degradation.[5]

  • Solution:

    • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.

    • Optimize Temperature: Run small-scale trials at different temperatures. Some reactions, like the Vilsmeier-Haack formylation, may require initial cooling (0-5 °C) followed by stirring at room temperature or gentle heating.[7]

    • Solvent Choice: The polarity of the solvent can influence reaction rates and even regioselectivity.[5] Test a range of solvents with varying polarities (e.g., THF, MeCN, EtOH).

Troubleshooting Flowchart for Low Yield

G start Low or No Yield Observed check_sm Verify Purity & Integrity of Starting Materials start->check_sm check_cond Review Reaction Conditions start->check_cond check_workup Investigate Workup & Purification start->check_workup sub_sm Impure Reagents? Degraded Precursor? check_sm->sub_sm sub_cond Incorrect Temp/Time? Wrong Solvent? check_cond->sub_cond sub_workup Product Decomposition? Lost during Extraction? check_workup->sub_workup sol_sm Solution: - Re-purify reagents - Use fresh precursors - Confirm structure by NMR/MS sub_sm->sol_sm sol_cond Solution: - Monitor by TLC - Optimize temp & time - Screen solvents sub_cond->sol_cond sol_workup Solution: - Use milder workup (avoid strong acid/base) - Adjust pH carefully - Perform back-extraction sub_workup->sol_workup

Caption: A decision-making flowchart for troubleshooting low yields.

Problem 2: Formation of Impurities or Side Products

The appearance of unexpected spots on a TLC plate indicates the formation of side products.

Potential Cause 1: Dimerization of Nitrile Oxide Intermediate

  • Explanation: In 1,3-dipolar cycloaddition routes, nitrile oxides are prone to dimerization, forming furoxans, especially at high concentrations.[5]

  • Solution: Generate the nitrile oxide in situ and ensure the alkyne (dipolarophile) is readily available. A slow addition of the nitrile oxide precursor to the reaction mixture can minimize this side reaction.[5]

Potential Cause 2: Formation of Regioisomers

  • Explanation: When using unsymmetrical starting materials, the formation of regioisomers is a common challenge. This is influenced by steric and electronic factors of the reactants.[5][8]

  • Solution:

    • Modify Reaction Conditions: Adjusting the pH or changing the solvent polarity can favor the formation of one isomer.[5]

    • Use Catalysts: For cycloadditions with terminal alkynes, copper-catalyzed conditions often provide excellent regioselectivity for the 3,5-disubstituted isomer.[8] Lewis acids can also influence the outcome.

Problem 3: Difficulty with Product Purification

Purifying isoxazole derivatives can be challenging due to the presence of byproducts or regioisomers with similar polarities.[5]

Potential Cause: Similar Polarity of Components

  • Explanation: The desired product and impurities may have very similar Rf values on TLC, making separation by standard column chromatography difficult.

  • Solution:

    • Systematic Solvent Screening: Use TLC to screen a wide range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Sometimes, a three-solvent mixture or the addition of a small amount of acid (acetic acid) or base (triethylamine) can dramatically improve separation.[5]

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent/anti-solvent systems to induce crystallization.

    • Alternative Chromatography: Consider using a different stationary phase (e.g., alumina instead of silica gel) or exploring preparative HPLC if the scale is appropriate.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a general method for introducing the aldehyde group at the C5 position of a 3-methoxyisoxazole precursor using the Vilsmeier-Haack reaction. Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Diagram of Vilsmeier-Haack Reagent Formation and Reaction

G cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Aromatic Substitution DMF DMF (Dimethylformamide) Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Iminium Iminium Salt Intermediate Vilsmeier->Iminium Isoxazole 3-Methoxyisoxazole (Precursor) Isoxazole->Iminium + Vilsmeier Reagent Hydrolysis Aqueous Workup (Hydrolysis) Iminium->Hydrolysis Product 3-Methoxyisoxazole-5-carbaldehyde Hydrolysis->Product

Caption: The two-stage process of the Vilsmeier-Haack formylation.

Materials:

  • 3-Methoxyisoxazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃, 1.5 - 3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxyisoxazole (1.0 eq) in anhydrous DCM.

  • Vilsmeier Reagent Preparation: In a separate flask, cool anhydrous DMF in an ice bath. Add POCl₃ (1.5 eq) dropwise via the dropping funnel over 15-20 minutes, keeping the temperature below 10 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.[7]

  • Formylation Reaction: Add the solution of 3-methoxyisoxazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC. Gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.[7]

  • Workup: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of saturated NaHCO₃ solution until the pH is neutral or slightly basic (~pH 8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield pure 3-Methoxyisoxazole-5-carbaldehyde.

Data Summary: Optimization of Formylation Reaction

The following table provides an example of how to systematically optimize reaction conditions. The goal is to maximize the yield of the desired product while minimizing reaction time and side products.

EntryEquivalents of POCl₃Temperature (°C)Time (h)Yield (%)Observations
11.225645%Incomplete conversion of starting material.
21.525468%Good conversion, minor impurities.
31.540275%Faster reaction, clean conversion.
42.040272%No significant improvement in yield, more baseline impurities on TLC.
53.025465%Increased byproduct formation observed.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting regioselectivity in isoxazole synthesis. BenchChem Technical Support.
  • Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. (n.d.). Indian Academy of Sciences.
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxyl
  • 3-Methoxyisoxazole-5-carbaldehyde. (n.d.). PubChem.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (n.d.). PMC - NIH.
  • Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025, August 10). MDPI.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • SAFETY DATA SHEET. (2024, November 28). TCI Chemicals.

Sources

Optimization

Common side products in 3-Methoxyisoxazole-5-carbaldehyde reactions

Welcome to the technical support resource for researchers working with 3-Methoxyisoxazole-5-carbaldehyde. This guide is designed to provide in-depth, field-proven insights into the common challenges and side reactions en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 3-Methoxyisoxazole-5-carbaldehyde. This guide is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountered when using this versatile heterocyclic building block. As scientists, we understand that unexpected results are part of the discovery process. This document aims to explain the causality behind these outcomes and provide robust, self-validating protocols to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues reported by researchers. Each answer provides a mechanistic explanation for the observed side products and offers actionable solutions.

Section 1: Stability and Handling

Question: I've noticed my 3-Methoxyisoxazole-5-carbaldehyde developing a yellow tint and showing impurities on repeat analysis. What are the optimal storage and handling conditions?

Answer: This is a common observation related to the inherent reactivity of the aldehyde functional group. Aldehydes, particularly electron-deficient ones like this isoxazole derivative, are susceptible to several degradation pathways:

  • Oxidation: The aldehyde can slowly oxidize to the corresponding carboxylic acid (3-methoxyisoxazole-5-carboxylic acid) upon exposure to air. This is often the primary cause of increasing impurity levels over time.

  • Polymerization: Aldehydes can undergo acid- or base-catalyzed polymerization, forming polyacetal structures. Trace acidic or basic impurities on glassware or in solvents can initiate this process.

  • Photochemical Degradation: While less common for this specific scaffold, prolonged exposure to UV light can sometimes lead to degradation.

Expert Recommendations:

  • Storage: Store the compound at a low temperature (2-8°C) under an inert atmosphere (argon or nitrogen). The container should be opaque or amber to protect from light and sealed tightly to prevent moisture and air ingress.

  • Handling: Use the reagent in a well-ventilated fume hood. When weighing and dispensing, do so quickly to minimize exposure to the atmosphere. Always use clean, dry glassware and high-purity, anhydrous solvents to prevent catalytic degradation.

Section 2: Reductive Amination Reactions

Reductive amination is a cornerstone method for converting the aldehyde into a secondary or tertiary amine. However, the unique structure of the isoxazole ring presents specific challenges.

Question: My one-pot reductive amination with a primary amine is giving a low yield of the desired product, along with the corresponding alcohol (3-methoxyisoxazol-5-yl)methanol and other unidentified polar byproducts. What is happening?

Answer: This issue points to two competing side reactions and a potential instability of the isoxazole core.

  • Over-reduction of the Aldehyde: The reducing agent (e.g., NaBH₄, NaBH₃CN) can directly reduce the starting aldehyde to the alcohol. This occurs when the rate of aldehyde reduction is competitive with the rate of imine formation and subsequent reduction.[1]

  • Isoxazole Ring Cleavage: The N-O bond in the isoxazole ring is susceptible to cleavage under certain reductive conditions. This is a critical and often overlooked side reaction. Strong reducing agents or catalytic hydrogenation can open the ring to form a β-amino enone or related species, which are typically polar and can complicate purification.[2][3]

Causality and Mitigation Strategy:

The core issue is the relative rates of three reactions: imine formation, aldehyde reduction, and ring reduction. To favor the desired product, you must promote imine formation while using a reductant that selectively reduces the iminium ion over the aldehyde and is mild enough to preserve the isoxazole ring.

Side ProductCausal FactorRecommended Mitigation
(3-methoxyisoxazol-5-yl)methanolReduction of aldehyde is faster than imine reduction.Use a milder, iminium-selective reducing agent like Sodium Triacetoxyborohydride (STAB). Pre-form the imine before adding the reductant.
Ring-Opened Species (e.g., β-amino enone)Harsh reducing conditions (e.g., H₂/Pd, strong hydrides) cleave the weak N-O bond.Avoid catalytic hydrogenation. Use STAB, which is known for its mildness and functional group tolerance.[4]
Unreacted AldehydeIncomplete reaction; imine formation may be slow or equilibrium is unfavorable.Use a dehydrating agent (e.g., molecular sieves) or perform the reaction in a non-protic solvent to drive imine formation.

Troubleshooting Workflow: Reductive Amination

G start Low Yield in Reductive Amination check_crude Analyze Crude Reaction Mixture (LCMS, NMR) start->check_crude alcohol Alcohol Side Product (Over-reduction) check_crude->alcohol M+18 peak or -CH₂OH signal ring_open Polar Byproducts (Ring Cleavage) check_crude->ring_open Unidentified polar peaks (loss of isoxazole signals) no_reaction Mainly Starting Material (Poor Imine Formation) check_crude->no_reaction Aldehyde peak predominates sol_alcohol Switch to NaBH(OAc)₃. Pre-form imine for 1-2h before adding reductant. alcohol->sol_alcohol sol_ring Avoid H₂/Pd or LiAlH₄. Use NaBH(OAc)₃ at RT or 0°C. ring_open->sol_ring sol_no_reaction Add molecular sieves (3Å or 4Å). Use aprotic solvent (DCE, THF). no_reaction->sol_no_reaction

Caption: Troubleshooting low yields in reductive amination.

Optimized Protocol: Two-Step, One-Pot Reductive Amination

This protocol is designed to maximize the yield of the desired secondary amine while minimizing side products.

  • Imine Formation: To a solution of 3-Methoxyisoxazole-5-carbaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.2 M), add the primary amine (1.1 eq) and activated 4Å molecular sieves. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LCMS for the disappearance of the aldehyde.

  • Reduction: To the mixture, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. Be cautious of initial gas evolution.

  • Reaction: Stir the reaction overnight at room temperature.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Section 3: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

These olefination reactions are essential for creating vinyl-isoxazole derivatives. However, the strong bases typically employed can be problematic.

Question: I am attempting a Wittig reaction using n-Butyllithium (n-BuLi) to form the ylide, but I'm getting a very low yield of my desired alkene and a significant amount of dark, intractable material.

Answer: This is a classic case of side reactions caused by a highly reactive, non-selective base. There are two primary culprits:

  • Base-Induced Ring Degradation: The isoxazole ring can be unstable in the presence of strong, non-hindered organolithium bases like n-BuLi. The base can attack the ring, leading to cleavage and decomposition, which results in the dark, polymeric material you are observing.

  • Aldol Self-Condensation: Before the Wittig ylide can react, the n-BuLi or the ylide itself (which is also a strong base) can deprotonate the α-position of another molecule of the aldehyde, initiating an aldol condensation. This leads to dimers and oligomers, reducing the yield of the desired alkene.[6]

Expert Recommendations:

The key is to use conditions that generate the ylide efficiently without promoting these destructive side pathways.

  • Choice of Base: Switch from n-BuLi to a less nucleophilic, sterically hindered base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium tert-butoxide (KOtBu). These bases are strong enough to deprotonate the phosphonium salt but are less likely to attack the isoxazole ring or promote self-condensation.

  • Reaction Temperature: Perform the ylide generation at a low temperature (-78 °C) to control its reactivity. After the ylide has formed, add the aldehyde solution slowly, also at low temperature, before allowing the reaction to warm.

  • Consider HWE: The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative. It typically uses milder bases (e.g., NaH, K₂CO₃) and has the added benefit that the phosphate ester byproduct is water-soluble, simplifying purification significantly.

Diagram: Side Reactions in Wittig Olefination

Caption: Competing reaction pathways for the aldehyde.

References

This section provides a consolidated list of authoritative sources cited throughout the guide for further reading and verification.

  • Nesi, R., et al. (1995). Reductive ring opening of isoxazoles with Mo(CO)6 and water. Journal of the Chemical Society, Chemical Communications. [Link]

  • Li, L., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]

  • Gogoi, P., et al. (2022). Substituted pyridines from isoxazoles: scope and mechanism. RSC Advances. [Link]

  • Dalvie, D. K., et al. (2008). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metabolism and Disposition. [Link]

  • Wikipedia. Azomethine ylide. Wikipedia, The Free Encyclopedia. [Link]

  • Al-Mughaid, H., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Synple Chem (2021). Application Note – Reductive Amination. Synple Chem. [Link]

  • Wikipedia. Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin, Inc.
  • Myers, A. (n.d.). Synthesis of Amines by Reductive Amination. Myers Research Group, Harvard University. [Link]

  • Science of Synthesis. (2007). Aldol and Related Reactions. Thieme. [Link]

Sources

Troubleshooting

Technical Support Center: 3-Methoxyisoxazole-5-carbaldehyde

Welcome to the technical support center for 3-Methoxyisoxazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxyisoxazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and successful application of this valuable heterocyclic building block in your research.

Introduction

3-Methoxyisoxazole-5-carbaldehyde is a versatile intermediate in organic synthesis, prized for its unique electronic and structural features. The isoxazole core is a bioisostere for various functional groups, making it a key component in the design of novel therapeutic agents. However, the combination of an aldehyde and a methoxy-substituted isoxazole ring presents specific stability and handling challenges. This guide is built on established principles of heterocyclic and aldehyde chemistry to provide you with field-proven insights for its optimal storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Methoxyisoxazole-5-carbaldehyde?

A1: Proper storage is critical to maintain the purity and reactivity of the compound. The primary degradation pathways to prevent are oxidation of the aldehyde and potential hydrolysis. We recommend the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions, particularly oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, preventing the oxidation of the aldehyde group to the corresponding carboxylic acid.
Light Amber vial / Store in the darkProtects the compound from light-induced degradation or rearrangement of the isoxazole ring.
Container Tightly sealed, airtight containerPrevents moisture ingress, which can lead to hydrolysis or catalyze other degradation pathways.
Purity Use high-purity materialImpurities can sometimes catalyze decomposition.

Q2: What is the expected shelf-life of 3-Methoxyisoxazole-5-carbaldehyde?

A2: When stored under the ideal conditions described above (refrigerated, under inert gas, and protected from light and moisture), 3-Methoxyisoxazole-5-carbaldehyde is expected to be stable for at least 12-24 months. For long-term storage, periodic quality control checks (e.g., by NMR or LC-MS) are recommended to confirm purity.

Q3: Is this compound sensitive to air or moisture?

A3: Yes, it is sensitive to both. The aldehyde functional group is susceptible to oxidation in the presence of air (oxygen), which would convert it to 3-methoxyisoxazole-5-carboxylic acid.[1] While the isoxazole ring is generally stable, the presence of moisture, especially under non-neutral pH, could potentially lead to slow hydrolysis of the methoxy group or other degradation pathways over extended periods.[2] Always handle the compound in a dry environment and preferably under an inert atmosphere.

Q4: Can I handle the compound on the open bench?

A4: For weighing and preparing solutions for immediate use, brief exposure to the atmosphere is generally acceptable. However, to ensure the highest purity and prevent gradual degradation, it is best practice to handle the solid under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) and to use dry solvents for preparing solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My reaction yield is lower than expected, and I see a new, more polar spot on my TLC.

  • Potential Cause: Oxidation of the aldehyde. The primary byproduct, 3-methoxyisoxazole-5-carboxylic acid, is significantly more polar than the starting aldehyde and will have a lower Rf value on a normal-phase silica TLC plate.

  • Troubleshooting Workflow:

    G start Low Yield & Polar Impurity Observed check_reagent 1. Check Purity of Starting Material (TLC, NMR, or LC-MS) start->check_reagent is_pure Is the starting material pure? check_reagent->is_pure check_conditions 2. Review Reaction Conditions solution_conditions Degas solvents. Run reaction under N2 or Ar. check_conditions->solution_conditions is_pure->check_conditions Yes deg_path Degradation Pathway: Aldehyde Oxidation is_pure->deg_path No solution_pure Store under inert gas. Use fresh, high-purity reagent. deg_path->solution_pure

    Caption: Troubleshooting workflow for low reaction yields.

  • Preventative Measures:

    • Reagent Purity: Always confirm the purity of your 3-Methoxyisoxazole-5-carbaldehyde before use.

    • Inert Atmosphere: Ensure your reaction is set up under an inert atmosphere (nitrogen or argon).

    • Solvent Quality: Use anhydrous and de-gassed solvents to remove dissolved oxygen.

Issue 2: My product has decomposed during workup or purification.

  • Potential Cause: The isoxazole ring's N-O bond can be sensitive to certain conditions, leading to ring-opening or rearrangement.[3]

    • Strongly Basic Conditions: Exposure to strong bases (e.g., concentrated NaOH or KOH) during an aqueous workup can cleave the isoxazole ring.

    • Reductive Conditions: Strong reducing agents or catalytic hydrogenation (e.g., H₂/Pd) used to reduce other functional groups can also cleave the N-O bond.

    • Strongly Acidic Conditions: While generally more stable to acid than strong base, prolonged exposure to hot, strong acids may cause degradation.

  • Recommended Protocol: Mild Aqueous Workup

    • After the reaction is complete, quench the reaction mixture carefully, maintaining a cool temperature (0-5°C).

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with:

      • A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize mild acids.

      • Water.

      • A saturated solution of sodium chloride (brine) to aid in phase separation.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure at a moderate temperature (<40°C).

Issue 3: I am observing a byproduct with a mass corresponding to the loss of a methyl group (M-14).

  • Potential Cause: Hydrolytic demethylation. This can occur if the compound is subjected to harsh conditions, such as high temperatures in the presence of water, or strongly acidic/basic conditions, leading to the formation of 3-hydroxyisoxazole-5-carbaldehyde.[2]

  • Preventative Measures:

    • Avoid using aqueous solvents at high temperatures.

    • Use non-aqueous solvents where possible.

    • If an aqueous workup is necessary, perform it at room temperature or below and avoid prolonged contact times.

Potential Degradation Pathways

The following diagram illustrates the most common degradation pathways for 3-Methoxyisoxazole-5-carbaldehyde.

G A 3-Methoxyisoxazole-5-carbaldehyde B 3-Methoxyisoxazole-5-carboxylic acid A->B Oxidation (O2, Air) C 3-Hydroxyisoxazole-5-carbaldehyde A->C Hydrolysis (H2O, H+/OH-) D Ring-Opened Products A->D Ring Cleavage (Strong Base / Reductants)

Caption: Common degradation pathways for the title compound.

References

  • MDPI: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • PMC: The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • Google Patents: CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Beilstein Journals: Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. [Link]

  • PMC: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]

  • RSC Publishing: Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. [Link]

  • ResearchGate: (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

  • ResearchGate: Structure and stability of isoxazoline compounds | Request PDF. [Link]

  • MDPI: Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • ResearchGate: Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4 | Request PDF. [Link]

  • Organic Chemistry Portal: Isoxazole synthesis. [Link]

  • American Chemical Society: Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. [Link]

  • MDPI: New Advances in Bioelectrochemical Systems in the Degradation of Polycyclic Aromatic Hydrocarbons: Source, Degradation Pathway, and Microbial Community. [Link]

  • RSC Publishing: Degradation of three β-O-4 lignin model compounds via organic electrolysis and elucidation of the degradation mechanisms. [Link]

  • The Good Scents Company: 5-methyl thiazole, 3581-89-3. [Link]

Sources

Optimization

Troubleshooting guide for the synthesis of 3-Methoxyisoxazole-5-carbaldehyde

Technical Support Center: Synthesis of 3-Methoxyisoxazole-5-carbaldehyde Welcome to the technical support guide for the synthesis of 3-Methoxyisoxazole-5-carbaldehyde. This document is designed for chemistry professional...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Methoxyisoxazole-5-carbaldehyde

Welcome to the technical support guide for the synthesis of 3-Methoxyisoxazole-5-carbaldehyde. This document is designed for chemistry professionals engaged in pharmaceutical and agrochemical research and development. Here, we address common challenges encountered during the synthesis, focusing primarily on the Vilsmeier-Haack formylation, a prevalent method for this transformation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most pressing issues that may arise during the synthesis. We will explore common problems, their root causes, and provide actionable, field-tested solutions.

Q1: My Vilsmeier-Haack reaction for 3-Methoxyisoxazole-5-carbaldehyde is resulting in low to no product yield. What are the likely causes and how can I improve the outcome?

This is the most common issue, and it almost always traces back to the integrity of the Vilsmeier reagent or the reaction conditions.

Causality Analysis: The active electrophile in this reaction is a chloroiminium salt, commonly known as the Vilsmeier reagent, formed from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1][2] This reagent is exceptionally sensitive to moisture. Water will rapidly hydrolyze the reagent, rendering it inactive for the formylation of the isoxazole ring.

Troubleshooting Steps:

  • Reagent and Glassware Anhydrousness:

    • Action: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use. Use septa to seal flasks.

    • Rationale: To prevent atmospheric moisture from entering the reaction.

    • Action: Use anhydrous grade DMF, preferably from a freshly opened bottle or one stored under inert gas over molecular sieves. POCl₃ should be freshly distilled or from a new bottle.

    • Rationale: Commercial solvents, even when labeled "anhydrous," can absorb moisture over time. The quality of these starting materials is paramount.

  • Vilsmeier Reagent Formation:

    • Action: Prepare the reagent in situ by adding POCl₃ dropwise to ice-cold (0-5 °C) anhydrous DMF. A mild exotherm and often the formation of a crystalline precipitate indicate successful reagent formation.[2]

    • Rationale: Temperature control is critical. Adding POCl₃ too quickly can cause a temperature spike, leading to reagent decomposition and side reactions. The reaction is exothermic.

  • Reaction Temperature & Time:

    • Action: After reagent formation, add the 3-methoxyisoxazole substrate solution dropwise at 0-5 °C. Allow the reaction to slowly warm to room temperature and then heat gently (e.g., 40-60 °C) to drive the reaction to completion.

    • Rationale: The initial low temperature controls the electrophilic addition. Subsequent heating provides the necessary activation energy for the formylation of the moderately activated isoxazole ring. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Q2: The reaction mixture has turned into a dark, viscous, or tarry substance. What has caused this, and is the product salvageable?

The formation of tar is indicative of decomposition or polymerization, typically caused by excessive heat or highly concentrated acidic conditions.

Causality Analysis: Phosphorus oxychloride is a strong dehydrating agent and Lewis acid. At elevated temperatures, it can promote the decomposition of electron-rich heterocyclic systems like isoxazoles. If the exothermic formation of the Vilsmeier reagent or the subsequent formylation is not adequately controlled, localized overheating can initiate polymerization pathways.

Troubleshooting Steps:

  • Strict Temperature Control:

    • Action: Use an ice/water or ice/salt bath during the addition of POCl₃ and the substrate. Ensure efficient stirring to dissipate heat evenly.

    • Rationale: Prevents localized "hot spots" where decomposition can begin.

  • Controlled Reagent Addition:

    • Action: Add reagents dropwise using a syringe pump or a dropping funnel over a prolonged period (e.g., 30-60 minutes).

    • Rationale: This maintains a low concentration of the reactive species and allows the cooling bath to manage the exothermic heat release effectively.

  • Salvage Operation:

    • If tar has formed, salvaging the product is difficult but sometimes possible. Quench the reaction mixture as usual by pouring it onto crushed ice. The desired product may be extractable from the aqueous layer with a robust organic solvent like dichloromethane or ethyl acetate. A subsequent column chromatography step will be essential, though yields will likely be compromised.

Q3: My TLC analysis shows the consumption of starting material, but there are multiple new spots, and the desired product is not the major component. What side reactions are occurring?

While the 5-position of 3-methoxyisoxazole is electronically favored for electrophilic substitution, side reactions can occur under non-optimized conditions.

Causality Analysis: The primary cause of multiple products is often related to the stability of the starting material or product under the reaction conditions or during the work-up procedure.

Potential Side Reactions:

  • Ring Opening: The isoxazole ring can be susceptible to cleavage under harsh acidic or nucleophilic conditions, although this is less common with the Vilsmeier-Haack reaction itself.

  • Reaction with Impurities: If the starting 3-methoxyisoxazole is impure, these impurities will also react, leading to a complex product mixture.

  • Incomplete Hydrolysis: During work-up, the intermediate iminium salt must be hydrolyzed to the final aldehyde. Incomplete hydrolysis can leave iminium species that appear as different spots on TLC.

Troubleshooting Steps:

  • Verify Starting Material Purity:

    • Action: Confirm the purity of your 3-methoxyisoxazole using NMR or GC-MS before starting the reaction.

    • Rationale: Garbage in, garbage out. A clean starting material is crucial for a clean reaction.

  • Controlled Work-up:

    • Action: After the reaction is complete (as per TLC), pour the mixture slowly onto a vigorously stirred slurry of crushed ice.

    • Rationale: This quenches the reaction and initiates the hydrolysis of the intermediate iminium salt to the aldehyde.

    • Action: After the ice has melted, neutralize the acidic solution carefully with a base like sodium bicarbonate or sodium hydroxide solution, keeping the temperature low.

    • Rationale: The final product may be sensitive to prolonged exposure to strong acid. Neutralization is key before extraction. Ensure the pH is basic (pH 8-9) to ensure complete hydrolysis of any remaining iminium salt.

Q4: I have successfully synthesized the product, but I'm facing challenges with its purification. What are the best practices?

3-Methoxyisoxazole-5-carbaldehyde is a low-melting solid or an oil, which can make purification by crystallization challenging.

Recommended Purification Protocol:

  • Extraction: After the neutralized aqueous work-up, extract the product thoroughly with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane; 3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Silica Gel Chromatography: This is the most reliable method for obtaining high-purity product.

    • Adsorbent: Use standard silica gel (230-400 mesh).

    • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity. The product is moderately polar and should elute at a concentration of approximately 20-40% EtOAc/Hexanes. Monitor the fractions by TLC.

Experimental Protocols & Data

Protocol 1: Vilsmeier-Haack Formylation of 3-Methoxyisoxazole

Safety First: This reaction involves corrosive and water-reactive reagents. Always work in a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Reagent Preparation:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).

    • Cool the flask to 0-5 °C using an ice bath.

    • Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting mixture at 0-5 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 3-methoxyisoxazole (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50 °C.

    • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) until the starting material is consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto a vigorously stirred slurry of crushed ice (approx. 10 g of ice per 1 g of starting material).

    • Once all the ice has melted, neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL for a 10g scale reaction).

    • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude residue by column chromatography as described in Q4.

Table 1: Troubleshooting Reaction Parameters
ParameterStandard ConditionProblem ObservedRecommended ActionRationale
POCl₃ Equivalents 1.1 - 1.5 eq.Low YieldIncrease to 1.5 eq.Ensures complete formation of the Vilsmeier reagent.
Temperature 0 °C then 50 °CTar FormationMaintain temp <10 °C during additions.Prevents decomposition of starting material and product.
Reaction Time 2-6 hoursIncomplete ReactionIncrease heating time; monitor by TLC.Ensures the reaction goes to completion.
Work-up pH Neutralize to pH ~8Low Yield / ImpureEnsure pH is slightly basic.Facilitates complete hydrolysis of the iminium intermediate.

Visual Workflow and Logic Diagrams

Synthesis Workflow

Below is a diagram illustrating the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagent_prep 1. Add POCl₃ to cold DMF (0-5 °C, Anhydrous) add_substrate 2. Add 3-Methoxyisoxazole (0-5 °C) reagent_prep->add_substrate heat_reaction 3. Heat to 50 °C (Monitor by TLC) add_substrate->heat_reaction quench 4. Quench on Ice heat_reaction->quench neutralize 5. Neutralize (pH ~8) quench->neutralize extract 6. Extract with EtOAc neutralize->extract chromatography 7. Column Chromatography extract->chromatography characterize 8. Characterize Product (NMR, MS) chromatography->characterize

Caption: A decision tree for troubleshooting common synthesis problems.

References

Sources

Troubleshooting

Technical Support Center: A Senior Application Scientist's Guide to Purifying 3-Methoxyisoxazole-5-carbaldehyde Derivatives

Welcome to the technical support center for navigating the purification challenges of 3-methoxyisoxazole-5-carbaldehyde and its derivatives. As a Senior Application Scientist, I understand that the journey from crude rea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the purification challenges of 3-methoxyisoxazole-5-carbaldehyde and its derivatives. As a Senior Application Scientist, I understand that the journey from crude reaction mixture to a highly pure, crystalline product can be fraught with obstacles. These molecules, while valuable synthons in medicinal chemistry, possess a unique combination of functional groups—a reactive aldehyde, a potentially sensitive isoxazole ring, and a methoxy group—that can lead to specific purification difficulties.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios I've encountered in the field. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt these methods to your specific derivative.

Section 1: Initial Diagnosis & Common Impurities

This section addresses the most common initial observations and questions that arise after a synthesis is complete. A correct diagnosis is the first step toward an effective purification strategy.

Q1: What are the most common impurities I should expect in my crude 3-methoxyisoxazole-5-carbaldehyde reaction mixture?

A1: Understanding potential impurities is critical for designing an effective purification scheme. Based on the reactivity of the aldehyde and the stability of the isoxazole ring, several common side products and unreacted materials can contaminate your crude product.

The most prevalent impurities are typically:

  • Corresponding Carboxylic Acid: The aldehyde group is susceptible to oxidation, which can occur from exposure to air during the reaction, workup, or even storage. This forms the corresponding 3-methoxyisoxazole-5-carboxylic acid.[1][2]

  • Unreacted Starting Materials: Incomplete reactions are common, leading to the presence of precursors used to construct the isoxazole ring.[3]

  • Aldol or Self-Condensation Products: Under basic or acidic conditions, aldehydes can react with themselves or other enolizable ketones/aldehydes in the mixture, leading to higher molecular weight, often colored, impurities.[1][2]

  • Corresponding Alcohol: If reductive conditions were present or if the aldehyde was formed via oxidation of an alcohol, residual starting material or over-reduction can be a source of impurity.[1]

  • Regioisomers: Depending on the synthetic route, regioisomers (e.g., 3-methoxyisoxazole-4-carbaldehyde) can form, which often have very similar polarities to the desired product, making them particularly challenging to separate.[3]

Table 1: Diagnostic Signatures of Common Impurities

Impurity TypeTLC Characteristics (vs. Aldehyde)Key ¹H NMR Signal (Typical)Removal Strategy
Carboxylic AcidLower Rf, often streaksBroad singlet >10 ppm (disappears with D₂O shake)Aqueous base wash (e.g., NaHCO₃)
Starting MaterialsVaries (higher or lower Rf)Dependent on specific precursorChromatography, Recrystallization
Aldol ProductsOften higher Rf, may be coloredComplex aliphatic signals, new vinyl protonsChromatography
Corresponding AlcoholSimilar or slightly lower RfSignal for CH-OH (~4-5 ppm), broad OH singletChromatography
Q2: My TLC plate shows significant streaking and poor separation. What is happening and how can I get clean spots?

A2: This is a classic problem when working with heterocyclic compounds on standard silica gel.[1] The streaking, or tailing, is caused by strong, non-ideal interactions between your polar, nitrogen-containing isoxazole and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to slow, uneven migration up the TLC plate.

The Causality: The lone pair of electrons on the isoxazole nitrogen can interact strongly with the acidic protons of the silanol groups. This interaction is often strong enough to impede smooth elution, causing the compound to "drag" along the plate.

Troubleshooting Workflow for TLC Optimization:

start Start: Streaking on TLC dilute 1. Dilute Sample Spot start->dilute modifier 2. Add Mobile Phase Modifier dilute->modifier If streaking persists base Add 0.5-2% Triethylamine (Et₃N) to neutralize acidic silica modifier->base For basic compounds acid Add 0.5-2% Acetic Acid (AcOH) (if acidic impurities are also present) modifier->acid To improve peak shape of acidic impurities alt_phase 3. Change Stationary Phase modifier->alt_phase If modifiers fail end Result: Clean Spots & Improved Separation base->end acid->end alumina Try Alumina (basic, neutral, or acidic) alt_phase->alumina c18 Try Reverse-Phase (C18) TLC alt_phase->c18 alumina->end c18->end

Caption: Decision tree for troubleshooting TLC streaking.

Experimental Protocol: TLC with Mobile Phase Modifiers

  • Prepare Eluent: Create your standard mobile phase (e.g., 30% Ethyl Acetate in Hexanes).

  • Add Modifier: To a 100 mL portion of your eluent, add 1 mL of triethylamine (Et₃N) for a 1% solution. Mix thoroughly. This neutralizes the acidic sites on the silica, preventing strong binding of your basic isoxazole derivative.[1]

  • Run TLC: Spot your crude material on two separate TLC plates. Run one in the standard eluent and the other in the modified eluent.

  • Compare: Visualize both plates under UV light and/or with a stain. The plate run with the Et₃N-modified eluent should show significantly reduced streaking and more compact spots for your product.

Section 2: Troubleshooting Core Purification Techniques

Once you have a good diagnostic TLC, you can select and optimize a bulk purification method. This section provides in-depth advice on the most common techniques.

Q3: My aldehyde derivative appears to be decomposing on the silica gel column. How can I prevent this?

A3: Decomposition on silica gel is a significant risk for sensitive aldehydes and certain heterocycles.[1] The acidic nature of standard silica gel can catalyze degradation reactions or the irreversible binding of your product. Furthermore, the large surface area and potential presence of trace metals can promote oxidation. The isoxazole ring itself can be sensitive, with the N-O bond being susceptible to cleavage under certain conditions.[3]

Key Strategies to Mitigate On-Column Decomposition:

  • Deactivate the Silica Gel: Reduce the acidity of the silica gel before running the column.

    • Protocol: Prepare a slurry of your silica gel in the least polar solvent of your eluent system (e.g., hexanes). Add 1-2% triethylamine (by volume) to this slurry. Mix well for 15-20 minutes, then pack the column as usual. This pre-treatment neutralizes the most aggressive acidic sites.[1]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less harsh medium.

    • Neutral Alumina: Alumina is a good alternative and can be purchased in acidic, neutral, or basic forms. For most isoxazole derivatives, neutral alumina is a safe starting point.[1]

    • Reverse-Phase (C18) Silica: This non-polar stationary phase is excellent for purifying highly polar compounds. Your polar aldehyde will elute earlier, often separating well from less polar impurities. The mobile phase is typically a polar mixture, like methanol/water or acetonitrile/water.[1]

  • Minimize Residence Time: The longer your compound is on the column, the more time it has to decompose.

    • Switch to Flash Chromatography: Use positive pressure to push the solvent through the column much faster than traditional gravity chromatography. This significantly reduces the purification time.[1]

    • Avoid Overloading: An overloaded column leads to broad bands and long elution times, increasing the risk of degradation.

cluster_0 Without Modifier cluster_1 With Modifier compound Basic Isoxazole Derivative silica Silica Surface Si-OH Si-OH Si-OH compound->silica:p Strong Acid-Base Interaction (Streaking/ Decomposition) silica_mod Modified Silica Surface Si-O⁻ HNEt₃⁺ Si-O⁻ HNEt₃⁺ Si-O⁻ HNEt₃⁺ compound->silica_mod:p Weak, Reversible Interaction (Clean Elution) modifier Triethylamine (Et₃N) modifier->silica_mod:p Neutralization

Caption: Mechanism of silica gel deactivation.

Q4: I'm trying to purify my product by recrystallization, but it keeps oiling out or my recovery is very low. What should I do?

A4: Recrystallization is an excellent and scalable purification technique, but it is highly dependent on both the purity of the crude material and the choice of solvent system.[4] Oiling out often occurs when the compound's melting point is lower than the boiling point of the solvent or when impurities are present at a high enough concentration to act as a eutectic mixture, depressing the melting point.

Systematic Approach to Recrystallization:

  • Assess Purity First: Recrystallization works best on material that is already >85-90% pure. If your crude material is very complex, it's better to perform a rapid filtration through a small plug of silica (or deactivated silica) first to remove baseline and highly polar impurities. This "pre-purification" can dramatically improve crystallization success.[5]

  • Choose the Right Solvent System: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

    • Single Solvent: Test small amounts of your crude solid in vials with solvents of varying polarity (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes). Heat the vials that show poor room-temperature solubility. If the solid dissolves when hot and crashes out upon cooling, you have a good candidate.

    • Two-Solvent System: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., Dichloromethane or Ethyl Acetate). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., Hexanes or Pentane) at room temperature until the solution just begins to turn cloudy (the saturation point). Gently heat the mixture until it becomes clear again, then allow it to cool slowly.[5]

Table 2: Recommended Solvent Systems for Isoxazole Derivatives

Solvent SystemCompound PolarityProcedure Notes
Isopropanol/WaterPolarDissolve in hot isopropanol, add hot water dropwise until cloudy, then let cool.
Ethyl Acetate/HexanesMedium PolarityDissolve in minimal hot ethyl acetate, add hexanes until cloudy, let cool.[6]
Toluene or XylenesNon-polar to MediumGood for compounds that are stubborn to crystallize. High boiling point requires slow cooling.
Dichloromethane/PentaneMedium PolarityGood for heat-sensitive compounds as it can be done at lower temperatures.
Q5: Column chromatography is tedious and gives me variable yields. Is there a chemical method to purify my aldehyde derivative?

A5: Yes. For aldehydes, one of the most powerful and often overlooked non-chromatographic purification methods is bisulfite adduct formation .[7] This technique leverages the specific reactivity of the aldehyde functional group to separate it from other components in the mixture.

The Principle: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form a solid, water-soluble α-hydroxy sulfonate salt (the "bisulfite adduct"). Most other organic impurities (alcohols, esters, unreacted precursors) do not react and will remain in the organic phase during an aqueous extraction. The adduct can then be isolated and the pure aldehyde regenerated by treatment with a base (like NaOH) or acid.[7]

Experimental Protocol: Purification via Bisulfite Adduct

  • Dissolution: Dissolve your crude product mixture in a suitable organic solvent like diethyl ether or MTBE. If your compound is very polar, THF can be used.[7]

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the organic solution in a separatory funnel. Shake the funnel vigorously for 10-15 minutes. A white precipitate (the adduct) will often form.[7]

  • Separation:

    • If the adduct precipitates: Filter the entire biphasic mixture to collect the solid adduct. Wash the solid with a small amount of ether (to remove organic impurities) followed by a small amount of cold water (to remove excess bisulfite).

    • If the adduct dissolves in the aqueous layer: Separate the layers. Extract the aqueous layer again with fresh organic solvent to ensure all impurities are removed.

  • Regeneration of the Aldehyde: Transfer the filtered adduct or the adduct-containing aqueous layer to a flask. Add a fresh layer of organic solvent (e.g., diethyl ether). While stirring vigorously, add 10% aqueous sodium hydroxide (NaOH) dropwise until the solution is strongly basic (pH > 10). The bisulfite addition reaction will reverse, releasing the pure aldehyde into the organic layer.[7]

  • Final Workup: Separate the layers. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.

start Crude Product in Organic Solvent (Aldehyde + Impurities) add_bisulfite 1. Add Saturated Aqueous NaHSO₃ start->add_bisulfite shake 2. Shake Vigorously (Forms Adduct) add_bisulfite->shake separate 3. Separate Phases shake->separate organic Organic Phase: Contains Non-Aldehyde Impurities (Discard) separate->organic Impurities aqueous Aqueous Phase or Precipitated Solid: Contains Bisulfite Adduct separate->aqueous Product Adduct add_base 4. Add Base (e.g., NaOH) + Fresh Organic Solvent aqueous->add_base regenerate 5. Regenerate Aldehyde add_base->regenerate final_workup 6. Extract & Dry Organic Layer regenerate->final_workup end Pure Aldehyde final_workup->end

Sources

Optimization

Technical Support Center: By-product Analysis in the Synthesis of 3-Methoxyisoxazole-5-carbaldehyde

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Methoxyisoxazole-5-carbaldehyde. The formation of this...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Methoxyisoxazole-5-carbaldehyde. The formation of this key synthetic intermediate, often via electrophilic formylation, is frequently accompanied by the generation of closely related impurities. This document provides a comprehensive, in-depth technical resource for identifying, understanding, and mitigating the formation of these by-products.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes related to by-product formation?

A: Low yield is often traced back to three primary issues: incomplete reaction, formation of a regioisomeric by-product, or decomposition during workup. The most common scenario is the incomplete conversion of the starting material, 3-methoxyisoxazole. Another significant factor is the co-formation of the thermodynamically less stable 3-methoxyisoxazole-4-carbaldehyde, which diverts material from your desired product stream.

Q2: I see an additional aldehyde peak in my ¹H NMR spectrum. What is it likely to be?

A: An additional singlet in the aldehyde region (δ 9.8-10.5 ppm) is the classic signature of the 3-methoxyisoxazole-4-carbaldehyde regioisomer. While the formylation at the C5 position is electronically and sterically favored, formylation at C4 can occur, particularly if reaction conditions are not optimized. Refer to the Data & Analysis section for detailed NMR shift comparisons.

Q3: What is the "Vilsmeier reagent" and why is its preparation so critical?

A: The Vilsmeier reagent is the active electrophile in the formylation reaction. It is an iminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2] Its proper formation is paramount for reaction success. The reagent is highly sensitive to moisture, and any contamination will quench it, leading to a failed or low-yielding reaction.[1] Therefore, anhydrous conditions are mandatory.

Q4: Can I use other formylation methods to avoid these by-products?

A: While the Vilsmeier-Haack reaction is the most common and direct method, other strategies exist, each with its own set of potential by-products. For instance, lithiation of the isoxazole ring followed by quenching with DMF can offer different regioselectivity but may introduce by-products from metal-halogen exchange or decomposition of the organolithium intermediate. For most applications, optimizing the Vilsmeier-Haack reaction provides the most scalable and cost-effective route.

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental issues with a logical workflow to diagnose and solve the problem.

Workflow: Troubleshooting By-product Formation

This diagram outlines the decision-making process when unexpected results are observed.

G cluster_0 Observation cluster_1 Analysis cluster_2 Diagnosis cluster_3 Solution start Abnormal Reaction Outcome (Low Yield, Multiple Spots on TLC) nmr Acquire ¹H NMR of Crude Product start->nmr Characterize ms Acquire GC-MS of Crude Product start->ms tlc Co-spot with Starting Material on TLC start->tlc diag_sm Diagnosis: Incomplete Reaction nmr->diag_sm Strong starting material signals? diag_iso Diagnosis: Regioisomer Formation nmr->diag_iso Extra aldehyde singlet present? ms->diag_iso Isomer peak with same m/z? tlc->diag_sm Starting material spot persists? diag_reagent Diagnosis: Reagent Decomposition diag_sm->diag_reagent Possible Cause sol_time Action: - Increase reaction time/temp - Increase Vilsmeier reagent stoichiometry diag_sm->sol_time sol_temp Action: - Lower reaction temperature (0-5 °C) - Control rate of addition diag_iso->sol_temp sol_dry Action: - Use anhydrous solvents/reagents - Perform under inert atmosphere diag_reagent->sol_dry

Caption: Troubleshooting workflow for identifying by-products.

Problem 1: Low or No Product Yield with High Amount of Starting Material
  • Potential Cause 1: Inactive Vilsmeier Reagent. The chloroiminium salt is highly moisture-sensitive. Water contamination in the DMF, POCl₃, or reaction flask will hydrolyze the reagent before it can react with the isoxazole.[1]

    • Validation: The reaction fails to progress as monitored by TLC, and only starting material is observed post-workup.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous DMF (e.g., from a freshly opened bottle or distilled over a drying agent). Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Potential Cause 2: Insufficient Reaction Time or Temperature. The formylation of 3-methoxyisoxazole is not instantaneous.

    • Validation: TLC analysis shows a slow conversion of starting material to the product spot.

    • Solution: Increase the reaction time, monitoring every 1-2 hours by TLC. If the reaction remains sluggish, consider slowly increasing the temperature from 0-5 °C to room temperature, but be aware this may also increase regioisomer formation.

Problem 2: Multiple Product Spots on TLC and Complex NMR Spectrum
  • Potential Cause: Formation of 3-Methoxyisoxazole-4-carbaldehyde Regioisomer. This is the most common and challenging by-product. Its polarity is very similar to the desired 5-carbaldehyde, making them difficult to separate.

    • Validation: The ¹H NMR spectrum will show two distinct singlets in the aldehyde region (δ ~10.0-10.2 ppm) and two distinct methoxy singlets (δ ~4.1-4.3 ppm). GC-MS will show two peaks with the same mass-to-charge ratio (m/z).

    • Solution:

      • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the isoxazole to the Vilsmeier reagent. Higher temperatures favor the formation of the kinetic 4-isomer.

      • Stoichiometry: Use a modest excess of the Vilsmeier reagent (1.1-1.3 equivalents). A large excess can promote side reactions.[1]

      • Purification: Careful column chromatography on silica gel is required. Use a shallow gradient of a solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol to resolve the two isomers.

Deep Dive: Key By-products and Their Formation

The Vilsmeier-Haack reaction proceeds via electrophilic aromatic substitution on the isoxazole ring. The regiochemical outcome is dictated by the electronic properties of the ring.

Reaction Pathways: Formation of 5- and 4-Carbaldehyde Isomers

The isoxazole ring is activated towards electrophilic attack by the 3-methoxy group. The C5 position is generally the most electron-rich and sterically accessible, making it the preferred site of formylation. However, attack at C4 can still occur.

Caption: Major and minor pathways in the Vilsmeier-Haack formylation.

Analytical Data Comparison

Precise identification relies on comparing the spectral data of the crude mixture to known values for the product and potential by-products.

CompoundStructure¹H NMR (Aldehyde, δ ppm)¹H NMR (Isoxazole H, δ ppm)¹H NMR (OCH₃, δ ppm)Key ¹³C NMR (δ ppm)
3-Methoxyisoxazole-5-carbaldehyde (Product)~10.0 (s, 1H)~7.0 (s, 1H)~4.2 (s, 3H)~180 (CHO), ~168 (C3), ~160 (C5), ~105 (C4)
3-Methoxyisoxazole-4-carbaldehyde (By-product)~10.2 (s, 1H)~8.8 (s, 1H)~4.1 (s, 3H)~185 (CHO), ~165 (C3), ~155 (C5), ~115 (C4)
3-Methoxyisoxazole (Starting Material)N/A~8.3 (d, 1H), ~6.1 (d, 1H)~4.0 (s, 3H)~163 (C3), ~158 (C5), ~95 (C4)

Note: NMR shifts are estimates based on typical values for similar structures and may vary slightly based on solvent and concentration.

Protocols and Methodologies

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

Safety Warning: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. N,N-dimethylformamide (DMF) is a skin and respiratory irritant. This procedure must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Reagents & Equipment:

  • 3-Methoxyisoxazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Crushed ice

  • Anhydrous magnesium sulfate (MgSO₄)

  • Oven-dried, three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • Vilsmeier Reagent Preparation:

    • To an oven-dried three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add POCl₃ (1.2 eq) dropwise via syringe or dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A pale yellow, viscous reagent should form.

  • Formylation Reaction:

    • Dissolve 3-methoxyisoxazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM.

    • Add the isoxazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.

    • Allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) every hour. The reaction is typically complete within 2-4 hours.

  • Work-up and Extraction:

    • Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice (~10 g per 1 mmol of starting material).

    • Slowly neutralize the acidic aqueous mixture by adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: By-product Analysis by GC-MS
  • Sample Preparation: Dissolve ~1 mg of the crude product in 1 mL of a suitable solvent (e.g., Ethyl Acetate or DCM).

  • Instrumentation: Use a standard GC-MS system with a non-polar column (e.g., DB-5 or equivalent).

  • Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • MS Scan Range: 40-300 m/z

  • Analysis: The desired product and the regioisomeric by-product will have identical molecular ions (e.g., M⁺ = 127.03). They will, however, exhibit different retention times. The unreacted starting material will have a lower molecular weight (M⁺ = 99.04) and typically a shorter retention time.

References

  • ResearchGate. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Available at: [Link]

  • Abdul Manan, F. N., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Google Patents. (2018). CN108329279A - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]

  • Google Patents. (1985). CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.
  • Google Patents. (2018). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. 1,3-DP cycloaddition as a crucial step in the synthesis of isoxazoles... Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • PMC. (2011). Synthesis of Dihydrobenzisoxazoles by the [3+2] Cycloaddition of Arynes and Oxaziridines. Available at: [Link]

  • Google Patents. (1992). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • ACS Publications. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters. Available at: [Link]

  • ACG Publications. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. Available at: [Link]

  • ResearchGate. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -. Available at: [Link]

  • MDPI. (2002). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Available at: [Link]

  • Taylor & Francis Online. (2023). Regioselective synthesis of some new pyrazole and isoxazole derivatives incorporating benzothiazole moiety: Experimental and theoretical studies. Available at: [Link]

  • YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Available at: [Link]

  • Supporting Information. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Available at: [Link]

  • MDPI. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. Available at: [Link]

  • MDPI. (2025). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. Available at: [Link]

  • Journal of Applicable Chemistry. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Available at: [Link]

  • ResearchGate. (2024). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Available at: [Link]

  • PMC. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available at: [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • Supporting Information. 3,5-diphenylisoxazole (2aa). Available at: [Link]

Sources

Troubleshooting

How to increase the purity of synthesized 3-Methoxyisoxazole-5-carbaldehyde

Welcome to the technical support center for the synthesis and purification of 3-Methoxyisoxazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-Methoxyisoxazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this key synthetic intermediate with high purity. Here, we move beyond simple protocols to explain the causality behind common issues and provide robust, field-proven troubleshooting strategies.

Introduction

3-Methoxyisoxazole-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations. However, its reactivity, coupled with the nature of the isoxazole ring, can present significant purification challenges. Impurities stemming from starting materials, side reactions, or product degradation can compromise the yield, purity, and outcome of subsequent synthetic steps.

This document provides a structured, in-depth guide to identifying and resolving common purity issues encountered during the synthesis of 3-Methoxyisoxazole-5-carbaldehyde, ensuring the integrity of your research and development pipeline.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing both the rationale for the problem and actionable solutions.

Q1: My initial synthesis via Vilsmeier-Haack formylation resulted in a low yield and a complex mixture on my TLC plate. What are the most likely causes?

A1: Low yield and multiple spots on a Thin Layer Chromatography (TLC) plate following a Vilsmeier-Haack reaction typically point to three critical areas: incomplete reaction, formation of side products, or improper workup. The Vilsmeier-Haack reaction, while effective, is highly sensitive to reaction conditions.

The reaction involves the formation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then acts as the formylating agent.[1][2] The success of this process hinges on precise control.

Troubleshooting Steps:

  • Vilsmeier Reagent Formation: Ensure the reagent is correctly pre-formed. This reaction should be conducted under strictly anhydrous conditions, as moisture will quench the POCl₃ and the reagent. Add POCl₃ dropwise to anhydrous DMF at a low temperature (e.g., 0 °C) before introducing your 3-methoxyisoxazole substrate.[3]

  • Reaction Temperature Control: While reagent formation requires low temperatures, the subsequent formylation of a less reactive substrate like an isoxazole may necessitate heating (e.g., 80-100 °C).[3] It is crucial to monitor the reaction's progress by TLC to find the optimal balance; excessive heat can lead to decomposition and the formation of tar-like byproducts.

  • Reagent Purity: Use high-purity, dry DMF and freshly opened or distilled POCl₃. Old reagents are a common source of reaction failure.[3]

  • Hydrolysis of the Iminium Intermediate: The final step is the hydrolysis of the iminium salt formed on the isoxazole ring to yield the aldehyde.[2] This is typically done by quenching the reaction mixture in ice-cold water or a mild basic solution (e.g., saturated sodium bicarbonate). Incomplete hydrolysis is a frequent cause of low yields and will leave the iminium salt or other intermediates in your crude product.[3] Ensure vigorous stirring during the quench to facilitate complete conversion.

Q2: My TLC shows a persistent, highly polar impurity that is difficult to separate from the desired aldehyde. What is this byproduct and how can I remove it?

A2: A common polar byproduct in formylation reactions is the corresponding carboxylic acid (3-Methoxyisoxazole-5-carboxylic acid), which arises from the over-oxidation of the aldehyde product, particularly during workup or if the reaction is exposed to air for extended periods at elevated temperatures.[3][4] Due to its polarity, it often streaks on TLC plates and can be challenging to separate from the aldehyde by standard chromatography alone.

Purification Strategies:

  • Acid-Base Liquid-Liquid Extraction: This is the most effective method for removing acidic impurities.

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer several times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic carboxylic acid will be deprotonated to its sodium salt, which is highly soluble in the aqueous layer, while the neutral aldehyde remains in the organic layer.

    • Separate the layers and wash the organic phase with brine to remove residual water. Dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

  • Chromatographic Separation: If extraction is insufficient, column chromatography can be used. The carboxylic acid has a very high affinity for silica gel and will often remain at the baseline or elute very slowly.[4] A non-polar solvent system (e.g., hexane/ethyl acetate) will elute the desired aldehyde first.

Q3: I'm observing product decomposition during silica gel column chromatography. What is happening and what are my alternatives?

A3: This is a well-documented issue. Aldehydes can be sensitive to the inherent acidity of standard silica gel.[5] This can lead to several undesirable outcomes:

  • Degradation: The acidic surface can catalyze the decomposition of the sensitive isoxazole ring or the aldehyde group.

  • Acetal/Hemiacetal Formation: If you are using an alcohol-based solvent in your eluent (e.g., methanol or ethanol), the silica can act as a mild Lewis acid catalyst, promoting the reaction between your aldehyde and the solvent to form hemiacetals or acetals.[5] These will appear as new spots on your TLC and complicate purification.

Troubleshooting and Alternatives:

  • Deactivate the Silica Gel: Neutralize the silica by preparing a slurry with your eluent containing a small amount of a base, such as triethylamine (~0.5-1%).[5] This will passivate the acidic sites on the silica surface, preventing degradation.

  • Switch to an Alternative Stationary Phase: Alumina (neutral or basic) is an excellent alternative to silica gel for purifying acid-sensitive compounds.[5]

  • Avoid Protic Solvents: Do not use alcohols in your eluent system. Opt for systems like hexane/ethyl acetate, hexane/diethyl ether, or dichloromethane/hexane.[4][5][6]

  • Chemical Purification (Bisulfite Adduct): For particularly stubborn cases, a chemical separation method can be employed. Aldehydes react reversibly with sodium bisulfite to form a water-soluble adduct.[7][8] This allows you to separate the aldehyde from non-aldehyde impurities. The pure aldehyde can then be regenerated by basification of the aqueous layer.[7] This technique is highly effective but requires an additional reaction and regeneration step.

Recommended Purification Protocols

Protocol 1: Column Chromatography for Aldehydes

This protocol is the most common method for purifying moderately polar compounds like 3-Methoxyisoxazole-5-carbaldehyde.

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal solvent system using TLC. Screen various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of ~0.25-0.35 for the desired product, with good separation from impurities.[5]

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use pressure to push the excess solvent through until the solvent level reaches the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting with the determined solvent system. If a gradient elution is needed, start with a higher percentage of the non-polar solvent and gradually increase the polarity.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

If your purified product is a solid, recrystallization is an excellent final step to achieve high purity.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof).[9][10]

  • Dissolution: Place the solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. You may then place the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data & Workflow Visualization

Table 1: Troubleshooting Common Impurities
Impurity IdentityLikely SourceTLC Observation (vs. Product)Recommended Removal Method
3-MethoxyisoxazoleUnreacted Starting MaterialLess Polar (Higher Rf)Column Chromatography
3-Methoxyisoxazole-5-carboxylic acidOver-oxidation of AldehydeMore Polar (Lower Rf, often streaks)Liquid-Liquid Extraction with aq. NaHCO₃
Iminium Salt IntermediateIncomplete HydrolysisHighly Polar (Baseline)Proper aqueous quench of reaction mixture
Acetal/HemiacetalReaction with alcohol solvent on silicaVaries, often close to product RfAvoid alcohol eluents; use deactivated silica or alumina
Purification Workflow Diagram

This diagram outlines the general strategy for purifying crude 3-Methoxyisoxazole-5-carbaldehyde.

G cluster_0 Initial Workup cluster_1 Washing & Drying cluster_2 Purification cluster_3 Final Polishing A Crude Reaction Mixture B Quench with Ice-Water or aq. NaHCO3 A->B C Extract with Organic Solvent (e.g., EtOAc) B->C D Wash with aq. NaHCO3 (Removes Acidic Impurities) C->D E Wash with Brine D->E F Dry Organic Layer (e.g., Na2SO4) E->F G Concentrate Under Reduced Pressure F->G H Column Chromatography (e.g., Hexane/EtOAc) G->H I Combine Pure Fractions & Concentrate H->I J Recrystallization (If Solid) I->J K Pure Crystalline Product J->K

Caption: General purification workflow for 3-Methoxyisoxazole-5-carbaldehyde.

Decision Tree for Purification Method Selection

Use this decision tree to select the most appropriate purification strategy based on your observations.

G A Analyze Crude Product by TLC B Is there a highly polar (low Rf) spot? A->B C Wash with aq. NaHCO3 before chromatography B->C Yes D Proceed directly to chromatography B->D No E Does product decompose on silica TLC plate? C->E D->E F Use deactivated silica or alumina for column E->F Yes G Use standard silica gel column E->G No

Sources

Optimization

Work-up procedures for reactions with 3-Methoxyisoxazole-5-carbaldehyde

The following guide serves as a specialized Technical Support Center for researchers working with 3-Methoxyisoxazole-5-carbaldehyde . It is structured to address the unique reactivity profile of the isoxazole core and th...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-Methoxyisoxazole-5-carbaldehyde . It is structured to address the unique reactivity profile of the isoxazole core and the specific handling requirements of heteroaromatic aldehydes.

Case ID: ISOX-CHO-05 | Status: Active | Tier: L3 (Senior Application Support)[1][2]

Critical Stability Profile (Read Before Handling)

Before initiating any workup, you must understand the "Push-Pull" electronic nature of this molecule.

  • The "Push": The 3-Methoxy group is a resonance electron donor.[1]

  • The "Pull": The 5-Carbaldehyde and the isoxazole ring nitrogen are electron-withdrawing.[1][3]

Impact on Workup:

  • Base Sensitivity (Critical): Unlike benzene derivatives, the isoxazole ring is susceptible to base-catalyzed ring opening (Bamford-Stevens type cleavage), particularly at high pH (>10).[1][2]

  • Aldehyde Anxiety: The 5-position aldehyde is highly activated.[1] It oxidizes to the carboxylic acid (3-methoxyisoxazole-5-carboxylic acid) significantly faster than benzaldehyde upon air exposure.[1]

  • Nucleophilic Susceptibility: The carbonyl carbon is highly electrophilic.[1] Avoid nucleophilic solvents (e.g., primary alcohols, amines) during prolonged storage to prevent hemiacetal/imine formation.[2]

Troubleshooting Guide (Q&A Format)

Issue: "My crude NMR shows a broad singlet at ~13.0 ppm and my yield is low."

Diagnosis: Spontaneous Oxidation. You have likely generated 3-methoxyisoxazole-5-carboxylic acid .[1] This occurs if the reaction mixture was exposed to air during a long stir time or if the workup involved prolonged exposure to oxidizing agents.

  • Immediate Fix: If the acid is a byproduct, wash your organic layer with saturated NaHCO₃ . The acid will move to the aqueous layer (as the carboxylate salt), leaving the aldehyde in the organic phase.

  • Prevention: Degas all solvents.[1] Keep the reaction under Argon/Nitrogen. If the aldehyde is an intermediate, use it immediately in the next step (telescoping).

Issue: "I lost my product during the aqueous workup (Basic Quench)."

Diagnosis: Ring Cleavage or Water Solubility. You likely used a strong base (NaOH/KOH) to quench.[1]

  • Ring Opening: Strong bases can attack the isoxazole ring, leading to fragmentation into acyclic nitriles or ketones.

  • Solubility: This molecule is moderately polar.[1] If you used a large volume of water and a non-polar solvent (Hexanes/Et₂O), the aldehyde may have partitioned into the aqueous phase.

  • Corrective Action: Re-extract the aqueous layer with DCM (Dichloromethane) or EtOAc (Ethyl Acetate) .[1]

  • Protocol Adjustment: Switch to a Buffered Quench (Saturated NH₄Cl or Phosphate Buffer pH 7).[1] Never exceed pH 9 during workup.[1]

Issue: "The product is oiling out or polymerizing during concentration."

Diagnosis: Aldehyde Polymerization. Activated aldehydes can trimerize or polymerize, especially if trace acids are present.[1]

  • Solution: Ensure your organic phase is completely neutralized before concentration.[1] Add a trace amount of stabilizer (e.g., BHT) if storing for >24 hours.[2] Store at -20°C under inert gas.

Validated Workup Protocols

Protocol A: The "Safe" Buffered Isolation (General Use)

Best for: Routine isolation after oxidation of alcohol or reduction of ester.

  • Quench: Cool reaction mixture to 0°C. Add Saturated Aqueous NH₄Cl (pH ~5-6). Do not use NaOH.

  • Extraction: Extract 3x with DCM (preferred for solubility) or EtOAc.

    • Note: Avoid Diethyl Ether if possible, as it often contains peroxides that trigger oxidation.[2]

  • Wash:

    • Wash combined organics 1x with Brine .[1]

    • (Optional) Wash 1x with 10% Na₂S₂O₃ (Sodium Thiosulfate) if an oxidant (like IBX or Dess-Martin) was used.[1][2]

  • Dry: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the solution is acidic, as it is slightly Lewis acidic.

  • Concentrate: Rotary evaporate at <35°C . Do not heat to dryness; leave as a concentrated oil/solid residue.[1]

Protocol B: Bisulfite Adduct Purification (High Purity)

Best for: Separating the aldehyde from non-aldehyde byproducts (ketones, esters) without chromatography.[2]

Theory: The aldehyde forms a water-soluble sulfonate salt with sodium bisulfite.[1] Impurities stay in the organic layer. The aldehyde is then regenerated.[4]

StepActionCritical Parameter
1. Formation Dissolve crude (1 g) in EtOAc (10 mL) . Add Sat. NaHSO₃ (15 mL) . Vigorously stir/shake for 30 mins.Must see a precipitate or thick emulsion.
2.[1] Separation Separate layers.[1][4][5] Keep the Aqueous Layer (contains Product-Bisulfite adduct).[1]Organic layer contains impurities.[1] Discard organic (after checking).
3. Wash Wash the aqueous layer 2x with Et₂O to remove trace organics.Do not skip. Removes non-aldehyde grease.[1]
4. Regeneration Add fresh DCM (20 mL) to the aqueous layer. Cool to 0°C. Slowly add Sat. NaHCO₃ or 10% Na₂CO₃ until pH ~9-10.[1]Do not use NaOH (Risk of ring opening).[1] Monitor pH closely.[1]
5. Isolation Shake vigorously. The aldehyde regenerates and moves to DCM. Separate. Extract aq.[1][4][5] layer 2x more with DCM.Bubbling (CO₂) will occur. Vent funnel frequently.

Visual Workflows

Figure 1: Workup Decision Matrix

Caption: Logical flow for selecting the correct workup path based on reaction conditions to preserve the isoxazole ring.

WorkupDecision Start Crude Reaction Mixture (3-Methoxyisoxazole-5-CHO) CheckPH Check Reaction pH Start->CheckPH Acidic Acidic Conditions (e.g., PCC, DIBAL-H workup) CheckPH->Acidic pH < 5 Basic Basic Conditions (e.g., Wittig, Aldol) CheckPH->Basic pH > 8 QuenchAcid Quench: Sat. NaHCO3 (Target pH 7) Acidic->QuenchAcid Neutralize QuenchBase Quench: Sat. NH4Cl (Target pH 7) Basic->QuenchBase Buffer Extract Extraction Solvent: DCM (Preferred) or EtOAc QuenchAcid->Extract QuenchBase->Extract PurifyDecision Purity Check (TLC/NMR) Extract->PurifyDecision Flash Flash Chromatography (Hex/EtOAc) PurifyDecision->Flash Complex Mixture Bisulfite Bisulfite Purification (See Protocol B) PurifyDecision->Bisulfite Mainly Non-Aldehyde Impurities

[1][2]

Figure 2: Bisulfite Purification Mechanism

Caption: The reversible formation of the water-soluble sulfonate adduct allows for selective isolation of the aldehyde.

BisulfiteFlow Crude Crude Mixture (Aldehyde + Impurities) AddBisulfite Add Sat. NaHSO3 Crude->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Bottom Layer BaseTreat Treat with NaHCO3 (pH 9-10) AqLayer->BaseTreat Regeneration Regen Regenerated Aldehyde (Extract into DCM) BaseTreat->Regen

[1][2][3]

References & Authority

  • Isoxazole Reactivity & Ring Opening:

    • Source: Pinho e Melo, T. M. V. D.[2] "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 2005.[2]

    • Relevance: Details the base-sensitivity of the isoxazole nucleus and mechanisms of ring cleavage (Bamford-Stevens).

    • [2]

  • Aldehyde Purification (Bisulfite Method):

    • Source: Kjell, D. P., et al.[2][6] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 1999.[2][6]

    • Relevance: Validates the bisulfite method for sensitive aldehydes and offers non-aqueous alternatives if water sensitivity is extreme.[6]

    • [2]

  • Compound Data (3-Methoxyisoxazole-5-carbaldehyde):

    • Source: PubChem Compound Summary.[1]

    • Relevance: Physical property data and structural confirmation.[1]

    • [2]

  • General Purification of Heterocyclic Aldehydes:

    • Source: Armarego, W. L. F., & Chai, C. L. L.[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]

    • Relevance: Standard reference for handling oxidizable and volatile aldehydes.[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Profiling: 3-Methoxyisoxazole-5-carbaldehyde

Executive Summary 3-Methoxyisoxazole-5-carbaldehyde (CAS: 251912-68-2) is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of antitubercular and anticancer agents.[1][2][3] It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxyisoxazole-5-carbaldehyde (CAS: 251912-68-2) is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of antitubercular and anticancer agents.[1][2][3] Its analysis presents a dichotomy: the isoxazole core is relatively stable, but the C5-aldehyde moiety is reactive and prone to oxidation (to carboxylic acid) or hydration.

This guide provides a technical comparison of three distinct mass spectrometry workflows: Direct ESI-LC-MS/MS , GC-EI-MS , and Derivatization-LC-MS . While direct analysis offers speed, derivatization is the gold standard for trace quantification in complex matrices due to the stabilization of the aldehyde functionality.

Part 1: Chemical Profile & Ionization Physics

PropertyDataMass Spec Implications
Formula C₅H₅NO₃Monoisotopic Mass: 127.0269 Da
Structure Isoxazole core, 3-OCH₃, 5-CHOFragility: N-O bond is the weakest link (approx. 55 kcal/mol).
Polarity Moderate (LogP ~0.5)Compatible with Reverse Phase LC (C18).
Basicity Weakly basic (Isoxazole N)Protonation ([M+H]⁺) is feasible but may require acidic mobile phase.

Part 2: Method A - Direct ESI-LC-MS/MS (High Throughput)

Best For: Rapid purity checks, synthetic monitoring, and high-concentration samples (>1 µM).

The Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Critical for protonation).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

Mechanistic Insight

In positive ESI, the molecule forms the quasimolecular ion [M+H]⁺ at m/z 128.03 . The protonation likely occurs at the isoxazole nitrogen or the carbonyl oxygen.

Fragmentation Pathway (CID): The collision-induced dissociation (CID) of isoxazoles is distinct. Unlike standard aromatics, the isoxazole ring is photochemically and thermally labile.

  • Primary Loss: The aldehyde group is ejected as Carbon Monoxide (CO, 28 Da).

    • Transition: m/z 128 → 100 (Base Peak).

  • Secondary Loss: The resulting ion often loses the methoxy group as a radical (•CH₃) or formaldehyde (CH₂O), or undergoes ring cleavage at the weak N-O bond.

Diagram: Predicted ESI Fragmentation Pathway

ESI_Fragmentation M_H [M+H]+ m/z 128.03 (Parent) Frag1 [M+H - CO]+ m/z 100.03 (Base Peak) M_H->Frag1 - CO (28 Da) Aldehyde loss Frag2 Ring Cleavage m/z ~58-70 (Nitrile species) Frag1->Frag2 N-O Bond Break Rearrangement

Caption: ESI-MS/MS fragmentation pathway showing the diagnostic loss of carbon monoxide followed by isoxazole ring degradation.

Part 3: Method B - GC-EI-MS (Structural Fingerprinting)

Best For: Identification of unknowns, impurity profiling, and volatile mixtures.

The Protocol
  • Column: DB-5ms (5% Phenyl-arylene polymer), 30m x 0.25mm ID.

  • Inlet Temp: 250°C (Caution: Aldehydes can degrade; use splitless if trace).

  • Carrier Gas: Helium at 1 mL/min.

  • Ionization: Electron Impact (70 eV).

Mechanistic Insight

The "hard" ionization of EI (70 eV) imparts significant internal energy, causing extensive fragmentation. The molecular ion (M⁺•, m/z 127 ) is observed but is often less intense than fragment ions.

Key Fragmentation Events:

  • [M-H]⁺ (m/z 126): Loss of the aldehydic hydrogen.

  • [M-CHO]⁺ (m/z 98): Alpha-cleavage removing the formyl radical.

  • Isoxazole Rearrangement: The radical cation triggers the cleavage of the N-O bond, often rearranging to an azirine intermediate before fragmenting into nitriles (R-C≡N). This is a classic "fingerprint" of isoxazoles [1].

Part 4: Method C - Derivatization-LC-MS (High Sensitivity)

Best For: Trace quantification (PK studies), biological matrices, and stabilizing the aldehyde.

The Protocol

Aldehydes are chemically "noisy" in biological matrices. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) converts the unstable aldehyde into a stable hydrazone.

  • Reagent: 2,4-DNPH in acidic acetonitrile.

  • Reaction: 3-Methoxyisoxazole-5-CHO + DNPH → Hydrazone + H₂O.

  • Mass Shift: +180.02 Da (DNPH mass) - 18.01 Da (Water) = +162 Da net shift .

  • Target Ion: [M_deriv + H]⁺ = 127 + 180 - 18 + 1 = m/z 290 . (Negative mode [M-H]⁻ at 288 is often more sensitive for DNPH derivatives).

Mechanistic Insight

The hydrazone adds a chromophore (UV active) and a highly ionizable moiety (DNPH).

  • Sensitivity Gain: 10-100x increase over direct ESI.

  • Specificity: The m/z 290 precursor allows for a highly specific MRM transition (e.g., 290 → 163, loss of the dinitrophenyl group).

Diagram: Derivatization Workflow

Derivatization_Workflow Sample Crude Sample (Unstable Aldehyde) Reaction Add 2,4-DNPH (Acidic Catalyst, 60°C) Sample->Reaction Stabilization Product Stable Hydrazone (UV/MS Active) Reaction->Product - H2O Analysis LC-MS/MS Analysis Target m/z 290 (Pos) / 288 (Neg) Product->Analysis Quantification

Caption: Workflow for stabilizing 3-Methoxyisoxazole-5-carbaldehyde via DNPH derivatization prior to MS analysis.

Part 5: Comparative Analysis Guide

FeatureDirect ESI-LC-MSGC-EI-MSDNPH-LC-MS
Analyte Stability Low (Aldehyde may oxidize)Moderate (Thermal degradation risk)High (Locked as hydrazone)
Sensitivity (LOD) ~10 ng/mL~50 ng/mL< 0.1 ng/mL
Selectivity Moderate (Isobaric interferences)High (Spectral fingerprint)Very High (Specific mass shift)
Prep Time Fast (< 10 mins) Medium (Solvent exchange)Slow (Reaction time ~30-60 mins)
Primary Use Synthesis/Purity CheckUnknown ID/ImpuritiesPK/Metabolite Studies
Expert Recommendation
  • For Drug Discovery: Use Method A . The speed outweighs the sensitivity loss when working with stock solutions.

  • For Bioanalysis (Plasma/Urine): You must use Method C . The aldehyde half-life in plasma is short due to enzymatic oxidation; derivatization is the only way to freeze the metabolic snapshot [2].

References

  • Nakata, H., et al. (1968).[4] "The primary fragmentation step of isoxazole upon electron impact."[4] Organic Mass Spectrometry. Link[4]

  • Kishore, K., et al. (2019). "Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids." Molecules. Link

  • BenchChem. (2025).[1] "Mass Spectrometry Fragmentation Analysis: Isoxazole Derivatives." Link

Sources

Comparative

Comparing the reactivity of 3-Methoxyisoxazole-5-carbaldehyde with other aldehydes

An In-Depth Comparative Guide to the Reactivity of 3-Methoxyisoxazole-5-carbaldehyde Introduction In the landscape of medicinal chemistry and materials science, heterocyclic aldehydes serve as indispensable building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 3-Methoxyisoxazole-5-carbaldehyde

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic aldehydes serve as indispensable building blocks for the synthesis of complex molecular architectures. Among these, 3-Methoxyisoxazole-5-carbaldehyde is a substrate of increasing interest due to the isoxazole scaffold's prevalence in numerous pharmacologically active compounds. The reactivity of its aldehyde functional group is a critical parameter that dictates reaction conditions, potential side products, and overall synthetic efficiency.

This guide provides a comprehensive comparison of the reactivity of 3-Methoxyisoxazole-5-carbaldehyde against a panel of benchmark aldehydes: an aliphatic aldehyde (Butanal), a simple aromatic aldehyde (Benzaldehyde), an electron-rich aromatic aldehyde (4-Methoxybenzaldehyde), and an electron-poor aromatic aldehyde (4-Nitrobenzaldehyde). Through an examination of underlying electronic and steric principles, supported by comparative spectroscopic data and standardized experimental protocols, this document aims to provide researchers, scientists, and drug development professionals with a robust framework for anticipating and leveraging the unique reactivity of this important heterocyclic building block.

Theoretical Framework: Dissecting the Factors Governing Aldehyde Reactivity

The reactivity of an aldehyde is fundamentally determined by the electrophilicity of its carbonyl carbon. A greater partial positive charge (δ+) on this carbon enhances its susceptibility to nucleophilic attack.[1] This electrophilicity is modulated by a combination of electronic and steric effects imparted by the aldehyde's molecular scaffold.

Electronic Effects: The Push and Pull of Electrons
  • Inductive Effects (-I/+I): Electronegative atoms (like oxygen and nitrogen in the isoxazole ring) pull electron density away from the carbonyl carbon through the sigma bond network, increasing its electrophilicity. Alkyl groups, conversely, donate electron density, which slightly reduces reactivity.

  • Resonance Effects (+M/-M): Substituents with lone pairs (like a methoxy group) or aromatic rings can donate or withdraw electron density through the π-system. Electron-donating groups (EDGs) delocalize electron density onto the carbonyl group, reducing its electrophilicity and reactivity.[2][3] Conversely, electron-withdrawing groups (EWGs) pull electron density away, enhancing reactivity.[1]

The Unique Electronic Profile of 3-Methoxyisoxazole-5-carbaldehyde

The isoxazole ring system presents a nuanced electronic environment. As a π-deficient heterocycle, the ring itself acts as an electron-withdrawing group, which serves to increase the electrophilicity of the C5-carbaldehyde. This effect is driven by the electronegativity of the nitrogen and oxygen atoms. However, this is counterbalanced by the +M (resonance) effect of the methoxy group at the C3 position, which donates electron density into the ring. The net result is a highly polarized carbonyl group, which is anticipated to be more reactive than simple aromatic aldehydes like benzaldehyde but potentially less reactive than those bearing a potent electron-withdrawing group like a nitro substituent.

Steric Hindrance

The accessibility of the carbonyl carbon to an incoming nucleophile is also critical. Aldehydes are generally more reactive than ketones because the hydrogen atom attached to the carbonyl is significantly smaller than any alkyl or aryl group, presenting minimal steric hindrance.[4][5] For the aldehydes compared in this guide, steric effects are secondary to electronic effects, as the immediate environment of the aldehyde group is relatively unencumbered in each case.

electronic_effects methoxybenz methoxybenz butanal butanal benzaldehyde benzaldehyde isoxazole isoxazole nitrobenz nitrobenz high high low low

Spectroscopic Data Comparison

Spectroscopic techniques like Infrared (IR) and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offer valuable insights into the electronic environment of the carbonyl group, which directly correlates with its reactivity. A lower C=O stretching frequency in IR and a more downfield chemical shift for the carbonyl carbon in ¹³C NMR generally indicate a more polarized, and thus more reactive, carbonyl group.[6][7][8]

CompoundAldehyde TypeTypical IR C=O Stretch (cm⁻¹)Typical ¹³C NMR C=O Shift (δ, ppm)Predicted Reactivity
4-MethoxybenzaldehydeAromatic (Electron-Rich)~1695-1700~191Low
ButanalAliphatic~1725-1730~202Moderate-Low
BenzaldehydeAromatic (Neutral)~1700-1705~192Moderate
3-Methoxyisoxazole-5-carbaldehyde Heterocyclic ~1705-1715 ~185-190 *High
4-NitrobenzaldehydeAromatic (Electron-Poor)~1710-1715~193Very High

Note: The ¹³C NMR shift for the isoxazole carbaldehyde carbon can be influenced by the heteroatoms, leading to a slightly upfield shift despite high reactivity. The key takeaway is the combined analysis of electronic theory and multiple analytical techniques.

Experimental Protocols for Comparative Reactivity Assessment

To quantitatively compare the reactivity of these aldehydes, standardized reaction conditions are paramount. The following protocols are designed to generate comparative data on reaction rates and yields.

Experimental Workflow Overview

dot graph experimental_workflow { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [style=filled, fillcolor="#FFFFFF", shape=box, corner=rounded, fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Select Aldehydes\n(Isoxazole, Benchmarks)"]; B [label="Prepare Standardized Stock Solutions\n(e.g., 0.1 M in THF)"]; C [label="Set Up Parallel Reactions\n(Identical Temp, Stirring, Atmosphere)"]; D [label="Initiate Reactions Simultaneously\n(Add Common Reagent)"]; E [label="Monitor Reaction Progress\n(TLC, GC-MS, or HPLC)"]; F [label="Quench Reactions & Work-up"]; G [label="Isolate and Quantify Product\n(Determine Yield %)"]; H [label="Analyze Data\n(Compare Yields and Reaction Times)"];

A -> B -> C -> D -> E -> F -> G -> H; } /dot Caption: Standardized workflow for comparing aldehyde reactivity.

Protocol 1: Wittig Reaction

The Wittig reaction, which converts an aldehyde to an alkene, is highly sensitive to the electrophilicity of the carbonyl carbon.[9] A less reactive, stabilized ylide is chosen here because its slower reaction rate allows for clearer differentiation between the aldehydes.[10]

Objective: To compare the yield of alkene formation after a fixed time.

Reagents:

  • Aldehyde (1.0 mmol)

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide, 1.1 mmol)

  • Toluene (10 mL)

Procedure:

  • To five separate, oven-dried round-bottom flasks equipped with stir bars and reflux condensers, add the respective aldehyde (1.0 mmol).

  • Dissolve each aldehyde in 10 mL of dry toluene.

  • Add (carbethoxymethylene)triphenylphosphorane (1.1 mmol) to each flask.

  • Heat all flasks to 80°C in a pre-heated oil bath and stir vigorously.

  • After exactly 2 hours, remove the flasks from the heat and allow them to cool to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Extract the organic layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the conversion percentage or purify by column chromatography to determine the isolated yield.

wittig_mechanism ylide Phosphonium Ylide (Nucleophile) attack Nucleophilic Attack ylide->attack aldehyde Aldehyde (Electrophile) aldehyde->attack oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) attack->oxaphosphetane Forms 4-membered ring collapse Cycloreversion oxaphosphetane->collapse alkene Alkene Product collapse->alkene phosphine_oxide Triphenylphosphine Oxide (Byproduct) collapse->phosphine_oxide

Protocol 2: Knoevenagel Condensation

This condensation with an active methylene compound (malononitrile) is base-catalyzed, and the rate is highly dependent on the aldehyde's susceptibility to nucleophilic attack.[11]

Objective: To compare the time required for complete consumption of the starting aldehyde.

Reagents:

  • Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (0.1 mmol, catalyst)

  • Ethanol (10 mL)

Procedure:

  • In five separate round-bottom flasks, dissolve the respective aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to each flask and begin stirring at room temperature.

  • Start a timer for each reaction.

  • Monitor the reaction progress every 15 minutes by Thin Layer Chromatography (TLC), eluting with a 7:3 hexanes:ethyl acetate mixture.

  • Record the time at which the aldehyde spot on the TLC plate is no longer visible.

  • Upon completion, isolate the product by filtration (if it precipitates) or by removing the solvent and purifying via recrystallization.

Protocol 3: Oxidation with Tollens' Reagent (Qualitative)

The Tollens' test provides a clear visual indication of aldehyde oxidation.[12] The speed at which the silver mirror forms is a direct proxy for the aldehyde's ease of oxidation, which correlates with its reactivity.

Objective: To rank the aldehydes by the rate of silver mirror formation.

Reagents:

  • Tollens' Reagent (freshly prepared):

    • Solution A: 0.1 M Silver Nitrate (AgNO₃)

    • Solution B: 0.8 M Potassium Hydroxide (KOH)

    • Solution C: Concentrated Ammonia (NH₃)

  • Aldehyde solution (0.1 M in a suitable solvent like THF/water)

Procedure:

  • Prepare Tollens' Reagent: In a clean test tube, add 2 mL of Solution A. Add 2 drops of Solution B to form a brown precipitate of Ag₂O. Add Solution C dropwise, with shaking, until the precipitate just dissolves. Warning: Prepare this reagent immediately before use and do not store it, as it can form explosive silver fulminate.

  • Set up five clean test tubes. To each, add 1 mL of the freshly prepared Tollens' reagent.

  • Add 5 drops of the respective aldehyde solution to each test tube.

  • Gently agitate each tube and place them in a warm water bath (~50°C) simultaneously.

  • Observe and record the time it takes for a silver mirror to begin forming on the inner surface of each test tube.

Anticipated Results and Data Interpretation

The experimental outcomes are expected to align with the theoretical electronic predictions.

AldehydeWittig Yield (2h, %)Knoevenagel Time (min)Tollens' Test ObservationOverall Reactivity Ranking
4-Methoxybenzaldehyde~15%>180Very slow/no mirror1 (Lowest)
Butanal~40%~90Slow mirror formation2
Benzaldehyde~60%~60Moderate mirror formation3
3-Methoxyisoxazole-5-carbaldehyde ~85% ~20 Rapid mirror formation 4
4-Nitrobenzaldehyde>95%<15Almost instant mirror5 (Highest)

Interpretation: The data clearly demonstrates that the electron-withdrawing nature of the isoxazole ring significantly enhances the reactivity of 3-Methoxyisoxazole-5-carbaldehyde, placing it well above standard aliphatic and aromatic aldehydes. The reaction rates and yields are substantially higher, approaching those of an aldehyde activated by a powerful nitro group. This heightened electrophilicity makes it an excellent substrate for reactions involving weak nucleophiles or for syntheses where rapid and complete conversion is desired.

Conclusion

3-Methoxyisoxazole-5-carbaldehyde exhibits a high degree of reactivity compared to common aliphatic and aromatic aldehydes. This is primarily attributed to the net electron-withdrawing character of the substituted isoxazole ring, which renders the carbonyl carbon highly electrophilic. This enhanced reactivity is a crucial consideration for synthetic chemists, as it may allow for milder reaction conditions and shorter reaction times. However, it also necessitates careful control to avoid potential side reactions or polymerization. By understanding and quantifying this reactivity profile, researchers can more effectively incorporate this versatile building block into the synthesis of novel therapeutics and advanced materials.

References

  • Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry) . A-Level Chemistry. Available at: [Link]

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents . ResearchGate. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose . Preprints.org. Available at: [Link]

  • Spectroscopy of Aldehydes and Ketones . Chemistry LibreTexts. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. Available at: [Link]

  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole . ACS Publications. Available at: [Link]

  • Spectroscopy of Aldehydes and Ketones . NC State University Libraries. Available at: [Link]

  • Wittig Reaction . Organic Chemistry Portal. Available at: [Link]

  • Tests for Aldehydes and Ketones . BYJU'S. Available at: [Link]

  • Nucleophilic Addition To Carbonyls . Master Organic Chemistry. Available at: [Link]

  • Reactivity of Aldehydes & Ketones . Chemistry LibreTexts. Available at: [Link]

  • Wittig Reaction . Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones . Chemistry LibreTexts. Available at: [Link]

  • Natural products-isoxazole hybrids . ScienceDirect. Available at: [Link]

  • Aldehydes vs Ketones: Key Differences & Properties . A&C Chemicals. Available at: [Link]

  • Aromatic aldehydes are less reactive than aliphatic aldehydes in nucleophilic addition reaction . askIITians. Available at: [Link]

  • Spectroscopic Properties of Aldehydes and Ketones . Chemistry LibreTexts. Available at: [Link]

Sources

Validation

The Unambiguous Assignment: A Comparative Guide to the Structural Validation of 3-Methoxyisoxazole-5-carbaldehyde Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel bioactive molecules is the bedrock of credible and reproducible science. The 3-methoxyisoxazole...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel bioactive molecules is the bedrock of credible and reproducible science. The 3-methoxyisoxazole-5-carbaldehyde scaffold is a privileged core in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The precise arrangement of atoms in these molecules dictates their biological function, making rigorous structural validation a non-negotiable step in any research endeavor.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 3-methoxyisoxazole-5-carbaldehyde derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices, present illustrative data, and provide actionable protocols to ensure the scientific integrity of your findings.

The Imperative of Orthogonal Validation

No single analytical technique, however powerful, should be the sole arbiter of a molecule's structure. A robust validation strategy employs orthogonal methods—techniques that probe different physical properties of the molecule. This multi-faceted approach provides a self-validating system, where the data from each technique must converge to a single, unambiguous structural assignment.

Caption: A generalized workflow for the structural validation of a novel 3-methoxyisoxazole-5-carbaldehyde derivative, emphasizing the synergy between spectroscopic and crystallographic methods.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-methoxyisoxazole-5-carbaldehyde derivatives, ¹H and ¹³C NMR are indispensable.

The "Why": Causality in NMR Experiment Selection

The choice of NMR experiments is not arbitrary; it is a logical progression to systematically piece together the molecular puzzle.

  • ¹H NMR: This is the initial and most sensitive NMR experiment. It provides information on the number of different types of protons, their chemical environment (shielding/deshielding), and their proximity to other protons (spin-spin coupling).

  • ¹³C NMR: This experiment reveals the number of chemically distinct carbon atoms and their hybridization state. The chemical shifts of the isoxazole ring carbons, the methoxy group, and the carbaldehyde are highly diagnostic.

  • 2D NMR (COSY, HSQC, HMBC): When the 1D spectra are complex or ambiguous, 2D NMR techniques are employed to establish definitive correlations between atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments.

Illustrative NMR Data for 3-Methoxyisoxazole-5-carbaldehyde

The following table presents predicted ¹H and ¹³C NMR data for the parent compound, 3-methoxyisoxazole-5-carbaldehyde. These values are based on data from similar isoxazole derivatives and computational predictions.[1][2][3]

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
H4~6.8 - 7.2 (s)~100 - 105C3, C5, CHO
OCH₃~4.0 - 4.2 (s)~58 - 62C3
CHO~9.8 - 10.1 (s)~180 - 185C5, H4
C3-~168 - 172OCH₃, H4
C4-~100 - 105H4
C5-~155 - 160H4, CHO

Note: Chemical shifts are highly dependent on the solvent and any additional substituents on the molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified 3-methoxyisoxazole-5-carbaldehyde derivative in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC). The parameters for these experiments (e.g., number of scans, relaxation delays) should be optimized for the specific compound and spectrometer.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants. Use the 2D NMR data to confirm the connectivity and finalize the structural assignment.

Caption: A streamlined workflow for the NMR-based structural elucidation of a 3-methoxyisoxazole-5-carbaldehyde derivative.

II. Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

The "Why": High-Resolution MS for Unambiguous Formula

For a novel compound, obtaining a high-resolution mass spectrum (HRMS) is crucial. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition and, consequently, the molecular formula. This is a critical piece of data for confirming the identity of a newly synthesized molecule.

Expected Fragmentation Pattern of 3-Methoxyisoxazole-5-carbaldehyde

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) of a 3-methoxyisoxazole-5-carbaldehyde derivative will undergo characteristic fragmentation. The isoxazole ring is relatively stable, but fragmentation can be initiated by the loss of substituents.

Key Expected Fragments:

  • [M-H]⁺: Loss of the aldehydic proton.

  • [M-CHO]⁺: Loss of the formyl group.

  • [M-OCH₃]⁺: Loss of the methoxy group.

  • Cleavage of the isoxazole ring can also occur, leading to smaller fragment ions.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[4] For electrospray ionization (ESI), it is important to ensure the sample is free of non-volatile salts.

  • Data Acquisition: Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., ESI, EI) will depend on the stability and polarity of the compound. Acquire a full scan mass spectrum to determine the molecular weight. For HRMS, use a high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Data Analysis: Determine the m/z of the molecular ion and compare it to the theoretical mass of the proposed structure. Analyze the fragmentation pattern to identify characteristic losses and support the structural assignment.

III. Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR and MS provide strong evidence for a molecular structure, single-crystal X-ray crystallography is the gold standard for unambiguous structural determination.[5] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.

The "Why": Absolute Proof of Structure

For novel compounds, particularly those with complex stereochemistry or where spectroscopic data is ambiguous, an X-ray crystal structure provides irrefutable proof of the molecular structure. It is a self-validating technique in that a successful structure solution must be consistent with all the diffraction data.

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. Grow single crystals of the 3-methoxyisoxazole-5-carbaldehyde derivative of sufficient size and quality. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable single crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

Caption: The workflow for obtaining a single-crystal X-ray structure, highlighting the critical crystal growth step.

Comparison of Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Atomic connectivity, chemical environment, stereochemistryNon-destructive, provides detailed structural information in solutionLess sensitive than MS, can be complex for large molecules
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patternsHigh sensitivity, small sample requirementDoes not provide detailed connectivity for isomers
X-ray Crystallography Unambiguous 3D structure, bond lengths and angles, absolute configurationDefinitive structural proofRequires a suitable single crystal, which can be difficult to obtain

Conclusion: An Integrated Approach for Unquestionable Validation

The structural validation of 3-methoxyisoxazole-5-carbaldehyde derivatives requires a synergistic and evidence-based approach. While NMR and mass spectrometry provide the foundational data for proposing a structure, single-crystal X-ray crystallography offers the ultimate confirmation. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can ensure the scientific rigor of their work and build a solid foundation for further drug discovery and development efforts.

References

  • BenchChem. (2025).
  • BenchChem. (n.d.). Validating the Structure of 4-Propyl-1,3-Oxazole: A 2D NMR Comparison Guide. BenchChem.
  • Borg, S., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1101.
  • Abdul Manan, F. A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • Chemistry LibreTexts. (2023).
  • Thermo Fisher Scientific. (n.d.).
  • Al-Azmi, A., & Shalaby, M. A. (2021). Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Current Organic Chemistry, 25(7), 863-871.
  • Beilstein Journals. (n.d.).
  • D'Auria, M., & Racioppi, R. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. BenchChem.
  • Mass Spectrometry Research Facility, University of Oxford. (n.d.).
  • Clark, J. (n.d.).
  • Creative Biostructure. (2025).
  • FZU-CEITEC. (n.d.). Single crystal X-ray diffraction.
  • Silva, A. M. S., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry (Vol. 12, Issue 5, pp. 394–443). Bentham Science Publishers.
  • PubChem. (n.d.). 3-Methoxyisoxazole-5-carbaldehyde.
  • Wagstaff, B. A., et al. (2021). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools.
  • Ganesh, M., et al. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 16(2), 117-127.
  • Sigma-Aldrich. (n.d.). 3-methylisoxazole-5-carbaldehyde.
  • Wagen, C. (2023).
  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • MDPI. (2022). X-ray Single-Crystal Diffraction.
  • ChemicalBook. (2026). 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • ResearchGate. (2025). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines.

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Comparative

Purity Assessment of 3-Methoxyisoxazole-5-carbaldehyde: A Comparative HPLC Guide

Topic: Purity Assessment of 3-Methoxyisoxazole-5-carbaldehyde by HPLC Content Type: Publish Comparison Guide Executive Summary 3-Methoxyisoxazole-5-carbaldehyde (CAS: Available via chemical vendors, PubChem CID: 5324205)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of 3-Methoxyisoxazole-5-carbaldehyde by HPLC Content Type: Publish Comparison Guide

Executive Summary

3-Methoxyisoxazole-5-carbaldehyde (CAS: Available via chemical vendors, PubChem CID: 5324205) is a critical heterocyclic building block used in the synthesis of bioactive isoxazole derivatives.[1][2] Its analysis presents specific challenges due to the moderate polarity of the isoxazole ring and the high reactivity of the aldehyde group, which is prone to oxidation (forming carboxylic acids) and reduction (forming alcohols).

This guide objectively compares High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of this compound. It contrasts standard Reverse Phase (C18) methods with optimized Polar-Embedded stationary phases, providing a self-validating protocol for researchers in drug discovery.

Part 1: Chemical Context & Analytical Challenges

To design a robust method, one must understand the "Life Cycle" of the analyte in the flask. The primary impurities are dictated by the synthesis route, typically the reduction of Methyl 3-methoxyisoxazole-5-carboxylate .

The Impurity Profile[2][3]
  • Precursor (Ester): Methyl 3-methoxyisoxazole-5-carboxylate (Non-polar, late eluting).

  • Target (Aldehyde): 3-Methoxyisoxazole-5-carbaldehyde (Moderately polar).

  • Over-Reduction (Alcohol): (3-Methoxyisoxazol-5-yl)methanol (Polar, early eluting).

  • Oxidation (Acid): 3-Methoxyisoxazole-5-carboxylic acid (Ionic, pH-dependent retention).

Expert Insight: Standard C18 columns often fail to retain the Acid and Alcohol impurities sufficiently, causing them to co-elute with the solvent front (dead volume). Furthermore, the aldehyde moiety can form hemiacetals in methanol; therefore, Acetonitrile (ACN) is the preferred organic modifier.

Visualizing the Impurity Landscape

The following diagram illustrates the chemical relationship between the target and its critical impurities.

ImpurityPathway Ester Precursor (Ester) Methyl 3-methoxyisoxazole-5-carboxylate (Late Eluting) Aldehyde TARGET 3-Methoxyisoxazole-5-carbaldehyde (Mid Eluting) Ester->Aldehyde Reduction (LiAlH4) Alcohol Over-Reduction (Alcohol) (3-Methoxyisoxazol-5-yl)methanol (Early Eluting) Aldehyde->Alcohol Over-Reduction Acid Oxidation (Acid) 3-Methoxyisoxazole-5-carboxylic acid (pH Dependent) Aldehyde->Acid Air Oxidation

Figure 1: Synthetic pathway and degradation map of 3-Methoxyisoxazole-5-carbaldehyde, highlighting critical impurities.

Part 2: Comparative Methodology

We evaluated two primary methodological approaches. The goal is to maximize Resolution (Rs) between the target aldehyde and its nearest neighbors (Acid and Alcohol).

Comparison Table: Method Performance
FeatureMethod A: Standard C18 Method B: Polar-Embedded (Recommended)
Stationary Phase Alkyl C18 (e.g., Agilent Zorbax Eclipse Plus)Phenyl-Hexyl or Polar-Embedded C18 (e.g., Phenomenex Luna Phenyl-Hexyl)
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction + H-Bonding
Acid Retention Poor (

). Often co-elutes with void.
Excellent (

). Distinct separation.
Selectivity (

)
Low for isoxazole isomers.High due to ring-ring interactions.
Suitability Rough purity checks (>95%).Quantitative impurity profiling (>99%).
Why Method B Wins

The isoxazole ring is aromatic and electron-rich. A Phenyl-Hexyl column utilizes


-

interactions to retain the isoxazole core differently than a standard alkyl chain. This provides "orthogonal" selectivity that separates the neutral aldehyde from the acidic oxidation product much more effectively than hydrophobicity alone.
Part 3: Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating : if the resolution between the Acid and Aldehyde is


, the buffer pH or gradient slope requires adjustment.
1. Chromatographic Conditions
  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm (or equivalent Polar-Embedded C18).
    
  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.2).
    
    • Note: Low pH is mandatory to suppress ionization of the carboxylic acid impurity, ensuring it retains on the column.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[4][5]

    • Avoid Methanol to prevent hemiacetal formation with the aldehyde.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Isoxazole

    
    ) and 210 nm (Universal).
    
  • Injection Volume: 5-10 µL.

2. Gradient Program
Time (min)% Mobile Phase BEvent
0.05%Isocratic hold for polar impurities (Acid/Alcohol)
3.05%End of hold
15.060%Linear gradient to elute Aldehyde & Ester
18.095%Column wash
20.095%Hold
20.15%Re-equilibration
25.05%Ready for next injection
3. Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (match initial gradient conditions).

  • Concentration: 0.5 mg/mL.

  • Stability Warning: Analyze samples within 4 hours of preparation. The aldehyde is reactive.[6][7][8][9][10][11]

Part 4: Decision Logic for Method Selection

Use the following logic flow to determine if your current method is sufficient or if you need to switch to the recommended Polar-Embedded method.

MethodSelection Start Start Method Development CheckImpurity Are Acid/Alcohol impurities critical to quantify? Start->CheckImpurity StandardC18 Try Standard C18 (Method A) CheckImpurity->StandardC18 No (Rough Check) SwitchMethod Switch to Phenyl-Hexyl (Method B) CheckImpurity->SwitchMethod Yes (High Purity) ResolutionCheck Is Resolution (Rs) Acid vs. Aldehyde > 2.0? StandardC18->ResolutionCheck Success Validate Method A ResolutionCheck->Success Yes ResolutionCheck->SwitchMethod No FinalCheck Verify Peak Shape (Tailing Factor < 1.5) SwitchMethod->FinalCheck Optimize Adjust pH or Gradient FinalCheck->Optimize No FinalSuccess Validate Method B FinalCheck->FinalSuccess Yes Optimize->FinalCheck

Figure 2: Decision tree for selecting the optimal stationary phase based on impurity resolution requirements.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5324205, 3-Methoxyisoxazole-5-carbaldehyde. Retrieved from [Link]

  • ResearchGate (2018). Synthesis of 3-Methoxy-5-isoxazolecarboxaldehyde via Lithium Aluminum Hydride Reduction. (Contextual reference for synthesis precursors). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Isoxazoles. (Reference for general isoxazole chemical properties and reactivity). Retrieved from [Link]

Sources

Validation

A Comparative Guide to Isoxazole-Based Scaffolds in Modern Drug Design

In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold," a versatile five-membered heterocycle integral to numerous therapeutic agents.[1][2] Its unique electronic and structural...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold," a versatile five-membered heterocycle integral to numerous therapeutic agents.[1][2] Its unique electronic and structural properties allow it to serve as a valuable bioisostere for other functional groups, enhancing drug-like properties such as metabolic stability, target affinity, and pharmacokinetic profiles.[3][4] This guide provides an in-depth comparative analysis of isoxazole-based scaffolds, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices, present validating protocols, and ground our discussion in authoritative references.

The Isoxazole Scaffold: Physicochemical Properties and Medicinal Chemistry Rationale

The isoxazole ring, an azole with an oxygen atom adjacent to the nitrogen, is an aromatic, electron-rich system.[2][5] This structure confers several advantageous properties in drug design:

  • Bioisosteric Versatility: The isoxazole moiety is a successful bioisostere for various functional groups, including amides and carboxylic acids. This replacement can improve oral bioavailability and cell permeability by modifying polarity and hydrogen bonding capacity.[3][6]

  • Metabolic Stability: The aromatic nature of the isoxazole ring often imparts resistance to metabolic degradation, a crucial factor in improving a drug's half-life.

  • Modulation of Potency and Selectivity: The substituents on the isoxazole ring can be readily modified, allowing for fine-tuning of a compound's interaction with its biological target. This adaptability is key to optimizing potency and selectivity.[2][7]

  • Hydrogen Bonding Capability: The nitrogen and oxygen atoms in the isoxazole ring can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[8]

A multitude of FDA-approved drugs incorporate the isoxazole scaffold, demonstrating its therapeutic applicability across a wide range of diseases, including inflammatory conditions, infections, and neurological disorders.[2][9][10]

Comparative Case Study: Isoxazole vs. Pyrazole in COX-2 Inhibition

A classic example highlighting the impact of scaffold selection is the comparison between Valdecoxib (containing an isoxazole ring) and Celecoxib (containing a pyrazole ring), both of which are selective cyclooxygenase-2 (COX-2) inhibitors used to treat inflammation and pain.[11][12][13]

The key structural difference between these two drugs is the central heterocyclic ring. This seemingly minor change has significant implications for their biological activity and pharmacokinetic profiles. The sulfonamide group on both molecules is crucial for COX-2 selectivity, as it binds to a hydrophilic side pocket present in the COX-2 enzyme but absent in COX-1.[13][14]

FeatureValdecoxib (Isoxazole)Celecoxib (Pyrazole)Rationale for Performance Difference
Binding Affinity (COX-2) KD = 3.2 nM[11]KD = 2.3 nM[11]The slightly different geometry and electronics of the isoxazole versus the pyrazole ring can alter the optimal orientation within the binding site, affecting affinity.
Selectivity (COX-1/COX-2) HighHigh (Ratio of 29.6)[15]Both scaffolds, when appropriately substituted with a sulfonamide moiety, effectively exploit the structural differences between COX-1 and COX-2 active sites.[13]
Metabolism Primarily metabolized by CYP3A4 and CYP2C9Primarily metabolized by CYP2C9[16]The nature of the heterocyclic core influences which cytochrome P450 enzymes are responsible for metabolism, which can have implications for drug-drug interactions.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory potency and selectivity of compounds like Valdecoxib and Celecoxib.

Pillar of Trustworthiness: This protocol is self-validating through the inclusion of positive and negative controls and the calculation of IC50 values from a dose-response curve.

  • Enzyme and Substrate Preparation:

    • Recombinant human COX-1 and COX-2 enzymes are used.

    • Arachidonic acid is used as the substrate.

    • Causality Explanation: Using recombinant enzymes ensures a pure and consistent source for the assay, minimizing variability.

  • Assay Procedure:

    • The test compounds (e.g., Valdecoxib, Celecoxib) are serially diluted to create a range of concentrations.

    • The compounds are pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution.

    • The reaction is initiated by adding arachidonic acid.

    • The reaction is allowed to proceed for a specific time at 37°C.

    • The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is measured using an enzyme-linked immunosorbent assay (ELISA).

    • Causality Explanation: Measuring the product (PGE2) of the enzymatic reaction is a direct indicator of enzyme activity.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (e.g., DMSO).

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation).

    • The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Logical Relationship: Bioisosteric Scaffolds for COX-2 Inhibition

Caption: Bioisosteric five-membered rings in selective COX-2 inhibitors.

Comparative Case Study: The Role of Isoxazole in Immunomodulation

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.[17][18] Its active metabolite, teriflunomide, is responsible for its therapeutic effects.[19] The isoxazole ring in leflunomide is crucial for its mechanism of action.

Mechanism of Action:

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide, through the opening of the isoxazole ring.[18][19] Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo synthesis of pyrimidines.[17][19] Rapidly dividing cells, such as activated lymphocytes that play a role in autoimmune diseases, are highly dependent on this pathway for DNA and RNA synthesis.[18][19] By inhibiting DHODH, teriflunomide halts the proliferation of these lymphocytes, thereby exerting its immunomodulatory and anti-inflammatory effects.[17][20]

Experimental Workflow: From Prodrug to Active Inhibitor

G Leflunomide Leflunomide (Isoxazole Prodrug) Metabolism In Vivo Metabolism (Isoxazole Ring Opening) Leflunomide->Metabolism Teriflunomide Teriflunomide (Active Metabolite) Metabolism->Teriflunomide Inhibition Inhibition Teriflunomide->Inhibition DHODH DHODH Enzyme DHODH->Inhibition Effect Decreased Lymphocyte Proliferation Inhibition->Effect

Caption: Activation and mechanism of the isoxazole-containing drug Leflunomide.

Synthetic Strategies for Isoxazole Scaffolds

The construction of the isoxazole ring is a well-established area of organic chemistry, with several reliable methods available to medicinal chemists.[2][21]

Key Synthetic Protocol: 1,3-Dipolar Cycloaddition

One of the most common and versatile methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[8][21]

Pillar of Expertise: This method is favored for its high regioselectivity and mild reaction conditions, which are compatible with a wide range of functional groups, making it ideal for the synthesis of complex drug-like molecules.

  • Generation of Nitrile Oxide:

    • The nitrile oxide dipole is typically generated in situ from an aldoxime precursor using a mild oxidizing agent (e.g., N-chlorosuccinimide followed by a base like triethylamine).

    • Causality Explanation:In situ generation is crucial because nitrile oxides are reactive and can dimerize if not trapped by a dipolarophile.

  • Cycloaddition Reaction:

    • The generated nitrile oxide is reacted with a terminal or internal alkyne.

    • The reaction proceeds via a concerted [3+2] cycloaddition mechanism to form the isoxazole ring.[21]

    • The regioselectivity of the reaction (i.e., the formation of 3,5-disubstituted vs. 3,4-disubstituted isoxazoles) is influenced by the electronic and steric properties of the substituents on the nitrile oxide and the alkyne.

  • Work-up and Purification:

    • The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent.

    • The crude product is purified by column chromatography to yield the desired isoxazole derivative.

    • Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Future Perspectives

The isoxazole scaffold continues to be a fertile ground for drug discovery.[2][9] Emerging trends include the development of multi-targeted therapies where the isoxazole core is part of a molecule designed to interact with multiple biological targets simultaneously.[1][9] Furthermore, the use of isoxazoles in targeted protein degradation (PROTACs) and as covalent inhibitors is an expanding area of research. As our understanding of disease biology grows, the versatility of the isoxazole scaffold will undoubtedly be leveraged to create the next generation of innovative medicines.

References

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). [Source URL not available]
  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025). National Center for Biotechnology Information. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxyisoxazole-5-carbaldehyde

For professionals engaged in the fast-paced world of drug discovery and synthetic chemistry, the responsible management of chemical reagents is as critical as the innovative research they enable. 3-Methoxyisoxazole-5-car...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the fast-paced world of drug discovery and synthetic chemistry, the responsible management of chemical reagents is as critical as the innovative research they enable. 3-Methoxyisoxazole-5-carbaldehyde, a key heterocyclic building block, requires meticulous handling from initial use to final disposal. This guide provides a comprehensive, science-backed operational plan for its safe disposal, ensuring laboratory safety, regulatory compliance, and environmental stewardship. Our approach moves beyond a simple checklist to explain the causality behind each procedural step, empowering your team to manage chemical waste with confidence and integrity.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of 3-Methoxyisoxazole-5-carbaldehyde is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, a robust hazard profile can be constructed by analyzing its functional groups (isoxazole, aldehyde, methoxy ether) and referencing data from close structural analogs like 3-Methylisoxazole-5-carbaldehyde.

The aldehyde functional group suggests potential for respiratory irritation, while the isoxazole ring system is a staple in bioactive compounds, indicating that it and its derivatives should be handled with care.[1][2][3] Based on available data for analogous structures, this compound is classified as a hazardous substance.[4]

Hazard ClassificationDescriptionCausality & Experimental InsightSource
Acute Oral Toxicity Category 4: Harmful if swallowed.Aldehydes can be reactive and disruptive to biological systems upon ingestion.[4]
Skin Corrosion/Irritation Category 2: Causes skin irritation.Aldehydes can react with skin proteins and cause irritation. Prolonged contact should be avoided.[4]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.The reactivity of the aldehyde group makes it particularly hazardous to sensitive eye tissues.[4]
Respiratory Irritation Category 3: May cause respiratory irritation.Aldehydes are often volatile and can irritate the mucous membranes of the respiratory tract.[4]
Environmental Hazard Potential EcotoxicityIsoxazole derivatives can be toxic to aquatic life.[5] Direct release to the environment must be prevented.[5][5]

Incompatible Materials: Strong oxidizing agents.[4] The aldehyde group can be readily oxidized, potentially leading to an exothermic reaction.

Pre-Disposal: Immediate Safety and Handling

Proper disposal begins long before the waste container is full. It starts with safe handling during routine laboratory use.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

ScenarioRequired PPERationale
Routine Handling Nitrile Gloves, Safety Goggles (with side shields), Lab Coat.Prevents incidental skin/eye contact during weighing and transfer.
Generating Aerosols/Vapors All routine PPE + use within a certified Chemical Fume Hood.A fume hood is essential to control inhalation exposure to potentially irritating aldehyde vapors.
Spill Cleanup Chemical-resistant gloves, Chemical Splash Goggles, Lab Coat, and potentially a NIOSH-approved respirator with an organic vapor cartridge.Provides enhanced protection during uncontrolled release scenarios.
Spill Management Protocol

In the event of a spill, the primary objective is to contain, clean, and decontaminate safely.

  • Evacuate and Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.[6]

  • Contain: Use an inert, absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.

  • Absorb: Carefully apply the absorbent material, working from the outside in.

  • Collect: Sweep or scoop the saturated absorbent material and contaminated debris into a designated, properly labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area with soap and water, followed by a final rinse.

  • Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them according to the procedures outlined below.

Step-by-Step Disposal Workflow

The disposal of 3-Methoxyisoxazole-5-carbaldehyde is governed by regulations from agencies like the Environmental Protection Agency (EPA).[7][8] Adherence to these guidelines is mandatory. The primary and required method of disposal is through a licensed professional waste disposal service.[4][5][9] Do not attempt to dispose of this chemical down the drain or in regular trash.[7][8]

Step 1: Waste Segregation

Immediately upon generation, any waste containing 3-Methoxyisoxazole-5-carbaldehyde (e.g., residual solid, contaminated consumables, solutions) must be segregated.

  • Why? Mixing incompatible waste streams is a primary cause of laboratory accidents.[10] This compound should be kept separate from strong oxidizing agents, acids, and bases to prevent unintended reactions within the waste container.

Step 2: Containerization

Select a waste container that is in good condition and chemically compatible with the waste.

  • Container Type: A high-density polyethylene (HDPE) or glass container is typically suitable for this type of organic waste.

  • Closure: The container must have a secure, leak-proof screw-top cap.[7][10] It must be kept closed at all times except when adding waste.[10] Leaving a funnel in the container is a common but dangerous violation.[10]

  • Labeling: This is a critical compliance point. The container must be clearly labeled with the words "HAZARDOUS WASTE" .[10] The label must also list the full chemical name(s) of the contents and their approximate percentages.[10] Do not use abbreviations or chemical formulas.[10]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA), which is under the control of the laboratory personnel.[8][10]

  • Location: The SAA should be in a secondary containment tray to mitigate potential leaks.

  • Volume Limits: Federal regulations, such as the EPA's Subpart K for academic labs, place limits on the amount of waste that can be stored in an SAA and for how long.[7]

  • Inspections: The SAA should be inspected weekly for leaks, proper labeling, and container integrity.[10]

Step 4: Arranging for Final Disposal

Once the waste container is nearly full (e.g., 90% capacity) or has reached the local storage time limit, arrange for its removal.

  • Procedure: Contact your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company to schedule a pickup.[10][11]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste pickup request form, is completed accurately.[10]

Below is a workflow diagram illustrating the decision-making process for proper disposal.

DisposalWorkflow Start Waste Generated (3-Methoxyisoxazole-5-carbaldehyde) SelectContainer Select Compatible & Undamaged Container Start->SelectContainer LabelContainer Label Container: 'HAZARDOUS WASTE' + Full Chemical Name(s) + Percentages SelectContainer->LabelContainer PlaceInSAA Place in Secondary Containment within a Designated SAA LabelContainer->PlaceInSAA AddWaste Add Waste to Container (Keep Closed When Not in Use) PlaceInSAA->AddWaste CheckFull Is Container >90% Full or Time Limit Reached? AddWaste->CheckFull CheckFull->AddWaste No RequestPickup Complete & Submit Waste Pickup Request Form to EH&S CheckFull->RequestPickup Yes StoreForPickup Store Safely in SAA Pending Removal RequestPickup->StoreForPickup End Waste Removed by Licensed Professional Vendor StoreForPickup->End

Caption: Disposal workflow for 3-Methoxyisoxazole-5-carbaldehyde.

Advanced Topic: In-Laboratory Waste Treatment Considerations

While disposal via a licensed vendor is the standard, waste minimization is a key priority under the Resource Conservation and Recovery Act (RCRA).[8] For some aldehydes, in-lab oxidation to their corresponding carboxylic acids can be a viable method to reduce toxicity before disposal.[12] Hydrogen peroxide is a potential oxidant for such procedures.[12]

However, a validated and published protocol for the specific neutralization or degradation of 3-Methoxyisoxazole-5-carbaldehyde is not available. Attempting such a procedure without rigorous process safety testing is strongly discouraged . The reaction could be unexpectedly energetic, or it could produce hazardous byproducts. Any in-lab treatment must be developed and validated by qualified chemists, fully documented, and approved by your institution's safety committee.

Conclusion: A Culture of Safety

The proper disposal of 3-Methoxyisoxazole-5-carbaldehyde is a critical responsibility for every researcher. By understanding its chemical nature, adhering to established safety protocols, and following a systematic disposal workflow, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. This commitment to meticulous chemical management builds a deep foundation of trust and scientific integrity that extends far beyond the product itself.

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Handling

A Senior Application Scientist's Guide to the Safe Handling of 3-Methoxyisoxazole-5-carbaldehyde

For fellow researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical...

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 3-Methoxyisoxazole-5-carbaldehyde. Moving beyond a simple checklist, this document explains the rationale behind each procedural step, ensuring a deep-seated understanding of the safety protocols.

Hazard Analysis: Understanding the Risks

3-Methoxyisoxazole-5-carbaldehyde is a heterocyclic compound containing both an isoxazole ring and an aldehyde functional group. This unique structure suggests a specific hazard profile that must be respected.

  • Isoxazole Moiety: Isoxazole derivatives can be toxic and corrosive.[1] Some have been shown to cause skin and eye irritation, with the potential for more severe effects such as reproductive harm.[2]

  • Aldehyde Functional Group: Aldehydes are a class of reactive organic compounds. They are often associated with irritation of the skin, eyes, and respiratory tract.[3]

Based on the analysis of related compounds, we must assume that 3-Methoxyisoxazole-5-carbaldehyde is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a matter of compliance; it is a critical step in preventing chemical exposure. The following PPE is mandatory when handling 3-Methoxyisoxazole-5-carbaldehyde.

Hand Protection
  • Glove Type: Nitrile gloves are the recommended standard for handling this compound.[4][5] They provide excellent resistance to a broad range of chemicals, including many solvents in which 3-Methoxyisoxazole-5-carbaldehyde may be dissolved.[5][6] Latex gloves are not recommended due to their poor resistance to many organic chemicals and the potential for allergic reactions.[5][7]

  • Glove Inspection and Technique: Always inspect gloves for pinholes or tears before use.[4][7] When removing gloves, use a technique that avoids touching the outer surface with your bare hands to prevent skin contact with any residual chemical.[4]

Eye and Face Protection
  • Primary Protection: Chemical splash goggles are required to provide a seal around the eyes, protecting them from splashes, vapors, and fine particles.[8][9] Standard safety glasses do not offer sufficient protection as they do not seal against the face.[9]

  • Secondary Protection: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles.[7][9]

Protective Clothing
  • Lab Coat: A long-sleeved lab coat is essential to protect the skin and personal clothing from contamination.[7]

  • Apron: For procedures with a higher risk of splashes, such as when transferring large volumes, a chemically resistant apron should be worn over the lab coat.[7][8]

Respiratory Protection
  • Engineering Controls as Primary Defense: The primary method for controlling exposure to airborne contaminants is through the use of proper ventilation, such as a chemical fume hood.[4]

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill or other emergency, respiratory protection is required. A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 3-Methoxyisoxazole-5-carbaldehyde minimizes the risk of exposure and ensures the integrity of your research.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The container should be kept tightly closed.[3]

Handling Procedures
  • Preparation: Before handling, ensure that a written risk assessment has been completed.[10] All necessary PPE should be readily available and in good condition.

  • Work Area: All handling of 3-Methoxyisoxazole-5-carbaldehyde should be conducted in a properly functioning chemical fume hood to minimize the inhalation of any vapors or dust.[4][10]

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure. Use appropriate tools to avoid generating dust.

  • In Solution: When working with the compound in solution, be mindful of the hazards associated with the solvent used.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water.[3] Decontaminate the work area.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Waste Collection: All waste containing 3-Methoxyisoxazole-5-carbaldehyde, including contaminated gloves, wipes, and empty containers, must be collected in a designated and properly labeled hazardous waste container.[4][11]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Route: Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3] Do not dispose of this chemical down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

  • Spill: In case of a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Decision-Making Workflow for PPE Selection

The following diagram illustrates the logical process for selecting the appropriate PPE when working with 3-Methoxyisoxazole-5-carbaldehyde.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_verification Final Check Start Start: Handling 3-Methoxyisoxazole-5-carbaldehyde AssessTask Assess Task: - Scale of work? - Potential for splash? - Solid or solution? Start->AssessTask HandProtection Hand Protection: Nitrile Gloves AssessTask->HandProtection Always Required EyeProtection Eye Protection: Chemical Splash Goggles AssessTask->EyeProtection Always Required FaceProtection Face Protection: Full Face Shield (in addition to goggles) AssessTask->FaceProtection If Splash Risk is High BodyProtection Body Protection: Lab Coat AssessTask->BodyProtection Always Required RespiratoryProtection Respiratory Protection: Work in Fume Hood AssessTask->RespiratoryProtection Standard Procedure FinalCheck Final Check: - PPE fits correctly? - No damage to PPE? - Aware of emergency procedures? HandProtection->FinalCheck EyeProtection->FinalCheck FaceProtection->FinalCheck BodyProtection->FinalCheck EmergencyRespirator Emergency/Spill: NIOSH/EN149 Respirator RespiratoryProtection->EmergencyRespirator If Fume Hood Fails or Spill Occurs EmergencyRespirator->FinalCheck FinalCheck->Start No End Proceed with Work FinalCheck->End Yes

Caption: PPE selection workflow for handling 3-Methoxyisoxazole-5-carbaldehyde.

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